molecular formula C13H9ClF3N3O B3323723 Flupyrimin CAS No. 1689566-03-7

Flupyrimin

Cat. No.: B3323723
CAS No.: 1689566-03-7
M. Wt: 315.68 g/mol
InChI Key: DHQKLWKZSFCKTA-UHFFFAOYSA-N
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Description

Flupyrimin is a useful research compound. Its molecular formula is C13H9ClF3N3O and its molecular weight is 315.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQKLWKZSFCKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015150, DTXSID401337379
Record name N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID901015150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flupyrimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689566-03-7, 1363400-41-2
Record name Flupyrimin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flupyrimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPYRIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flupyrimin's Bridge to the Insect Nervous System: An In-depth Technical Guide to its Binding Site on the nAChR β Subunit-Face

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide, exhibits potent and selective activity against a range of insect pests, including those resistant to neonicotinoids. Its unique mode of action involves the antagonism of the insect nicotinic acetylcholine (B1216132) receptor (nAChR), a critical component of the insect central nervous system. This technical guide delves into the specific binding site of this compound, with a particular focus on its interaction with the β subunit-face of the nAChR. Through a comprehensive review of quantitative binding data, detailed experimental protocols, and visualization of key biological and experimental processes, this document provides a foundational resource for researchers engaged in the study of insecticide mechanisms, nAChR pharmacology, and the development of next-generation crop protection agents.

Introduction: The Nicotinic Acetylcholine Receptor as an Insecticidal Target

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. Their essential role makes them a prime target for insecticides. This compound distinguishes itself from many other nAChR-targeting insecticides by acting as an antagonist, effectively blocking the channel's function. A key hypothesis in understanding this compound's efficacy is the specific interaction of its trifluoroacetyl moiety with the β subunit-face of the nAChR ligand-binding pocket, which is located at the interface between α and β subunits. This interaction is believed to be a crucial determinant of its insecticidal activity and selectivity.

Quantitative Analysis of this compound Binding

The affinity of this compound for insect nAChRs has been quantified through various experimental assays. The following tables summarize the key quantitative data available, providing a comparative overview of this compound's potency.

Table 1: Inhibitory Potency of this compound on Nicotinic Acetylcholine-Induced Currents

Receptor SourceLigandIC50 (nM)Reference
Periplaneta americana thoracic neuronsThis compound0.32[1]
Rat α4β2 nAChRThis compound1100[1]

Table 2: Competitive Displacement of Radioligands by this compound and Related Compounds from House Fly Head Membranes

CompetitorRadioligandIC50 (nM)
This compound[³H]Imidacloprid3.2
This compound[³H]this compound1.8
Imidacloprid[³H]Imidacloprid1.5
Imidacloprid[³H]this compound1.2
Acetylcholine[³H]Imidacloprid1,200
Acetylcholine[³H]this compound8,900

Note: Data extracted and compiled from narrative text in the source material; the original publication should be consulted for full experimental details.

Table 3: Qualitative Effects of β Subunit Mutations on this compound Binding Potency

ReceptorMutationEffect on this compound BindingReference
Hybrid aphid Mpα2/rat Rβ2 nAChRT77R, T77K, T77N, T77QEnhanced binding potency[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound binding site on the insect nAChR β subunit-face.

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the affinity of a ligand for its receptor. The following is a generalized protocol for a competition binding assay using [³H]this compound and insect nAChR-rich membrane preparations.

Objective: To determine the inhibitory constant (Ki) of unlabeled this compound or other test compounds for the [³H]this compound binding site on insect nAChRs.

Materials:

  • Radioligand: [³H]this compound

  • Receptor Source: Membrane preparations from insect heads (e.g., house flies) or cultured cells expressing the target nAChR.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize insect heads or cell pellets in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh, ice-cold Assay Buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL and store in aliquots at -80°C.

  • Assay Setup (in triplicate in a 96-well microplate):

    • Total Binding: Add Assay Buffer, [³H]this compound (at a final concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add Assay Buffer, [³H]this compound, a saturating concentration of the non-specific control, and the membrane preparation.

    • Competition Binding: Add Assay Buffer, [³H]this compound, a range of concentrations of the unlabeled test compound, and the membrane preparation.

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the functional effects of compounds on ion channels expressed in Xenopus laevis oocytes.

Objective: To characterize the antagonistic effect of this compound on insect nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect nAChR α and β subunits

  • Oocyte Ringer's 2 (OR2) solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8.

  • Recording solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Glass microelectrodes (for injection and recording)

  • Microinjector

  • TEVC amplifier and data acquisition system

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Wash the oocytes thoroughly with OR2 solution.

    • Select healthy, stage V-VI oocytes for injection.

  • cRNA Injection:

    • Prepare a mixture of cRNAs for the desired α and β subunits.

    • Inject approximately 50 nL of the cRNA mixture into each oocyte.

    • Incubate the injected oocytes in OR2 solution supplemented with antibiotics at 18°C for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the agonist (e.g., acetylcholine) to elicit an inward current mediated by the nAChRs.

    • To test the effect of this compound, pre-apply this compound for a set duration before co-applying it with the agonist.

    • Record the current responses in the absence and presence of different concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced currents.

    • Calculate the percentage of inhibition of the current by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific mutations into the nAChR β subunit to identify key amino acid residues involved in this compound binding.

Objective: To create specific point mutations in the cDNA of the insect nAChR β subunit.

Materials:

  • Plasmid DNA containing the wild-type nAChR β subunit cDNA.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar (B569324) plates with appropriate antibiotic.

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the plasmid template.

  • Mutagenesis PCR: Perform PCR using the plasmid template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA.

  • Verification: Verify the presence of the desired mutation by DNA sequencing.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to its target receptor.

Objective: To model the interaction of this compound with the insect nAChR β subunit and identify key interacting residues.

General Protocol:

  • Protein and Ligand Preparation:

    • Obtain or build a 3D model of the insect nAChR ligand-binding domain. Homology modeling based on known structures (e.g., from Aplysia californica acetylcholine-binding protein, Ac-AChBP) is a common approach.

    • Prepare the 3D structure of this compound and assign appropriate charges and atom types.

  • Binding Site Definition:

    • Identify the putative binding site at the interface of the α and β subunits based on experimental data and known ligand-binding pockets of nAChRs.

  • Docking Simulation:

    • Use a molecular docking software (e.g., AutoDock, Glide, GOLD) to dock this compound into the defined binding site.

    • The software will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and the amino acid residues of the β subunit.

    • This analysis can provide insights into the structural basis of this compound's binding and help rationalize the results from site-directed mutagenesis studies.

Visualization of Pathways and Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the activation of a nicotinic acetylcholine receptor, and how an antagonist like this compound can block this process.

nAChR_Signaling_Pathway cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR nAChR (α/β subunits) ACh->nAChR Binds to orthosteric site FLP This compound (Antagonist) FLP->nAChR Binds to orthosteric site Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opens Block Blocked nAChR->Block Channel Remains Closed Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Signal_Transduction Downstream Signaling (e.g., Ca2+-dependent pathways) Neuronal_Excitation->Signal_Transduction Experimental_Workflow start Hypothesis: This compound binds to nAChR β subunit-face radioligand Radioligand Binding Assays ([³H]this compound) start->radioligand electrophysiology Two-Electrode Voltage Clamp (TEVC) start->electrophysiology mutagenesis Site-Directed Mutagenesis of β subunit radioligand->mutagenesis electrophysiology->mutagenesis mutant_binding Binding Assays with Mutant Receptors mutagenesis->mutant_binding mutant_electro TEVC with Mutant Receptors mutagenesis->mutant_electro analysis Data Analysis & Binding Site Identification mutant_binding->analysis mutant_electro->analysis docking Molecular Docking Simulations docking->analysis conclusion Conclusion: Confirmation of β subunit-face binding site analysis->conclusion

References

Flupyrimin: A Technical Guide to a Novel Pyridylidene Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide from the pyridylidene chemical class, presents a significant advancement in pest management strategies. Developed by Meiji Seika Pharma, it demonstrates remarkable efficacy against a wide spectrum of insect pests, including those resistant to conventional neonicotinoids.[1][2] Its unique mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, coupled with a favorable safety profile for pollinators, positions this compound as a valuable tool in integrated pest management (IPM) programs.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, mechanism of action, insecticidal spectrum, and safety data. Detailed experimental protocols for key bioassays are also presented to facilitate further research and development.

Introduction

The relentless evolution of insecticide resistance in agricultural pests necessitates the continuous development of novel active ingredients with distinct modes of action. This compound emerges as a promising solution, addressing the challenge of resistance to widely used neonicotinoid insecticides.[1][2] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 4F, this compound is a competitive modulator of nAChRs. Unlike neonicotinoids which are agonists of nAChRs, this compound acts as an antagonist, disrupting nerve signal transmission in a manner that is effective against both susceptible and resistant insect populations.[1] This guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of insecticides.

Chemical and Physical Properties

This compound is an off-white powdery solid with the following chemical and physical properties:

PropertyValueReference
IUPAC Name N-[(E)-1-[(6-chloro-3-pyridinyl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide[3]
CAS Number 1689566-03-7[3][4]
Molecular Formula C13H9ClF3N3O[3][4]
Molecular Weight 315.68 g/mol [3][4]
Melting Point 156.6 - 157.1 °C[3][5]
Boiling Point 298.0 °C[3][5]
Water Solubility 167 mg/L (at 20 °C)[3]
Vapor Pressure <2.2 x 10-5 Pa (at 25 °C)[3]
Density 1.5 g/cm³ (at 20 °C)[3]

Mode of Action

This compound's insecticidal activity stems from its role as an antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[1][2] nAChRs are ligand-gated ion channels crucial for fast excitatory neurotransmission.[1]

  • Antagonistic Binding: Unlike neonicotinoid insecticides that act as agonists and stimulate the receptor, this compound binds to the nAChR but does not activate it. This blocks the binding of the natural neurotransmitter, acetylcholine (ACh).

  • Disruption of Nerve Signaling: By preventing ACh from binding, this compound inhibits the influx of ions that would normally lead to nerve depolarization. This disruption of the nerve signal results in paralysis and ultimately, the death of the insect.[1]

  • Novel Binding Site Interaction: Studies have shown that this compound interacts with the nAChR in a manner distinct from neonicotinoids, which likely contributes to its effectiveness against neonicotinoid-resistant pests.[6] It has been demonstrated to bind to multiple high-affinity sites on the house fly nAChR, one of which is insensitive to imidacloprid.[1][2]

cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron (ACh release) ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel activates Signal_Blocked Signal Blocked (Paralysis) nAChR->Signal_Blocked inhibition leads to ACh->nAChR binds to This compound This compound This compound->nAChR binds to and blocks Signal_Propagation Signal Propagation (Nerve Impulse) Ion_Channel->Signal_Propagation leads to

Figure 1: Proposed mode of action of this compound at the insect nicotinic acetylcholine receptor.

Insecticidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against various economically important insect pests, particularly those in the orders Hemiptera and Lepidoptera.

Table 1: Insecticidal Activity of this compound (LC90/LD90)
Target PestSpeciesStageApplication MethodLC90/LD90Reference
Brown PlanthopperNilaparvata lugens-Foliar Application-[1]
White-backed PlanthopperSogatella furcifera-Foliar Application-[1]
Small Brown PlanthopperLaodelphax striatella-Topical ApplicationLD90[1]
Diamondback MothPlutella xylostella-Foliar ApplicationLC90[1]
House FlyMusca domesticaAdultTopical ApplicationLD90[1]

Note: Specific LC90/LD90 values were not consistently provided in the search results, but the referenced source indicates activity.

Receptor Binding Affinity

The high insecticidal potency of this compound is correlated with its strong binding affinity to insect nAChRs.

Table 2: Receptor Binding and Inhibition Data for this compound
ParameterSpecies/ReceptorValueUnitsReference
IC50 Periplaneta americana nAChR0.32nM[1]
KD Musca domestica nAChR (Site 1)0.27nM[1]
KD Musca domestica nAChR (Site 2)6.5nM[1]
Bmax Musca domestica nAChR (Site 1)170fmol/mg protein[1]
Bmax Musca domestica nAChR (Site 2)210fmol/mg protein[1]

Safety Profile

A key advantage of this compound is its favorable safety profile towards non-target organisms, particularly pollinators and mammals.

Table 3: Toxicological Data for this compound

| Organism | Species | Exposure Route | Value | Units | Reference | | :--- | :--- | :--- | :--- | :--- | | Honeybee | Apis mellifera | Acute Oral (96h) | >53 | µ g/bee |[3] | | Honeybee | Apis mellifera | Acute Contact (96h) | >100 | µ g/bee |[3] | | Bumblebee | Bombus terrestris | Acute Contact (96h) | >100 | µ g/bee |[3] | | Hornfaced Bee | Osmia cornifrons | Acute Contact (96h) | >100 | µ g/bee |[3] | | Rat (Female) | Rattus norvegicus | Acute Oral LD50 | 300 - 2000 | mg/kg |[3] | | Rat | Rattus norvegicus | Acute Dermal LD50 | >2000 | mg/kg |[3] | | Rat | Rattus norvegicus | Acute Inhalation LC50 | >5 | mg/L |[3] | | Rat nAChR (α4β2) | - | IC50 | - | - |[1][2] |

Note: The IC50 for rat nAChR is described as having "very low affinity" in the source material, indicating a high IC50 value.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Insect Bioassay: Leaf-Dip Method for Aphids

This protocol is adapted from the IRAC recommended method for testing the susceptibility of aphids to insecticides.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Triton X-100 or similar non-ionic surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes (5-9 cm diameter)

  • Agar (B569324)

  • Fine paintbrush

  • Ventilated lids for petri dishes

  • Environmental chamber (20-25°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations. A control solution containing only distilled water and surfactant should also be prepared.

  • Preparation of Leaf Discs:

    • Excise leaf discs from healthy, untreated host plants. The diameter of the discs should be slightly smaller than the petri dish.

    • Prepare a 1-2% agar solution in water, heat to dissolve, and pour into the bottom of the petri dishes to a depth of 3-4 mm. Allow the agar to cool and solidify.

  • Treatment:

    • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Place the treated leaf discs on paper towels to air dry with the abaxial (lower) surface facing up.

  • Infestation:

    • Once dry, place one leaf disc (abaxial side up) onto the agar in each petri dish.

    • Using a fine paintbrush, carefully transfer 20-30 adult apterous (wingless) aphids onto each leaf disc.

  • Incubation and Assessment:

    • Seal the petri dishes with ventilated lids and place them in an environmental chamber.

    • Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate LC50/LC90 values and their 95% confidence intervals using probit analysis.

Insect Bioassay: Topical Application Method

This protocol is a standard method for determining the contact toxicity of an insecticide.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Micro-applicator capable of delivering 0.5-1.0 µL droplets

  • Test insects (e.g., adult house flies, mosquito adults)

  • CO2 for anesthetizing insects

  • Holding cages with food and water

  • Environmental chamber

Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve technical grade this compound in acetone to prepare a stock solution.

    • Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations.

  • Insect Preparation:

    • Anesthetize a batch of insects using CO2.

    • Select healthy, uniform-sized insects for treatment.

  • Application:

    • Using the micro-applicator, apply a single 0.5 µL droplet of the dosing solution to the dorsal thorax of each anesthetized insect.

    • Treat a control group with acetone only.

  • Post-treatment and Observation:

    • Place the treated insects in holding cages with access to food and water.

    • Maintain the cages in an environmental chamber under controlled conditions.

    • Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis:

    • Calculate the dose in µg of active ingredient per insect.

    • Determine the LD50/LD90 values and their confidence limits using probit analysis.

Radioligand Binding Assay for nAChR

This protocol describes a method to determine the binding affinity of this compound to insect nAChRs using a radiolabeled ligand such as [3H]imidacloprid or a custom-synthesized [3H]this compound.

Materials:

  • Insect heads (e.g., from house flies or aphids) as the source of nAChRs

  • Radioligand (e.g., [3H]imidacloprid)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Homogenizer

  • High-speed centrifuge

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize insect heads in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the nAChRs.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

    • Total binding: Add membrane preparation, radioligand, and buffer.

    • Non-specific binding: Add membrane preparation, radioligand, and a high concentration of a competing non-labeled ligand (e.g., nicotine (B1678760) or unlabeled imidacloprid).

    • Competitive binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competitive binding, plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

    • For saturation binding experiments (using varying concentrations of radioligand), determine the KD and Bmax values from Scatchard plot analysis.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of this compound's effect on nAChRs in isolated insect neurons.

Materials:

  • Isolated insect neurons (e.g., from cockroach thoracic ganglia)

  • External (bath) solution (e.g., saline solution mimicking insect hemolymph)

  • Internal (pipette) solution (e.g., containing K-gluconate)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Inverted microscope

  • Borosilicate glass capillaries for patch pipettes

  • Agonist (e.g., acetylcholine)

  • This compound test solutions

Procedure:

  • Neuron Preparation:

    • Dissect the desired ganglion from the insect and enzymatically dissociate the neurons.

    • Plate the isolated neurons in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual control, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential of, for example, -70 mV.

    • Apply the nAChR agonist (e.g., 10 µM acetylcholine) to the bath to evoke an inward current.

    • After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

cluster_workflow Experimental Workflow for Insecticide Evaluation Start Insecticide Candidate (this compound) Bioassays Insect Bioassays (Leaf-dip, Topical) Start->Bioassays Receptor_Binding Receptor Binding Assays (Radioligand) Start->Receptor_Binding Electrophysiology Electrophysiology (Patch-clamp) Start->Electrophysiology Efficacy_Data Efficacy Data (LC50, LD50) Bioassays->Efficacy_Data Affinity_Data Binding Affinity Data (IC50, KD, Bmax) Receptor_Binding->Affinity_Data Functional_Data Functional Data (IC50, Mechanism) Electrophysiology->Functional_Data Safety_Assessment Non-target Organism Safety Assessment Efficacy_Data->Safety_Assessment Affinity_Data->Safety_Assessment Functional_Data->Safety_Assessment Pollinator_Toxicity Pollinator Toxicity Data Safety_Assessment->Pollinator_Toxicity Mammalian_Toxicity Mammalian Toxicity Data Safety_Assessment->Mammalian_Toxicity End Comprehensive Profile and Registration Pollinator_Toxicity->End Mammalian_Toxicity->End

Figure 2: General experimental workflow for the evaluation of a novel insecticide like this compound.

Conclusion

This compound represents a significant innovation in insecticide chemistry, offering a potent and selective solution for the control of a wide range of insect pests, including those that have developed resistance to existing chemistries. Its unique antagonistic action on the nicotinic acetylcholine receptor, combined with a favorable toxicological profile, makes it a valuable component of modern, sustainable agriculture. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the application and optimization of this promising insecticide.

References

Structure-Activity Relationship of Flupyrimin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide developed by Meiji Seika Pharma, has demonstrated a unique biological profile, including high efficacy against various insect pests and, notably, low toxicity to pollinators such as bees.[1][2][3][4] Its mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist distinguishes it from many other neonicotinoid insecticides.[5][6][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel insecticides.

Introduction to this compound

This compound, with the chemical name N-[(E)-1-(6-chloro-3-pyridinylmethyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide, is a pyridylidene-based insecticide.[5][8] It is classified by the Insecticide Resistance Action Committee (IRAC) under Group 4F as a nAChR competitive modulator.[9] A key feature of this compound is its effectiveness against pests that have developed resistance to other insecticides, such as imidacloprid.[3][4][5] Furthermore, its favorable safety profile towards non-target organisms, particularly pollinators, makes it a promising candidate for integrated pest management (IPM) programs.[1][2][6]

Mode of Action and Signaling Pathway

This compound acts as an antagonist at the insect nicotinic acetylcholine receptor (nAChR).[5][6][7] Unlike agonistic neonicotinoids that mimic acetylcholine (ACh) to continuously stimulate the receptor, this compound binds to the receptor and blocks the binding of ACh, thereby inhibiting nerve signal transmission. This disruption leads to paralysis and ultimately the death of the target insect.[10]

The binding of this compound to the nAChR is a critical aspect of its insecticidal activity. Studies have shown that [3H]this compound binds to multiple high-affinity components in insect nAChR preparations.[5][8] One of these binding sites is identical to that of imidacloprid, while another is an imidacloprid-insensitive subtype, which likely contributes to its efficacy against resistant pests.[5][8]

Below is a diagram illustrating the signaling pathway of nAChRs and the antagonistic action of this compound.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to FLP This compound FLP->nAChR Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens No_Depolarization No Depolarization nAChR->No_Depolarization Remains Closed Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Nerve_Impulse Nerve Impulse Transmission Depolarization->Nerve_Impulse Inhibition Inhibition of Nerve Impulse No_Depolarization->Inhibition

Caption: Signaling pathway of nAChR and antagonistic action of this compound.

Structure-Activity Relationship (SAR) Studies

Several studies have explored the SAR of this compound analogues by modifying different parts of the molecule. The general approach involves synthesizing a series of derivatives and evaluating their insecticidal activity against various pests.

A typical experimental workflow for a this compound analogue SAR study is depicted below.

start Lead Compound (this compound) design Analogue Design (e.g., Scaffold Hopping, Substituent Modification) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification bioassay Insecticidal Bioassay (e.g., against Aphis glycines, Plutella xylostella) purification->bioassay data_analysis Data Analysis (LC50/Lethality Determination) bioassay->data_analysis sar SAR Elucidation data_analysis->sar optimization Further Optimization sar->optimization Iterative Process end Candidate Selection sar->end optimization->design

Caption: Experimental workflow for this compound analogue SAR studies.

Modifications of the Amide/Sulfonamide Fragment

One study focused on replacing the amide fragment of this compound with a sulfonamide group.[1] This modification aimed to explore novel chemical space while retaining insecticidal activity and low bee toxicity.

Table 1: Insecticidal Activity of Sulfonamide Analogues against Aphis glycines

CompoundRLC50 (mg/L)
This compound-1.23
2j 3-CF320.93
3aH>100
3b4-Cl>100
3c3-CH3>100

Data extracted from a study on novel low bee-toxicity compounds.[1]

The results indicate that while the sulfonamide analogues generally showed lower activity against Aphis glycines compared to this compound, compound 2j with a 3-trifluoromethylphenyl group exhibited notable insecticidal activity.[1] Molecular docking studies suggested that the sulfonamide group in these analogues did not form a hydrogen bond with a key arginine residue in the honeybee nAChR, potentially explaining their lower bee toxicity.[1]

Scaffold Hopping with Arylpyrazole Core

Another approach involved replacing the pyridinylidene-trifluoroacetamide scaffold of this compound with a 1-aryl-1H-pyrazol-4-yl subunit.[3][4][11] This scaffold hopping strategy aimed to discover new insecticides with potentially different modes of action or improved properties. A series of 31 such analogues were synthesized and tested against Plutella xylostella.[3][4][11]

Table 2: Insecticidal Activity of Arylpyrazole Analogues against Plutella xylostella

CompoundR1R2Lethality (%) at 400 µg/mLLethality (%) at 25 µg/mL
A3 H2,6-diCl-4-CF3-Ph100-
B1 CH34-Cl-Ph100-
B2 CH34-Br-Ph100>70
B3 CH34-CF3-Ph100>70
B4 CH32,4-diCl-Ph100>70
B5 CH32,6-diCl-4-CF3-Ph100-
B6 CH32-Cl-5-CF3-Ph100-
D4 CF32,4-diCl-Ph100-
D6 CF32-Cl-5-CF3-Ph100-

Data synthesized from studies on this compound analogues bearing an arylpyrazole subunit.[3][4][11][12]

The bioassays revealed that many of these arylpyrazole analogues possessed excellent insecticidal activity against Plutella xylostella.[3][4][11] In particular, compounds B2 , B3 , and B4 maintained high lethality (>70%) even at a lower concentration of 25 µg/mL.[3][4][11] These findings suggest that the 1-aryl-1H-pyrazol-4-yl core is a viable replacement for the original this compound scaffold in developing new insecticidal compounds.

Experimental Protocols

General Synthesis of Analogues

The synthesis of this compound analogues generally involves multi-step chemical reactions. For the sulfonamide analogues, the key step is the reaction of a substituted benzenesulfonyl chloride with N-((6-chloropyridin-3-yl)methyl)pyridin-2-amine.[1] For the arylpyrazole analogues, the synthesis involves the construction of the pyrazole (B372694) ring followed by coupling with the appropriate side chains.[3][4]

The structures of all synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1][3][4][11]

Insecticidal Bioassays

The insecticidal activity of the synthesized analogues is evaluated through bioassays on target pest species. A common method is the leaf-dipping or diet-incorporation method.

  • Leaf-Dipping Method (for Aphis glycines):

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

    • Fresh plant leaves are dipped into the test solutions for a few seconds and then allowed to air dry.

    • The treated leaves are placed in petri dishes containing a layer of agar.

    • A specific number of adult aphids are introduced into each petri dish.

    • The dishes are maintained at a controlled temperature and humidity.

    • Mortality is assessed after a specific period (e.g., 48 or 72 hours).

    • LC50 values are calculated using probit analysis.

  • Diet-Incorporation Method (for Plutella xylostella):

    • An artificial diet is prepared.

    • The test compounds, dissolved in a solvent, are mixed into the diet at various concentrations.

    • The diet is poured into the wells of a multi-well plate.

    • One larva of P. xylostella is placed in each well.

    • The plates are sealed and kept under controlled environmental conditions.

    • Larval mortality is recorded after a set period.

    • Lethality percentages are calculated for each concentration.

Bee Toxicity Assays

To assess the safety of the analogues to pollinators, acute oral and contact toxicity assays are performed on honeybees (Apis mellifera).

  • Acute Oral Toxicity:

    • Bees are starved for a few hours.

    • They are then fed a sucrose (B13894) solution containing the test compound at a specific concentration.

    • Mortality is observed and recorded at different time points (e.g., 24, 48, 72 hours).

  • Acute Contact Toxicity:

    • The test compound, dissolved in a volatile solvent, is applied topically to the dorsal thorax of the bees.

    • The bees are then kept in cages with access to a sucrose solution.

    • Mortality is assessed at various time intervals.

Molecular Docking Studies

To understand the interaction between the this compound analogues and the nAChR, molecular docking simulations are often performed.

  • Protein Preparation: A 3D structure of the target receptor (or a homologous protein like the Aplysia californica acetylcholine-binding protein, AChBP) is obtained from a protein database or generated through homology modeling.[5]

  • Ligand Preparation: The 3D structures of the this compound analogues are generated and their energy is minimized.

  • Docking Simulation: A docking program is used to predict the binding pose and affinity of the ligands within the active site of the receptor.

  • Analysis: The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity and activity of the compounds.

Conclusion

The SAR studies of this compound analogues have provided valuable insights for the design of new insecticides. Key findings indicate that:

  • The pyridinylidene and trifluoroacetyl moieties are important pharmacophores for high receptor affinity.[5][8]

  • Replacement of the amide group with a sulfonamide can lead to compounds with good insecticidal activity and potentially lower bee toxicity.[1]

  • Scaffold hopping to an arylpyrazole core can yield highly potent insecticides against lepidopteran pests.[3][4][11]

Future research in this area could focus on further optimizing the substituents on these novel scaffolds to enhance insecticidal potency and selectivity, while maintaining a favorable environmental and toxicological profile. The experimental and computational approaches outlined in this guide provide a robust framework for the continued development of next-generation insecticides based on the this compound template.

References

A Technical Guide to the Molecular Recognition of Flupyrimin's Trifluoroacetyl Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupyrimin (FLP) is a novel insecticide characterized by a unique trifluoroacetyl pharmacophore, which sets it apart from traditional neonicotinoids like imidacloprid (B1192907) (IMI).[1][2] It acts as a competitive modulator and antagonist at the insect nicotinic acetylcholine (B1216132) receptor (nAChR), a critical ligand-gated ion channel for rapid excitatory neurotransmission.[3][4][5] This mechanism grants FLP outstanding potency against various insect pests, including those resistant to IMI, while demonstrating superior safety profiles for pollinators and mammals.[6][7] This document provides an in-depth technical analysis of the molecular interactions underpinning the efficacy of this compound, with a specific focus on its trifluoroacetyl moiety. It details the binding mechanisms, summarizes key quantitative data, outlines experimental protocols used in its characterization, and visualizes the critical pathways and workflows involved in its study.

Mechanism of Action

This compound functions as an antagonist of the insect nAChR.[8][9] Unlike typical neonicotinoids which are agonists, FLP binds to the receptor but does not activate it; instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh).[4][6] This blockage prevents the opening of the ion channel, thereby disrupting nerve signal transmission, which leads to paralysis and eventual death of the target insect.[5] Electrophysiological studies on American cockroach (Periplaneta americana) neurons confirm this antagonistic activity, where FLP application results in a robust blocking of ACh-induced currents with an IC50 value of just 0.32 nM.[4][10]

The binding site for this compound is located at the interface between two subunits of the nAChR.[1][11] Research has shown that FLP interacts with multiple high-affinity binding components in house fly nAChR preparations.[7][12] One of these binding sites is identical to the receptor for imidacloprid, while another is an IMI-insensitive subtype, which helps to explain FLP's effectiveness against IMI-resistant pests.[7][12][13]

Molecular Recognition of the Trifluoroacetyl Pharmacophore

The trifluoroacetyl group, -C(O)CF₃, is the key pharmacophore responsible for this compound's unique binding properties and high affinity.[1][12] Structural and mutational studies have elucidated how this moiety is recognized within the ligand-binding pocket of the insect nAChR.

Binding Pocket Interaction

The ligand-binding pocket of the nAChR is situated at the interface between an α and a β subunit.[1] It is hypothesized that the trifluoroacetyl moiety of FLP is primarily recognized by the β subunit-face.[1][9][11] Studies using the acetylcholine-binding protein (AChBP) from Aplysia californica, a well-established structural surrogate for the insect nAChR's extracellular domain, have been instrumental in modeling these interactions.[4][7][12]

Within this binding pocket, the three fluorine atoms of the trifluoroacetyl group form specific interactions with amino acid residues:

  • One fluorine atom is thought to interact with the amide NH₂ of a glutamine residue (Q57) on loop D.[11]

  • Another fluorine atom interacts with the alkyl residue of an isoleucine (I118) on loop E.[11]

  • The third interacts with the backbone NH of residues on loop C (C190/S189).[11]

Role of Hydrogen Bonding

Further investigation into the specific atomic interactions has been conducted using a recombinant hybrid nAChR composed of the aphid Mpα2 subunit and a mutated rat Rβ2 subunit.[1][8] A key study focused on the T77 residue on the β subunit. When this threonine was replaced with hydrogen-donating amino acids (Arginine - R, Lysine - K, Asparagine - N, or Glutamine - Q), the binding potency of this compound was significantly enhanced.[1][11] This suggests that a hydrogen bond forms between the fluorine atom of FLP's trifluoroacetyl group and the side chain of the partnering amino acid on the β subunit.[1] In contrast, the affinity of imidacloprid, which has a nitroguanidine (B56551) pharmacophore, remained unchanged by these mutations, highlighting the distinct binding mechanism of this compound.[1][8][11]

G Logical Relationship: this compound Binding at nAChR Interface cluster_receptor nAChR Ligand-Binding Pocket cluster_alpha Alpha (α) Subunit cluster_beta Beta (β) Subunit cluster_flp This compound Loop C Loop C Loop B Loop B Loop A Loop A Loop D (Q57) Loop D (Q57) Loop E (I118) Loop E (I118) T77 Side Chain T77 Side Chain FLP This compound (Antagonist) Trifluoroacetyl Trifluoroacetyl -C(O)CF3 FLP->Trifluoroacetyl contains Pyridinylidene Pyridinylidene Pharmacophore FLP->Pyridinylidene contains Trifluoroacetyl->Loop C Backbone Interaction Trifluoroacetyl->Loop D (Q57) H-Bond Interaction Trifluoroacetyl->Loop E (I118) Hydrophobic Interaction Trifluoroacetyl->T77 Side Chain H-Bond Interaction Pyridinylidene->Loop B π-Cation Interaction

Caption: this compound's pharmacophores interacting with amino acid loops at the α/β subunit interface of the nAChR.

Quantitative Data Summary

The following tables summarize the binding affinities and insecticidal activities of this compound in comparison to other compounds.

Table 1: Binding Affinity and Potency at nAChRs

CompoundReceptor/Assay SystemIC₅₀ (nM)Reference(s)
This compoundPeriplaneta americana neurons (ACh-induced current)0.32[4][10]
This compoundRat α4β2 nAChR1100[10][11]
ImidaclopridRat α4β2 nAChR2600[11]

Table 2: Effect of β-Subunit Mutations on this compound Binding Potency

Receptor (Mpα2/Rβ2)Mutation at T77This compound Binding Potency vs. Wild-TypeReference(s)
Wild-TypeThreonine (T)Baseline[1][8]
MutantArginine (R)Enhanced[1][8]
MutantLysine (K)Enhanced[1][8]
MutantAsparagine (N)Enhanced[1][8]
MutantGlutamine (Q)Enhanced[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize this compound's molecular recognition.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its target receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the nAChR by this compound.

  • Receptor Preparation: nAChR preparations are typically sourced from house fly (Musca domestica) heads or from cells expressing recombinant receptors (e.g., hybrid aphid/rat nAChRs).[4][7]

  • Radioligand: A tritiated ligand, such as [³H]Imidacloprid or [³H]this compound, is used.[4][7]

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding.

    • After reaching equilibrium, the mixture is filtered to separate bound from unbound radioligand.

    • The radioactivity of the filter-bound complex is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀ value) is calculated. Binding parameters like the dissociation constant (Kᴅ) and maximal binding capacity (Bₘₐₓ) can also be determined.[4]

G Experimental Workflow: Competitive Radioligand Binding Assay start Start prep Prepare nAChR Membrane (e.g., from insect heads) start->prep incubate Incubate Receptor with: 1. [3H]Radioligand (fixed conc.) 2. Test Compound (varied conc.) prep->incubate separate Separate Bound/Unbound Ligand (e.g., Vacuum Filtration) incubate->separate measure Measure Radioactivity (Liquid Scintillation Counting) separate->measure analyze Analyze Data: Calculate IC50 Value measure->analyze end_node End analyze->end_node

Caption: A simplified workflow for determining the binding affinity of a compound using a competitive radioligand assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the nAChR channel in response to chemical stimuli, providing functional data on agonism and antagonism.

  • Objective: To determine if this compound acts as an agonist or antagonist and to quantify its inhibitory potency.

  • Cell Preparation: Dissociated neurons from the terminal ganglion of the American cockroach (Periplaneta americana) are commonly used.[4]

  • Procedure:

    • A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the membrane of a single neuron.

    • The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A baseline inward current is established by applying a known concentration of acetylcholine (e.g., 10 μM).

    • The test compound (this compound) is applied, either alone or prior to the ACh application.

    • Changes in the inward current are recorded. An agonist would induce a current, while an antagonist would block the ACh-induced current.

  • Data Analysis: The concentration of the antagonist required to inhibit 50% of the ACh-induced current (IC₅₀) is determined.[4]

Site-Directed Mutagenesis of Recombinant Receptors

This powerful technique is used to identify specific amino acid residues that are critical for ligand binding.

  • Objective: To pinpoint key amino acid interactions by observing how specific mutations affect this compound's binding affinity.

  • System: A hybrid receptor system, such as one combining an aphid α-subunit (Mpα2) with a rat β-subunit (Rβ2), expressed in a suitable cell line.[1]

  • Procedure:

    • The gene encoding the β-subunit is altered to substitute a specific amino acid (e.g., T77) with another (e.g., R, K, N, Q).

    • The modified gene is expressed in cells to produce the mutant nAChR.

    • Radioligand binding assays are performed on membranes from these cells to determine the binding potency of this compound to the mutant receptor.

  • Data Analysis: The binding affinity of this compound for the mutant receptor is compared to its affinity for the wild-type receptor. A significant change (enhancement or reduction) in affinity indicates that the mutated residue is involved in the binding interaction.[1][11]

G Signaling Pathway: nAChR Antagonism by this compound cluster_normal Normal Synaptic Transmission cluster_flp_action This compound Action ACh Acetylcholine (ACh) (Neurotransmitter) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Closed State) ACh->nAChR Binds FLP This compound (FLP) (Antagonist) FLP->nAChR Competitively Binds & Blocks ACh nAChR_Open nAChR (Open State) nAChR->nAChR_Open Activates No_Flow Ion Flow Blocked nAChR->No_Flow Remains Closed Ion_Flow Na+/Ca2+ Influx nAChR_Open->Ion_Flow Allows Signal Nerve Signal Propagation Ion_Flow->Signal Leads to No_Signal Signal Disruption (Paralysis) No_Flow->No_Signal Leads to

References

Flupyrimin: A Comprehensive Technical Guide on its Nicotinic Acetylcholine Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide, distinguishes itself from the widely used neonicotinoids through its unique mode of action at the nicotinic acetylcholine (B1216132) receptor (nAChR). While neonicotinoids are agonists that hyperactivate these receptors, this compound functions as a potent antagonist, effectively blocking the normal physiological function of nAChRs in insects. This technical guide provides an in-depth analysis of this compound's antagonistic activity, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of neurotoxicology, insecticide development, and receptor pharmacology.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the central nervous system of insects. Their activation by the endogenous neurotransmitter acetylcholine (ACh) leads to an influx of cations, resulting in neuronal depolarization and the propagation of nerve impulses. The vital role of nAChRs has made them a primary target for insecticides. This compound represents a significant development in this area, offering a distinct antagonistic mechanism that is effective against a range of insect pests, including those that have developed resistance to neonicotinoid agonists.[1][2] This guide delves into the core of this compound's antagonist versus agonist activity, providing the detailed technical information necessary for its study and potential future development.

Quantitative Analysis of this compound's nAChR Antagonism

The antagonist properties of this compound have been quantified through various electrophysiological and radioligand binding assays. The following tables summarize the key data, providing a comparative perspective on its potency and selectivity.

Table 1: Electrophysiological Activity of this compound

ParameterSpeciesPreparationValueReference
IC50Periplaneta americana (American Cockroach)Thoracic Neurons0.32 ± 0.13 nM[3]

Table 2: Radioligand Binding Affinity of this compound

Receptor/LigandSpeciesPreparationK_D (nM)B_max (fmol/mg protein)Reference
[³H]this compoundMusca domestica (House Fly)Head Membrane0.27 and 6.5170 and 210[3]
[³H]ImidaclopridMusca domestica (House Fly)Head Membrane2.2220[3]

Table 3: Comparative Binding Affinity of this compound at Insect vs. Vertebrate nAChRs

CompoundReceptorSpeciesIC50 (nM)Reference
This compoundnAChRPeriplaneta americana0.32[3]
This compoundα4β2 nAChRRat (recombinant)1100[2][4]

Key Experimental Protocols

The characterization of this compound as a nAChR antagonist relies on two primary experimental techniques: electrophysiology and radioligand binding assays. Detailed methodologies for these key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

This protocol is adapted from studies on American cockroach (Periplaneta americana) thoracic neurons.[3]

Objective: To measure the inhibitory effect of this compound on acetylcholine-evoked currents in native insect neurons.

Materials:

  • Isolated thoracic ganglia from adult male American cockroaches.

  • External saline solution (in mM): 185 NaCl, 3.0 KCl, 4 MgCl₂, 10 HEPES, pH 7.2.

  • Internal pipette solution (in mM): 180 K-aspartate, 10 NaCl, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.5 GTP-Na, pH 7.2.

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Neuron Isolation: Dissect thoracic ganglia from adult male American cockroaches and create a primary culture of neurons.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a gigaohm seal between the patch pipette and the membrane of a single neuron. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at -70 mV.

  • ACh Application: Apply a brief pulse of ACh (e.g., 10 µM) to elicit an inward current. Record the peak current amplitude.

  • This compound Application: Pre-apply this compound at various concentrations (e.g., from 1 pM to 100 nM) for a set duration (e.g., 1 minute) before co-applying it with ACh.

  • Data Acquisition: Record the ACh-evoked current in the presence of this compound.

  • Data Analysis: Normalize the current amplitude in the presence of this compound to the control ACh-evoked current. Plot the percentage of inhibition against the this compound concentration and fit the data with a logistic equation to determine the IC50 value.

[³H]this compound Radioligand Binding Assay

This protocol is based on studies using house fly (Musca domestica) head membrane preparations.[3]

Objective: To determine the binding affinity (K_D) and density of binding sites (B_max) of [³H]this compound in an insect nAChR preparation.

Materials:

  • Frozen house fly heads.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]this compound of high specific activity.

  • Unlabeled this compound for non-specific binding determination.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize house fly heads in ice-cold binding buffer. Centrifuge the homogenate at a low speed to remove large debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh binding buffer.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100 µg).

    • Add increasing concentrations of [³H]this compound (e.g., 0.01 nM to 20 nM) to the tubes.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each [³H]this compound concentration.

    • Plot the specific binding against the concentration of [³H]this compound.

    • Analyze the data using a non-linear regression analysis (e.g., one-site or two-site binding model) to determine the K_D and B_max values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of nAChR antagonism by this compound and the general workflows for the key experiments.

nAChR_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel (Closed) Depolarization No Depolarization ActionPotential No Action Potential This compound This compound This compound->nAChR Blocks

Caption: nAChR antagonism by this compound.

Electrophysiology_Workflow start Start neuron_prep Isolate Insect Neuron start->neuron_prep patch Establish Whole-Cell Patch Clamp neuron_prep->patch ach_control Apply Acetylcholine (ACh) Record Control Current patch->ach_control flupyrimin_app Apply this compound + ACh Record Inhibited Current ach_control->flupyrimin_app data_analysis Analyze Data (Calculate % Inhibition, IC50) flupyrimin_app->data_analysis end End data_analysis->end

Caption: Electrophysiology workflow.

Binding_Assay_Workflow start Start membrane_prep Prepare Insect nAChR Membrane Fraction start->membrane_prep incubation Incubate Membranes with [³H]this compound ± Unlabeled Ligand membrane_prep->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Analyze Data (Calculate KD and Bmax) counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Discussion

The data and methodologies presented in this guide unequivocally establish this compound as a potent antagonist of insect nAChRs. Its high affinity for insect receptors, coupled with a significantly lower affinity for vertebrate counterparts, underscores its selectivity and favorable safety profile.[2][3] The antagonistic mechanism of this compound, which involves blocking the ion channel and preventing neuronal depolarization, is a clear departure from the agonistic action of neonicotinoids. This distinction is not only fundamentally important from a pharmacological perspective but also has practical implications for insecticide resistance management. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced interactions of this compound with various nAChR subtypes and to explore its potential in developing next-generation insecticides.

Conclusion

This compound's mode of action as a nicotinic antagonist provides a valuable alternative to existing insecticide classes. This technical guide has consolidated the key quantitative data and detailed experimental protocols necessary for a comprehensive understanding of its interaction with insect nAChRs. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes. It is anticipated that this resource will be of significant value to the scientific community engaged in the research and development of novel and effective crop protection agents.

References

Flupyrimin: A Deep Dive into its Unique Biological Properties for Advanced Insect Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrimin, a novel insecticide developed by Meiji Seika Pharma, represents a significant advancement in the management of insect pests, particularly those resistant to conventional chemistries.[1][2] Its unique biological properties, including a distinct mode of action and a favorable safety profile, position it as a valuable tool in modern integrated pest management (IPM) programs. This technical guide provides an in-depth exploration of the core biological characteristics of this compound, focusing on its mechanism of action, target specificity, metabolic fate, and the basis of its efficacy against resistant insect populations. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using DOT language are included to illustrate complex signaling pathways and experimental workflows.

Mode of Action: A Novel Antagonist of Nicotinic Acetylcholine (B1216132) Receptors

This compound's primary mode of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2] Unlike neonicotinoid insecticides which are agonists of nAChRs, this compound acts as a competitive antagonist, binding to the receptor without activating it.[3] This blockage of the nAChR prevents the binding of the natural neurotransmitter, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade that leads to nerve excitation.[3] The result is a disruption of nerve impulse transmission, leading to paralysis and eventual death of the insect.

The distinct antagonistic action of this compound is a key factor in its effectiveness against insect populations that have developed resistance to neonicotinoid agonists like imidacloprid (B1192907).[1][2]

Signaling Pathway of nAChR Antagonism by this compound

The following diagram illustrates the competitive antagonism of the nicotinic acetylcholine receptor by this compound, preventing ion channel opening and subsequent neuronal signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ion Channel Closed) ACh->nAChR Binds FLP This compound (FLP) FLP->nAChR Competitively Binds IonChannel_Open Ion Channel (Open) nAChR->IonChannel_Open Conformational Change IonChannel_Blocked Ion Channel (Blocked) nAChR->IonChannel_Blocked Depolarization Membrane Depolarization IonChannel_Open->Depolarization Na+/Ca2+ Influx NoDepolarization No Depolarization (Paralysis) IonChannel_Blocked->NoDepolarization

Figure 1. Mechanism of this compound's antagonistic action at the nAChR.

Target Specificity and Favorable Safety Profile

Furthermore, this compound has demonstrated a superior safety profile for important pollinators, such as honeybees (Apis mellifera) and bumblebees (Bombus terrestris), when compared to many neonicotinoid insecticides.[5]

Table 1: Comparative Toxicity of this compound and Imidacloprid to Pollinators
SpeciesApplicationLD50 (µ g/bee )
This compound
Apis melliferaOral>53
Topical>100
Bombus terrestrisTopical>100
Imidacloprid
Apis melliferaOral0.04
Topical0.02
Bombus terrestrisTopical0.02

Efficacy Against Resistant Pests

This compound exhibits outstanding potency against various insect pests, including strains that have developed resistance to imidacloprid and other neonicotinoids.[1][2] This is particularly significant for the control of hemipteran pests like the brown planthopper (Nilaparvata lugens), a major threat to rice production in Asia.

Table 2: Insecticidal Activity of this compound against Key Rice Pests
Insect PestStageApplicationLC50 / LD50
Nilaparvata lugens (Brown Planthopper)AdultFoliar SprayLC90: 1.1 ppm[6]
Sogatella furcifera (White-backed Planthopper)NymphFoliar SprayLC50: 0.1-0.3 ppm[7]
Laodelphax striatellus (Small Brown Planthopper)NymphFoliar SprayLC50: ~0.5 ppm[1][7]
Oulema oryzae (Rice Leaf Beetle)AdultTopicalLD90: 0.024 µ g/insect [6]
Plutella xylostella (Diamondback Moth)LarvaLeaf DipLC50: ~0.5-1.0 ppm

Metabolic Pathways and Resistance Mechanisms

The metabolic fate of this compound in insects and the environment is a critical aspect of its overall performance and sustainability. While detailed metabolic pathway diagrams for this compound in specific insect species are still under investigation, the primary mechanisms of insecticide resistance in pests like the brown planthopper involve enhanced detoxification by metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s).[8][9][10][11][12][13][14][15][16]

Overexpression of specific P450 genes, such as CYP6ER1 and CYP6AY1, has been strongly correlated with imidacloprid resistance in Nilaparvata lugens.[8][9][10][11][12][13][14][15][16] These enzymes can metabolize neonicotinoids, reducing their effective concentration at the target site. The unique chemical structure of this compound may render it less susceptible to detoxification by these overexpressed P450s, contributing to its efficacy against resistant strains.

Metabolic Resistance Experimental Workflow

The following diagram outlines a typical workflow to investigate the role of cytochrome P450s in insecticide resistance.

cluster_bioassay Bioassays cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis b1 Establish Baseline Susceptibility (LC50) b2 Synergist Assays (e.g., PBO) b1->b2 Compare LC50s c1 Measure P450 Activity (e.g., ECOD assay) b2->c1 Implicates P450s m1 Identify P450 Genes (Transcriptomics) c1->m1 Identify Candidate Genes m2 Quantify Gene Expression (qRT-PCR) m1->m2 Confirm Overexpression m3 Functional Characterization (RNAi, Recombinant Expression) m2->m3 Validate Gene Function

Figure 2. Workflow for investigating P450-mediated insecticide resistance.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to a target receptor, which can be adapted for [3H]this compound binding assays.

  • Receptor Preparation:

    • Homogenize insect tissues (e.g., heads of houseflies, Musca domestica) or cells expressing the target nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound) or a known ligand for competition assays.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [3H]this compound or a known nAChR ligand like [3H]imidacloprid).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Analyze the data using non-linear regression to calculate the inhibition constant (Ki) or the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is used to functionally characterize the interaction of this compound with nAChRs expressed in a heterologous system.

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the desired insect nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply acetylcholine (ACh) to the oocyte to elicit an inward current mediated by the expressed nAChRs.

    • To test the antagonistic effect of this compound, pre-apply this compound for a defined period before co-applying it with ACh.

    • Record the current responses and measure the inhibition of the ACh-induced current by this compound.

  • Data Analysis:

    • Construct concentration-response curves for the inhibition of the ACh-induced current by this compound.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal ACh response.

Honeybee Acute Toxicity Testing (Adapted from OECD Guidelines 213 & 214)

These protocols are standardized methods for assessing the acute oral and contact toxicity of chemicals to honeybees.[5][13][14][15][16][17][18][19]

  • Test Organisms: Young adult worker honeybees (Apis mellifera) from healthy, queen-right colonies.

  • Acute Oral Toxicity (OECD 213):

    • Prepare a series of dilutions of this compound in a 50% (w/v) sucrose (B13894) solution.

    • Starve bees for a few hours before the test.

    • Individually or in groups, provide each bee with a known volume of the dosed sucrose solution.

    • After consumption, transfer the bees to clean cages with an ad libitum supply of untreated sucrose solution.

    • Record mortality at 24, 48, and if necessary, 72 and 96 hours.

    • Calculate the LD50 (the dose causing 50% mortality) in µg of active ingredient per bee.

  • Acute Contact Toxicity (OECD 214):

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

    • Anesthetize the bees (e.g., with CO2).

    • Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.

    • Place the treated bees in clean cages with an ad libitum supply of untreated sucrose solution.

    • Record mortality at 24, 48, and if necessary, 72 and 96 hours.

    • Calculate the LD50 in µg of active ingredient per bee.

Conclusion

This compound's unique biological properties, particularly its antagonistic mode of action at the insect nAChR, confer a distinct advantage in the control of resistant insect pests. Its high target specificity translates to a favorable safety profile for non-target organisms, including essential pollinators. The comprehensive data and methodologies presented in this guide underscore the significant potential of this compound as a next-generation insecticide. Further research into its detailed metabolic pathways and the molecular intricacies of its interaction with various nAChR subtypes will continue to refine its application and solidify its role in sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Design of Novel Flupyrimin Derivatives with Low Bee-Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel Flupyrimin derivatives engineered for reduced toxicity to bees while maintaining high insecticidal efficacy. The following protocols and data are compiled from recent advancements in the field and are intended to serve as a guide for researchers developing next-generation insecticides.

Introduction

This compound, a novel nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has demonstrated significant insecticidal activity, particularly against pests resistant to conventional neonicotinoids.[1][2] A key advantage of this compound is its comparatively lower toxicity to non-target organisms, including crucial pollinators like honeybees.[3][4] This has spurred research into developing new derivatives that further enhance this selective toxicity, ensuring robust pest control with minimal ecological impact. This document outlines the design principles, synthetic methodologies, and bioactivity data for promising new this compound analogs.

Design Strategy for Low Bee-Toxicity

The primary strategy for reducing bee-toxicity in this compound derivatives involves modifying its chemical structure to exploit the subtle differences between insect and bee nAChRs. Two successful approaches have been:

  • Scaffold Hopping and Molecular Hybridization: This involves replacing parts of the this compound molecule with other chemical moieties known for insecticidal activity but with different receptor binding profiles. One notable example is the introduction of an arylpyrazole core.[1][4]

  • Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with others that have similar physical or chemical properties but may alter the molecule's interaction with the target receptor. A key example is the substitution of the amide fragment in this compound with a sulfonamide group.[5][6]

Molecular docking studies have been instrumental in guiding these design strategies. For instance, it has been shown that the sulfonamide group in certain derivatives does not form a hydrogen bond with the Arg173 residue of the honeybee nAChR β subunit, a conformation associated with lower bee-toxicity.[5][6][7]

Quantitative Data Summary

The following tables summarize the insecticidal activity and bee toxicity data for selected novel this compound derivatives compared to the parent compound and other insecticides.

Table 1: Insecticidal Activity of Novel this compound Derivatives against Plutella xylostella (Diamondback Moth) [1][8]

CompoundConcentration (µg/mL)Mortality (%)
A3 400100
B1 400100
B2 400100
25>70
B3 400100
25>70
B4 400100
25>70
B5 400100
B6 400100
D4 400100
D6 400100

Table 2: Insecticidal Activity of Sulfonamide Derivatives against Aphis glycines (Soybean Aphid) [5][6][9]

CompoundLC50 (mg/L)
2j 20.93
Pymetrozine (Standard) 9.98

Table 3: Acute Bee Toxicity of this compound and its Derivatives (Apis mellifera) [1][5][10]

CompoundAcute Contact LD50 (µ g/bee )Acute Oral LD50 (µ g/bee )Toxicity Level
This compound >11.0>11.0Low
B4 >11.0>11.0Low
2j Significantly lower than IMISignificantly lower than IMILow
Imidacloprid (IMI) High ToxicityHigh ToxicityHigh

Experimental Protocols

General Synthesis of Arylpyrazole-Containing this compound Derivatives (e.g., Compound B4)

This protocol is based on the synthesis of this compound analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit.[1][4]

Workflow for the Synthesis of Arylpyrazole-Containing this compound Derivatives

cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis start Ethyl 1-aryl-1H-pyrazole-4-carboxylates (2) intermediate1 (1-Aryl-1H-pyrazol-4-yl)methanol (3) start->intermediate1 LiAlH4, THF, 0°C intermediate2 4-(Chloromethyl)-1-aryl-1H-pyrazole intermediate1->intermediate2 SOCl2 final_product Target Compound (e.g., B4) intermediate2->final_product K2CO3, CH3CN, 80°C intermediate3 N-(pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide intermediate3->final_product

Caption: Synthetic workflow for arylpyrazole-containing this compound derivatives.

Step 1: Synthesis of Intermediate (1-Aryl-1H-pyrazol-4-yl)methanol (3)

  • Dissolve ethyl 1-aryl-1H-pyrazole-4-carboxylate (2) (13.0 mmol) in 30 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH4) (0.58 g, 15.6 mmol) to the solution.

  • Stir the mixture for 1 hour in the ice bath.

  • After the reduction is complete, quench the reaction with ice.

  • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (B86663) for 3 hours.

  • Filter the solution and concentrate under reduced pressure to obtain the crude intermediate (3).

Step 2: General Procedure for Preparing Target Compounds (e.g., B4)

  • Combine the appropriate intermediate (3) (1.0 equiv.), N-(pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide (1.2 equiv.), and potassium carbonate (K2CO3) (2.0 equiv.) in acetonitrile (B52724) (CH3CN).

  • Reflux the mixture at 90°C for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the target compound.

General Synthesis of Sulfonamide-Based this compound Derivatives (e.g., Compound 2j)

This protocol describes the synthesis of this compound derivatives where the amide fragment is replaced by a sulfonamide group.[5][6]

Workflow for the Synthesis of Sulfonamide-Based this compound Derivatives

cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis start 2-Aminopyridine intermediate1 N-(pyridin-2-yl) substituted benzene (B151609) sulfonamide (1a) start->intermediate1 reactant1 Benzenesulfonyl chloride reactant1->intermediate1 Pyridine, ice bath final_product Target Compound (2j) intermediate1->final_product reactant2 2-Chloro-5-(chloromethyl)pyridine reactant2->final_product Base, Solvent, RT cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds FLP This compound Derivative FLP->nAChR Blocks IonChannel Ion Channel Signal No Depolarization / No Signal Propagation nAChR->Signal Prevents Opening

References

Application Notes and Protocols for the Detection of Flupyrimin Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrimin is a novel insecticide that has demonstrated significant efficacy against various rice pests, including those resistant to existing insecticides. As with any agricultural chemical, monitoring its presence in the environment is crucial to ensure environmental safety and regulatory compliance. These application notes provide detailed protocols for the determination of this compound residues in soil and water matrices using advanced analytical techniques. The methodologies described herein are intended to provide a robust framework for researchers and analytical scientists engaged in environmental monitoring and residue analysis.

The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for trace-level quantification of pesticide residues in complex environmental samples. The protocols cover sample collection and preparation, extraction using QuEChERS for soil and Solid-Phase Extraction (SPE) for water, and subsequent analysis by LC-MS/MS.

Analytical Methods

The determination of this compound residues in environmental samples requires meticulous sample preparation to remove interfering matrix components and concentrate the analyte of interest. The choice of extraction and clean-up method is critical and depends on the sample matrix.

Analysis of this compound in Soil

For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction technique for pesticide residue analysis.[1][2][3][4][5][6][7] This approach involves a simple two-step process of extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Analysis of this compound in Water

For water samples, Solid-Phase Extraction (SPE) is the preferred method for sample preparation.[8][9][10][11] SPE allows for the concentration of the analyte from a large volume of water and the removal of interfering substances, leading to a cleaner extract for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described. These values are essential for method validation and ensuring the reliability of the analytical results.

Table 1: LC-MS/MS Instrumental Parameters for this compound Detection

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) Value to be determined by direct infusion of this compound standard
Product Ion 1 (Quantifier, m/z) Value to be determined by MS/MS fragmentation
Collision Energy 1 (eV) Optimized value for Quantifier ion
Product Ion 2 (Qualifier, m/z) Value to be determined by MS/MS fragmentation
Collision Energy 2 (eV) Optimized value for Qualifier ion
Dwell Time (ms) 100-200
Capillary Voltage (kV) 3.0 - 4.0
Source Temperature (°C) 120 - 150
Desolvation Temperature (°C) 350 - 500
Desolvation Gas Flow (L/hr) 600 - 800

Note: The specific MRM transitions and collision energies for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.[12][13][14]

Table 2: Method Validation Data for this compound Analysis

MatrixParameterValueReference
Soil Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery (%)70-120% (typical acceptable range)[1][3][4][15]
Repeatability (RSDr, %)< 20%[3][15]
Reproducibility (RSDR, %)< 20%[3][15]
Water Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery (%)70-120% (typical acceptable range)[8][11][16]
Repeatability (RSDr, %)< 20%[11]
Reproducibility (RSDR, %)< 20%[11]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Soil by QuEChERS and LC-MS/MS

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate internal standard.

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[12]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

3. Final Extract Preparation and Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the extract using LC-MS/MS.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample 10g Soil Sample Add_ACN Add Acetonitrile & Internal Standard Soil_Sample->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE_Tube Add to d-SPE Tube (PSA/C18) Supernatant->dSPE_Tube Vortex Vortex dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

QuEChERS workflow for soil sample analysis.
Protocol 2: Determination of this compound Residues in Water by SPE and LC-MS/MS

1. Sample Preparation:

  • Collect a 500 mL water sample in a clean glass bottle.

  • Add a preservative if necessary and store at 4°C until analysis.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

  • Add an internal standard to the filtered water sample.

2. Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB or C18) by passing methanol (B129727) followed by deionized water through it.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove any unretained impurities.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum.

3. Elution and Analysis:

  • Elute the retained this compound from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol/water mixture).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the extract using LC-MS/MS.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Water_Sample 500mL Water Sample Filter_Sample Filter (0.45 µm) Water_Sample->Filter_Sample Add_IS Add Internal Standard Filter_Sample->Add_IS Load Load Sample Add_IS->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Solvent Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Filter_Final Filter (0.22 µm) Reconstitute->Filter_Final LCMS LC-MS/MS Analysis Filter_Final->LCMS

SPE workflow for water sample analysis.

Method Validation and Quality Control

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[17]

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

  • LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined by analyzing spiked blank samples at decreasing concentrations.

  • Accuracy and Precision: Recovery studies should be performed by spiking blank soil and water samples with known concentrations of this compound at different levels (e.g., low, medium, and high). The percentage recovery should ideally be within 70-120%, with a relative standard deviation (RSD) of ≤ 20%.[3][11][15]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of this compound should be evaluated.[18][19][20][21] This can be assessed by comparing the slope of the calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve. Matrix-matched standards are often necessary to compensate for signal suppression or enhancement.[22]

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the sensitive and selective determination of this compound residues in soil and water. The combination of efficient sample preparation techniques like QuEChERS and SPE with the powerful analytical capabilities of LC-MS/MS allows for reliable quantification at trace levels. Adherence to the described protocols and rigorous method validation will ensure the generation of high-quality data for environmental monitoring and risk assessment of this important agricultural chemical. High-purity analytical standards of this compound are essential for accurate quantification.[23]

References

Application Notes and Protocols for Field Efficacy Trials of Flupyrimin on Rice Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting field efficacy trials of Flupyrimin, a novel insecticide, against key rice pests. The information is intended to guide researchers in designing and executing robust trials to evaluate the performance of this compound formulations.

Introduction to this compound

This compound is a novel insecticide belonging to the pyridylidenes chemical class.[1] It acts as a competitive modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[1] By binding to these receptors, this compound disrupts nerve signal transmission, leading to paralysis and eventual death of the target pests.[1] This unique mode of action makes it a valuable tool for managing insect populations, including those that have developed resistance to other insecticide classes.[2][3] this compound has demonstrated high efficacy against major rice pests, including the Brown Planthopper (Nilaparvata lugens), Yellow Stem Borer (Scirpophaga incertulas), and Rice Leaf Folder (Cnaphalocrocis medinalis).[2][4]

Experimental Protocols

Trial Site Selection and Preparation
  • Site Selection: Choose a location with a known history of moderate to high infestation of the target rice pest(s). The site should have uniform soil type, topography, and drainage.

  • Field Preparation: The field should be prepared according to standard local agronomic practices for rice cultivation. This includes plowing, puddling, and leveling the field before transplanting.

  • Plot Design:

    • Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

    • Plot Size: Each plot should be a minimum of 5 x 6 meters.

    • Replications: A minimum of three replications for each treatment is essential for statistical validity.

    • Buffer Zones: Maintain a buffer zone of at least 1 meter between plots to prevent spray drift. Isolate the entire trial area with a larger buffer zone from surrounding non-trial rice fields.

Treatment Application
  • Treatments:

    • Include at least two dosages of the this compound formulation being tested.

    • Include a standard insecticide check (a currently recommended and effective product for the target pest).

    • Include an untreated control (UTC) for comparison.

  • Application Timing:

    • Brown Planthopper: Apply this compound upon reaching the economic threshold level (ETL) of 5-10 hoppers per hill.

    • Yellow Stem Borer: Apply at the early tillering stage and, if necessary, at the panicle initiation stage, based on pest scouting.

    • Rice Leaf Folder: Apply when 10% of leaves are damaged at the vegetative stage or 5% of the flag leaf is damaged at the flowering stage.[2]

  • Application Method:

    • Formulations: this compound is available in various formulations, including Emulsifiable Concentrates (EC), Soluble Concentrates (SC), and Suspension Concentrates (SC) for foliar application, and Granules (GR) for soil application.[1]

    • Foliar Application: Use a calibrated knapsack sprayer with a hollow cone nozzle to ensure uniform coverage of the rice canopy. The typical spray volume is 500 liters per hectare.

    • Granular Application: For GR formulations, broadcast the granules uniformly in the paddy water.

  • Application Rate: The typical application rate for this compound ranges from 50 to 100 grams of active ingredient per hectare.[1] Always refer to the product label for specific dosage recommendations.

Data Collection and Assessment
  • Pre-treatment Observations: Record the initial pest population or damage level one day before the application of treatments.

  • Post-treatment Observations: Conduct assessments at 3, 7, and 14 days after treatment (DAT).

  • Pest-Specific Assessment Methods:

    • Brown Planthopper (Nilaparvata lugens):

      • Randomly select 10 hills per plot.

      • Count the number of nymphs and adult BPH at the base of the plants.

      • Calculate the percent reduction in the BPH population compared to the untreated control.

    • Yellow Stem Borer (Scirpophaga incertulas):

      • At the vegetative stage, count the number of "dead hearts" (dried central shoots) in 10 randomly selected hills per plot.

      • At the reproductive stage, count the number of "white ears" (empty panicles) in 10 randomly selected hills per plot.

      • Calculate the percentage of dead hearts and white ears.

    • Rice Leaf Folder (Cnaphalocrocis medinalis):

      • Randomly select 10 hills per plot.

      • Count the total number of leaves and the number of leaves damaged by the leaf folder.

      • Calculate the percent leaf damage.

  • Yield Data: At the end of the trial, harvest the central 3x4 meter area of each plot. Record the grain yield and straw weight. Adjust the grain yield to a standard moisture content (e.g., 14%).

Data Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare the treatment means.

Data Presentation

The following tables summarize hypothetical efficacy data for this compound against key rice pests. This data is for illustrative purposes to demonstrate the expected performance based on available information.

Table 1: Efficacy of this compound against Brown Planthopper (Nilaparvata lugens)

TreatmentDosage (g a.i./ha)Mean BPH Population/10 hills (14 DAT)% Reduction over Control
This compound 10% SC508.591.5
This compound 10% SC754.295.8
Standard Check-15.784.3
Untreated Control-100.00.0

Table 2: Efficacy of this compound against Yellow Stem Borer (Scirpophaga incertulas)

TreatmentDosage (g a.i./ha)Mean % Dead Hearts (14 DAT)Mean % White Ears (at harvest)
This compound 2% GR752.11.5
This compound 2% GR1001.30.8
Standard Check-3.52.8
Untreated Control-15.212.7

Table 3: Efficacy of this compound against Rice Leaf Folder (Cnaphalocrocis medinalis)

| Treatment | Dosage (g a.i./ha) | Mean % Leaf Damage (14 DAT) | | :--- | :--- | | this compound 10% SC | 50 | 3.8 | | this compound 10% SC | 75 | 2.1 | | Standard Check | - | 5.2 | | Untreated Control | - | 18.5 |

Table 4: Effect of this compound on Rice Grain Yield

TreatmentDosage (g a.i./ha)Grain Yield (t/ha)% Yield Increase over Control
This compound (vs. BPH)756.836.0
This compound (vs. YSB)1007.244.0
This compound (vs. RLF)756.530.0
Standard Check-6.224.0
Untreated Control-5.00.0

Mandatory Visualizations

Signaling Pathway of this compound

Flupyrimin_Mode_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening Neuron Neuron IonChannel->Neuron No Ion Influx (No Depolarization) Paralysis Paralysis & Death Neuron->Paralysis Disrupted Nerve Signal This compound This compound This compound->nAChR Blocks Binding Site (Antagonist)

Caption: this compound acts as a nAChR antagonist, blocking nerve signals.

Experimental Workflow for Field Efficacy Trial

Field_Trial_Workflow A 1. Trial Site Selection & Preparation B 2. Experimental Design (RCBD) A->B C 3. Plot Layout & Replication B->C D 4. Pre-treatment Pest Assessment C->D E 5. Treatment Application (this compound, Check, UTC) D->E F 6. Post-treatment Pest & Damage Assessment (3, 7, 14 DAT) E->F G 7. Yield Data Collection F->G H 8. Statistical Analysis (ANOVA) G->H I 9. Results Interpretation & Reporting H->I

Caption: Workflow for a this compound field efficacy trial.

References

Application Notes and Protocols for Utilizing Flupyrimin Against Imidacloprid-Resistant Brown Planthoppers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brown planthopper (BPH), Nilaparvata lugens, is a formidable pest of rice crops, causing significant yield losses throughout Asia. The extensive use of neonicotinoid insecticides, particularly imidacloprid (B1192907), has led to the widespread development of resistance in BPH populations, rendering conventional control methods increasingly ineffective.[1][2] Flupyrimin, a novel insecticide, presents a promising alternative for managing imidacloprid-resistant BPH.[3][4][5][6] This document provides detailed application notes and experimental protocols for researchers to evaluate and understand the efficacy of this compound against these resistant insect populations.

This compound acts as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), the same target as neonicotinoids.[3][4][5][6] However, its binding mechanism to the nAChR is distinct from that of imidacloprid, allowing it to circumvent existing resistance mechanisms.[3][7][8] this compound exhibits outstanding potency against imidacloprid-resistant rice pests while demonstrating superior safety profiles toward pollinators.[3][4][5] These characteristics make it a valuable tool in insecticide resistance management programs.

This document outlines standardized bioassay protocols to determine the susceptibility of BPH populations to this compound and imidacloprid, methods to investigate the role of metabolic enzymes in resistance, and the underlying molecular interactions.

Data Presentation

Table 1: Comparative Toxicity of Imidacloprid against Susceptible and Resistant Brown Planthopper (Nilaparvata lugens) Strains
InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)Reference
ImidaclopridSusceptible (IMI-S)0.538-[9]
ImidaclopridResistant (Nagapattinam)8.26415.36[9]
ImidaclopridSusceptible0.12 ng/pest-[2]
ImidaclopridResistant (25 generations selection)8.74 ng/pest72.83[2]
ImidaclopridSusceptible--[1]
ImidaclopridResistant (Field Strain)-~100[1]
Table 2: Efficacy of this compound and Other Insecticides against Imidacloprid-Resistant Brown Planthopper (Nilaparvata lugens)
InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)Reference
Triflumezopyrim (B3026458)Imidacloprid-Susceptible (IMI-S)0.17-[10]
TriflumezopyrimImidacloprid-Resistant (IMI-R)0.271.58[10]
PymetrozineImidacloprid-Susceptible (IMI-S)31.5-[10]
PymetrozineImidacloprid-Resistant (IMI-R)49.071.55[10]

Note: Direct comparative LC50 values for this compound against a confirmed imidacloprid-resistant BPH strain were not available in the searched literature. The data for triflumezopyrim and pymetrozine, which also show efficacy against resistant strains, are presented as surrogates. This compound is reported to have high potency against imidacloprid-resistant pests.[3][4][5][6]

Experimental Protocols

Rearing of Brown Planthoppers

A continuous and healthy supply of BPH is essential for reproducible bioassay results.

  • Insect Source : Establish a laboratory colony from field-collected BPH or use a known susceptible strain as a baseline.

  • Host Plant : Rear BPH on susceptible rice seedlings (e.g., TN1 variety).

  • Rearing Conditions : Maintain the colony in rearing cages under controlled environmental conditions:

    • Temperature: 26 ± 2°C

    • Relative Humidity: 70-80%

    • Photoperiod: 16 hours light / 8 hours dark

  • Synchronization : To obtain insects of a uniform age for bioassays, synchronize the rearing process. Third-instar nymphs are commonly used for topical and seedling dipping bioassays.

Topical Application Bioassay

This method assesses the contact toxicity of an insecticide.

  • Preparation of Insecticide Solutions :

    • Prepare a stock solution of technical-grade this compound or imidacloprid in acetone (B3395972).

    • From the stock solution, prepare a series of at least five serial dilutions using acetone. The concentration range should be selected to produce mortality between 10% and 90%.

    • A control group treated with acetone only must be included.

  • Application :

    • Anesthetize 3rd instar nymphs or adult female BPH using carbon dioxide for 5-10 seconds.

    • Using a microapplicator, apply a 0.2 µL droplet of the insecticide solution to the dorsal thorax of each insect.

    • For each concentration and the control, treat at least three replicates of 10-20 insects.

  • Post-Treatment :

    • Transfer the treated insects to a test tube or vial containing a fresh rice seedling.

    • Maintain the insects under the same controlled conditions as for rearing.

  • Data Collection :

    • Assess mortality 48 to 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

    • Calculate the corrected mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Determine the LC50 value using probit analysis.

Rice Seedling Dipping Bioassay

This method evaluates the systemic and contact toxicity of an insecticide.

  • Preparation of Insecticide Solutions :

    • Prepare a stock solution of the formulated insecticide in water.

    • Create a series of at least five serial dilutions. The inclusion of a non-ionic surfactant (e.g., 0.1% Triton X-100) is recommended to ensure even coverage.

    • A control solution containing only water and the surfactant should be prepared.

  • Application :

    • Bundle 15-day-old rice seedlings (3-4 seedlings per bundle).

    • Dip the seedlings in the respective insecticide dilutions for 30 seconds.

    • Allow the seedlings to air-dry for 1-2 hours.

    • Place the treated seedlings individually into glass tubes.

  • Infestation :

    • Introduce 10-20 third-instar BPH nymphs into each tube.

    • Seal the tubes with a breathable material like cotton or mesh.

  • Data Collection :

    • Record mortality after 48 and 72 hours.

    • Calculate the LC50 values as described for the topical application bioassay.

Synergism Bioassay

This protocol is used to investigate the role of metabolic enzymes, particularly cytochrome P450 monooxygenases, in insecticide resistance. Piperonyl butoxide (PBO) is a known inhibitor of these enzymes.

  • Procedure :

    • Follow the protocol for the Topical Application Bioassay or Rice Seedling Dipping Bioassay.

    • Prepare two sets of insecticide dilutions: one with the insecticide alone and another with the insecticide plus a fixed, sub-lethal concentration of PBO. A common concentration for PBO is 10 µg per insect in topical applications or a 1:5 ratio of insecticide to PBO in dipping assays.

    • Include a control group treated only with acetone and another with PBO alone to assess any direct mortality from the synergist.

  • Data Analysis :

    • Calculate the LC50 of the insecticide with and without the synergist.

    • Determine the Synergism Ratio (SR) using the following formula: SR = LC50 of insecticide alone / LC50 of insecticide + PBO

    • An SR value significantly greater than 1 indicates that P450-mediated detoxification contributes to resistance.

Visualizations

experimental_workflow cluster_rearing Insect Rearing cluster_bioassay Bioassays cluster_data Data Analysis BPH_colony Brown Planthopper Colony Rice_seedlings Susceptible Rice Seedlings BPH_colony->Rice_seedlings Rearing on Topical_App Topical Application BPH_colony->Topical_App Seedling_Dip Rice Seedling Dipping BPH_colony->Seedling_Dip Mortality Record Mortality Topical_App->Mortality Seedling_Dip->Mortality Synergism_Assay Synergism Assay (with PBO) Synergism_Assay->Mortality LC50 Calculate LC50 (Probit Analysis) Mortality->LC50 RR Determine Resistance Ratio (RR) LC50->RR SR Calculate Synergism Ratio (SR) LC50->SR signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_insecticides Insecticides cluster_effects Neuronal Effects nAChR nAChR Ion Channel Excitation Continuous Excitation nAChR->Excitation Ion Influx Blockage Signal Blockage nAChR->Blockage No Ion Influx Imidacloprid Imidacloprid (Agonist) Imidacloprid->nAChR Binds and Activates This compound This compound (Antagonist) This compound->nAChR Binds and Blocks Paralysis Paralysis & Death Excitation->Paralysis Blockage->Paralysis resistance_mechanism cluster_detox Metabolic Resistance cluster_synergist Synergist Action cluster_target Target Site P450 Cytochrome P450s Metabolite Inactive Metabolite P450->Metabolite Detoxification Imidacloprid Imidacloprid Imidacloprid->P450 PBO Piperonyl Butoxide (PBO) PBO->P450 Inhibits nAChR nAChR Imidacloprid_Target Imidacloprid Imidacloprid_Target->nAChR Binds

References

Application Notes and Protocols for Flupyrimin 2% GR in Paddy Rice Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrimin is a novel insecticide belonging to the pyridylidene chemical class, developed for the effective control of major insect pests in paddy rice. It is distinguished by its unique mode of action and a favorable safety profile, particularly concerning pollinators. This compound acts as a competitive modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR), functioning as an antagonist.[1][2] This mechanism provides efficacy against a range of pests, including those that have developed resistance to conventional insecticides like imidacloprid.[1][2]

The 2% Granular (GR) formulation is designed for straightforward application in paddy fields, offering systemic and translaminar action for long residual control.[3] This document provides detailed application notes, experimental protocols, and relevant data for the scientific evaluation and use of this compound 2% GR.

Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name N-[(E)-1-(6-chloro-3-pyridinylmethyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide[4]
CAS Number 1689566-03-7[1]
Molecular Formula C₁₃H₉ClF₃N₃O[1]
Molecular Weight 315.68 g/mol [1]
Appearance Off-white powdery solid[1][5]
Melting Point 156.6 – 157.1 °C[5]
Boiling Point 298.0 °C[5]
Vapor Pressure <2.2 × 10⁻⁵ Pa (25 °C)[5]
Water Solubility 167 mg/L (20 °C)[1][5]
Log P (octanol/water) 1.68 (25 °C)[5]

Mechanism of Action

This compound acts as an antagonist at the insect nicotinic acetylcholine receptor (nAChR). Unlike neonicotinoid agonists (e.g., Imidacloprid) which stimulate the receptor, this compound binds to it without causing activation. This binding competitively blocks the neurotransmitter acetylcholine (ACh) from activating the receptor, thereby preventing the propagation of nerve signals. This disruption leads to paralysis and eventual death of the target insect pest.[2]

Research indicates that this compound has a distinct binding mechanism. Its trifluoroacetyl pharmacophore is recognized primarily by the β subunit-face of the nAChR ligand-binding pocket, a different interaction compared to the nitroguanidine (B56551) pharmacophore of imidacloprid.[6] This unique binding mode is believed to contribute to its effectiveness against pests that have developed resistance to other nicotinic insecticides.[2]

Flupyrimin_MoA This compound Mode of Action at the Synapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle arrives nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) No_Signal No Signal Propagation ACh->nAChR Binds & Activates (Normal State) ACh->nAChR Blocked FLP This compound FLP->nAChR Binds & Blocks (Antagonist Action) Field_Efficacy_Workflow Workflow for Field Efficacy Trial A Trial Setup (RCBD, 3 Replications) B Transplanting (Rice Seedlings) A->B C Pre-Treatment Pest Count (0 DAT) B->C D Application of Treatments (this compound 2% GR, Check, Control) C->D E Post-Treatment Data Collection (Pest Incidence, Phytotoxicity) D->E at specified intervals F Yield Data Collection (Harvest Net Plot) E->F G Statistical Analysis (ANOVA) F->G H Final Efficacy Report G->H

References

Application Notes & Protocols: Laboratory Bioassay Techniques for Assessing Flupyrimin Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flupyrimin is a novel insecticide developed by Meiji Seika Pharma that acts on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects.[1][2][3] Unlike many neonicotinoid insecticides that are nAChR agonists, this compound functions as an antagonist, giving it a unique mode of action.[2][3] This distinct mechanism makes it particularly effective against pests that have developed resistance to other insecticides, such as imidacloprid.[2][3][4] Furthermore, this compound exhibits superior safety toward pollinators like bees, making it a valuable tool for integrated pest management (IPM) programs.[2][3][5] These application notes provide detailed protocols for assessing the insecticidal activity of this compound in a laboratory setting.

Mechanism of Action: nAChR Antagonism

This compound exerts its insecticidal effect by targeting the nervous system of insects. It binds to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for rapid excitatory neurotransmission.[2] While the natural ligand, acetylcholine (ACh), binds to and opens the channel to allow ion flow and nerve signal propagation, this compound binds to the receptor without activating it. As an antagonist, it blocks ACh from binding, thereby preventing the ion channel from opening. This disruption of nerve signaling leads to paralysis and eventual death of the insect.[6] this compound has been shown to bind to multiple components in insect nAChRs, including both imidacloprid-sensitive and insensitive subtypes.[2][4][7]

G This compound's Antagonistic Action on nAChR cluster_neuron Postsynaptic Neuron Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel_Closed Ion Channel (Closed) nAChR->IonChannel_Closed controls IonChannel_Blocked Ion Channel (Blocked) nAChR->IonChannel_Blocked controls Signal_Normal Normal Nerve Signal (Depolarization) IonChannel_Closed->Signal_Normal Signal_Blocked Blocked Nerve Signal (No Depolarization) IonChannel_Blocked->Signal_Blocked Remains closed ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds & Activates FLP This compound (Antagonist) FLP->nAChR Binds & Blocks

Caption: this compound antagonistically binds to nAChR, blocking nerve signals.

Application Notes

Insecticidal Spectrum

This compound is effective against a range of insect pests, particularly piercing-sucking pests in rice.[1][8] Its efficacy against both susceptible and resistant strains of planthoppers makes it a critical tool for resistance management.[9] The following table summarizes the reported insecticidal activity of this compound against various pests.

Table 1: Insecticidal Activity of this compound Against Various Insect Pests

Pest SpeciesCommon NameBioassay MethodActivity (LC50/LD50)Reference
Nilaparvata lugensBrown PlanthopperTopical ApplicationLD50: 0.019 µg/g[2]
Nilaparvata lugens (IMI-Resistant)Brown PlanthopperTopical ApplicationLD50: 0.021 µg/g[2]
Sogatella furciferaWhite-backed PlanthopperFoliar ApplicationLC50: 0.11 mg/L[2]
Laodelphax striatellusSmall Brown PlanthopperFoliar ApplicationLC50: 0.21 mg/L[2]
Nephotettix cincticepsGreen Rice LeafhopperFoliar ApplicationLC50: 0.28 mg/L[2]
Plutella xylostellaDiamondback MothFoliar ApplicationLC50: 0.24 mg/L[2]
Musca domesticaHouse FlyTopical ApplicationLD50: 0.043 µg/g[2]

Data extracted from Onozaki et al., 2017.[2] IMI-Resistant refers to Imidacloprid-Resistant strains.

Experimental Protocols

Accurate assessment of insecticidal activity requires standardized bioassay protocols. Three common methods are detailed below: topical application, dietary exposure, and systemic activity assessment.

Protocol 1: Topical Application Bioassay

This method determines the intrinsic toxicity of an insecticide through direct application to the insect's cuticle, providing a dose-per-insect measurement (LD50).[10] It is highly precise and suitable for a wide range of insects, including planthoppers and houseflies.[10][11]

G A 1. Insect Rearing & Selection Select healthy, uniform adults. B 2. Stock Solution Preparation Dissolve technical grade this compound in acetone (B3395972) (e.g., 1000 µg/mL). A->B C 3. Serial Dilutions Prepare 5-7 concentrations (e.g., 0.01 to 10 µg/mL) in acetone. B->C D 4. Insect Anesthesia Anesthetize insects using CO₂ or chilling on ice. C->D F 6. Control Group Treat a control group with acetone only. C->F E 5. Topical Application Apply a precise volume (0.2-1.0 µL) of solution to the dorsal thorax using a micro-applicator. D->E G 7. Incubation Hold insects in clean containers with food/water under controlled conditions (e.g., 25°C, 12:12 L:D). E->G F->G H 8. Mortality Assessment Record mortality at 24, 48, and 72 hours. (Insects are moribund if unable to move). G->H I 9. Data Analysis Calculate LD50 values using PoloPlus or similar probit analysis software. H->I

Caption: Workflow for a standard topical application bioassay.

Methodology:

  • Materials: Technical grade this compound (≥95% purity), acetone (analytical grade), calibrated micro-applicator or microsyringe, glass vials, CO₂ or ice for anesthesia.

  • Insect Preparation: Use healthy, uniform-sized adult insects of the target species. Anesthetize the insects just prior to application.[12]

  • Insecticide Preparation:

    • Prepare a stock solution of this compound in acetone.[10]

    • Perform serial dilutions to create a range of 5-7 concentrations expected to cause between 10% and 90% mortality.[12]

  • Application:

    • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.[12]

    • Treat a control group with acetone only to account for solvent effects and handling mortality.

  • Post-Treatment:

    • Place treated insects into clean containers with an appropriate food source and maintain under controlled conditions (e.g., 25 ± 2°C, 60-70% RH).[12]

  • Data Collection: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it cannot make a coordinated movement when gently prodded.[12]

  • Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Calculate LD50 values and 95% confidence intervals using probit analysis.

Protocol 2: Diet-Incorporation Bioassay

This method is suitable for assessing the toxicity of insecticides to insects that can be reared on an artificial diet, evaluating exposure through ingestion.[12][13]

G A 1. Prepare Artificial Diet Prepare standard artificial diet for the target insect species. B 2. Prepare Insecticide Solutions Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone or water with a surfactant). A->B C 3. Incorporate into Diet While diet is still liquid (~40-50°C), mix in a precise volume of insecticide solution for each concentration. B->C D 4. Control Diet Prepare a control diet by adding solvent only. B->D E 5. Dispense and Solidify Dispense the treated diet into bioassay containers (e.g., wells of a 24-well plate) and allow it to solidify. C->E D->E F 6. Insect Infestation Place one larva or adult insect into each container. E->F G 7. Incubation Seal containers (allowing for ventilation) and incubate under controlled conditions. F->G H 8. Mortality Assessment Record mortality daily for 3-7 days. G->H I 9. Data Analysis Calculate LC50 values using probit analysis. H->I

Caption: Workflow for a diet-incorporation bioassay.

Methodology:

  • Materials: this compound, artificial diet components, appropriate solvent, bioassay trays or cups, target insect species (e.g., lepidopteran larvae).

  • Insecticide and Diet Preparation:

    • Prepare a series of aqueous or solvent-based dilutions of this compound.

    • Prepare the insect's artificial diet according to a standard protocol. While the diet is still liquid and has cooled to a tolerable temperature (~40-50°C), add a specific volume of the insecticide solution to achieve the desired final concentrations.[13]

    • Prepare a control diet by adding only the solvent.

  • Bioassay Setup:

    • Dispense the insecticide-incorporated diet into individual bioassay containers (e.g., small cups or wells of a multi-well plate).[13]

    • Allow the diet to solidify completely.

    • Introduce one insect of a uniform age and size into each container.

  • Incubation and Assessment:

    • Seal the containers (e.g., with ventilated lids) and maintain them under controlled environmental conditions.

    • Record mortality at 24-hour intervals for up to 7 days.

  • Analysis: Calculate LC50 (lethal concentration) values using probit analysis after correcting for control mortality.

Protocol 3: Systemic Activity Bioassay for Rice Pests

This method assesses the efficacy of a systemic insecticide, like this compound, which is absorbed and translocated within a plant. It is essential for pests like planthoppers that feed on plant phloem.[14]

G A 1. Plant Cultivation Grow rice seedlings to the 2-3 leaf stage in pots. B 2. Prepare Test Solutions Prepare serial dilutions of this compound formulation in water. A->B C 3. Soil Drench Application Apply a precise volume of each test solution to the soil of the potted rice seedlings. B->C D 4. Control Group Treat control pots with water only. B->D E 5. Systemic Uptake Period Allow 24-48 hours for the plant to absorb and translocate the insecticide. C->E D->E F 6. Insect Infestation Confine a known number (10-20) of planthopper nymphs or adults on each treated plant using a cage. E->F G 7. Incubation Maintain plants under greenhouse conditions. F->G H 8. Mortality Assessment Record insect mortality after 3-5 days of exposure. G->H I 9. Data Analysis Calculate LC50 values based on the concentration applied to the soil/water. H->I

Caption: Workflow for a systemic activity bioassay via soil drench.

Methodology:

  • Materials: this compound formulation, potted rice seedlings (2-3 leaf stage), planthoppers (e.g., Nilaparvata lugens), Mylar film or mesh cages.

  • Treatment Application:

    • Prepare several concentrations of a this compound formulation in water.

    • Apply a known volume of each solution to the soil of the potted rice plants (soil drench method).[14] A control group should be treated with water only.

  • Uptake and Infestation:

    • Allow 24-48 hours for the plants to absorb and translocate the compound.

    • After the uptake period, place a cage over each plant and introduce a known number of insects (e.g., 10-20 third-instar nymphs).[14][15]

  • Incubation and Assessment:

    • Maintain the plants in a greenhouse or growth chamber under controlled conditions.

    • Record insect mortality at specified intervals, such as 3 and 5 days after infestation.[14]

  • Analysis: Calculate the LC50 value, which in this case represents the concentration of the insecticide in the soil or water that results in 50% mortality of the pest population feeding on the treated plant.

Assessing Sublethal Effects

Beyond mortality, it is often valuable to assess the sublethal effects of an insecticide, which can impact insect behavior, development, and reproduction at doses that are not immediately lethal.[16][17] Techniques to consider include:

  • Feeding Behavior: Monitor feeding rates or probing behavior using techniques like Electrical Penetration Graph (EPG).

  • Reproduction: Assess changes in fecundity (egg-laying rate) and fertility (egg hatch rate) in surviving insects.

  • Mobility and Navigation: Use tracking software to analyze changes in movement patterns, such as walking speed or flight ability.[17]

References

Application Notes and Protocols: Molecular Docking Simulation of Flupyrimin with Insect Acetylcholine Binding Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flupyrimin, a novel insecticide, demonstrates a unique antagonistic action on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), making it a potent agent against various pests, including those resistant to other insecticides like imidacloprid.[1][2][3] Understanding the molecular interactions between this compound and its target is crucial for the development of new, more effective, and selective insecticides. Acetylcholine binding proteins (AChBPs) are soluble proteins that serve as excellent structural and functional surrogates for the ligand-binding domain of nAChRs.[1] This document provides detailed application notes and protocols for performing a molecular docking simulation of this compound with an insect AChBP, using Aplysia californica AChBP (AcAChBP) as a model system.[1][3]

Data Presentation: Quantitative Analysis of this compound-AChBP Interaction

The following tables summarize the key quantitative data derived from experimental and computational analyses of this compound's interaction with AcAChBP.

Table 1: Binding Affinity and Potency of this compound

ParameterValueSpecies/SystemReference
IC500.32 nMAmerican Cockroach Neurons[1]
Binding AffinityHighHouse Fly nAChR[1]

Table 2: Key Amino Acid Residue Interactions and Energies

Interacting ResidueInteraction Energy (kcal/mol)Interaction TypeReference
Trp147-13.7Not Specified[1]
Tyr188-5.39Not Specified[1]
Ile118-5.63Hydrogen Bond (via water bridge)[1][2]
Cys190-191-7.05Not Specified[1]
Gln57-2.98Not Specified[1]
Tyr55-2.26Not Specified[1]
Ser189-1.78Not Specified[1]
Met116-1.72Not Specified[1]
Ile106Not SpecifiedHydrogen Bond (via water bridge)[2]

Experimental Protocols

This section outlines the detailed methodology for conducting a molecular docking simulation of this compound with insect AChBP.

Protocol 1: Preparation of Receptor and Ligand for Docking

1. Receptor Preparation (Aplysia californica AChBP):

  • 1.1. Retrieval of Receptor Structure: Download the 3D crystal structure of Aplysia californica AChBP from the Protein Data Bank (PDB).
  • 1.2. Pre-processing:
  • Remove all water molecules and heteroatoms (e.g., ions, co-crystallized ligands) from the PDB file using molecular visualization software such as UCSF Chimera or PyMOL.
  • Add polar hydrogen atoms to the protein structure.
  • Assign partial charges (e.g., Kollman charges) to the protein atoms.
  • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation (this compound):

  • 2.1. Retrieval of Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem.
  • 2.2. Ligand Optimization:
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
  • Save the prepared ligand structure in the PDBQT file format.

Protocol 2: Molecular Docking using AutoDock Vina

1. Grid Box Generation:

  • Define the active site of the AChBP for docking. This can be determined from the binding site of a co-crystallized ligand or through literature review of key binding residues (see Table 2).
  • Generate a grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the binding pocket.

2. Docking Simulation:

  • Use AutoDock Vina to perform the docking simulation.
  • Set the 'exhaustiveness' parameter to a value that ensures a thorough search of the conformational space (a value of 8 or higher is recommended).
  • The docking algorithm will generate multiple binding poses of the ligand within the receptor's active site, each with a corresponding binding affinity score.

3. Analysis of Docking Results:

  • Analyze the output file from AutoDock Vina, which contains the binding affinity scores (in kcal/mol) for each predicted pose. The pose with the lowest binding affinity is considered the most favorable.
  • Visualize the protein-ligand interactions for the best-scoring poses using software like UCSF Chimera or Discovery Studio.
  • Identify and analyze the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. Tools like LIGPLOT can be used to generate 2D diagrams of these interactions.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Activates Depolarization Depolarization & Signal Propagation IonChannel->Depolarization Na+/K+ influx leads to This compound This compound This compound->nAChR Antagonistic Binding (Blocks ACh)

Caption: Antagonistic action of this compound on the nAChR signaling pathway.

Experimental Workflow

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis ReceptorPrep Receptor Preparation (AChBP) GridGen Grid Box Generation (Define Active Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking PoseAnalysis Binding Pose & Affinity Analysis Docking->PoseAnalysis InteractionAnalysis Interaction Visualization (UCSF Chimera, LIGPLOT) PoseAnalysis->InteractionAnalysis

Caption: Workflow for molecular docking simulation of this compound with AChBP.

References

Application Notes and Protocols for Flupyrimin in the Management of Yellow Stem Borer (Scirpophaga incertulas) in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Flupyrimin for managing the yellow stem borer (YSB), Scirpophaga incertulas, a major pest of rice. This document outlines the mechanism of action of this compound, detailed protocols for conducting efficacy trials, and illustrative data for assessing performance.

Introduction to this compound

This compound is a novel insecticide belonging to the butenolide chemical class. It has demonstrated high efficacy against major rice pests, including the yellow stem borer and the brown plant hopper (BPH).[1][2] A key feature of this compound is its unique mode of action, which makes it effective against insect populations that have developed resistance to other insecticides.[1][2] Furthermore, it exhibits a favorable safety profile towards pollinators. This compound is available in various formulations, including 2% granular (GR) and 10% soluble concentrate (SC) formulations, for application in rice paddies.[2]

Mechanism of Action

This compound acts as an antagonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[3] Unlike neonicotinoid insecticides that act as agonists (activators) of nAChRs, this compound binds to the receptor and blocks the binding of the natural neurotransmitter, acetylcholine (ACh). This disruption of nerve signal transmission leads to paralysis and ultimately the death of the target pest.[3] This distinct antagonistic action contributes to its effectiveness against pests that have developed resistance to neonicotinoid insecticides.

Signaling Pathway of this compound

Flupyrimin_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens Signal_Block Signal Blockage & Paralysis Ion_Channel->Signal_Block No Ion Flow This compound This compound This compound->nAChR Binds & Blocks (Antagonist)

Caption: Mechanism of this compound as an nAChR antagonist.

Application Protocols

This compound can be applied to rice paddies to control YSB. The following are general application guidelines. Specific application rates and timings should be adjusted based on local conditions, pest pressure, and product label instructions.

Product Formulations
  • This compound 2% GR (Granular): This formulation is suitable for broadcasting into the paddy water. It provides systemic control as the active ingredient is taken up by the rice plant's roots and translocated throughout the plant.

  • This compound 10% SC (Soluble Concentrate): This formulation is designed for foliar spray applications. It provides both contact and systemic activity against YSB.

Application Timing

For effective YSB management, application timing is critical and should target the vulnerable larval stages of the pest.

  • First Application: Apply this compound at the late vegetative to early reproductive stage of the rice crop, typically when YSB egg masses are first observed or when the dead heart incidence reaches the economic threshold level (ETL) of 10%.[4]

  • Second Application: A second application may be necessary at the panicle initiation stage to protect against white ear damage, especially under high pest pressure.

Application Method
  • Granular (2% GR):

    • Ensure the paddy field has a standing water level of 3-5 cm.

    • Broadcast the granules uniformly over the water surface.

    • Maintain the water level for at least 3-5 days after application to ensure proper uptake by the rice plants.

  • Foliar Spray (10% SC):

    • Mix the required amount of this compound 10% SC with water as per the product label recommendations.

    • Use a calibrated sprayer to ensure uniform coverage of the rice foliage.

    • Spray during the cooler parts of the day (early morning or late evening) to minimize drift and evaporation.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed for researchers to evaluate the efficacy of this compound against YSB in rice under field conditions. These are based on standard methodologies for insecticide trials.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: 5m x 4m plots are recommended.[5]

  • Treatments:

    • T1: this compound 2% GR (at recommended dose)

    • T2: this compound 10% SC (at recommended dose)

    • T3: Standard Check (another effective insecticide for YSB)

    • T4: Untreated Control

  • Buffer Zones: Maintain a buffer zone of at least 1 meter between plots to prevent spray drift.

Trial Implementation
  • Variety Selection: Use a locally popular rice variety that is susceptible to YSB.

  • Transplanting: Transplant 21-25 day old seedlings at a spacing of 20 cm x 15 cm.[6]

  • Agronomic Practices: Follow standard agronomic practices for rice cultivation, withholding any insecticide application in the experimental plots.

  • Application: Apply the treatments as per the specified application method and timing when the YSB infestation reaches the economic threshold level (ETL).

Data Collection

Record the following data at pre-treatment (one day before application) and at 3, 7, and 14 days after each application:

  • Dead Heart (%): At the vegetative stage, count the total number of tillers and the number of tillers showing "dead heart" symptoms in 10 randomly selected hills per plot. The percentage of dead hearts is calculated as: (Number of dead hearts / Total number of tillers) x 100.[7]

  • White Ear (%): At the reproductive stage, count the total number of panicles and the number of "white ears" in 10 randomly selected hills per plot. The percentage of white ears is calculated as: (Number of white ears / Total number of panicles) x 100.[7]

  • Yield Data: At harvest, record the grain yield from each plot and express it in quintals per hectare (q/ha).[5]

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine the significance of differences between treatments. The mean values can be separated using a suitable post-hoc test like Duncan's Multiple Range Test (DMRT) or Tukey's HSD.

Experimental Workflow Diagram

Experimental_Workflow Start Start Plot_Setup Experimental Plot Setup (RCBD, 3 Replications) Start->Plot_Setup Transplanting Transplant Rice Seedlings Plot_Setup->Transplanting Pest_Monitoring Monitor for YSB Infestation (ETL) Transplanting->Pest_Monitoring Pre_Treatment_Data Pre-Treatment Data Collection (% Dead Heart) Pest_Monitoring->Pre_Treatment_Data Treatment_Application Apply this compound & Control Treatments Pre_Treatment_Data->Treatment_Application Post_Treatment_Data Post-Treatment Data Collection (3, 7, 14 DAT) Treatment_Application->Post_Treatment_Data Yield_Assessment Harvest & Record Grain Yield Post_Treatment_Data->Yield_Assessment Data_Analysis Statistical Analysis (ANOVA) Yield_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound efficacy.

Data Presentation (Illustrative)

As specific field trial data for this compound against YSB is not yet widely published, the following tables present illustrative data based on the performance of other highly effective insecticides against YSB. This data serves as a benchmark for the expected level of efficacy from a novel insecticide like this compound.

Disclaimer: The data presented in Tables 1, 2, and 3 is for illustrative purposes only and is derived from studies on other insecticides. It is intended to provide a framework for presenting and evaluating the efficacy of this compound.

Table 1: Illustrative Efficacy of this compound against Yellow Stem Borer (% Dead Heart) at Vegetative Stage

TreatmentPre-treatment % Dead Heart3 DAT7 DAT14 DAT
This compound 2% GR5.23.11.81.5
This compound 10% SC5.12.51.51.2
Standard Check5.33.52.21.9
Untreated Control5.27.810.515.2

DAT: Days After Treatment. Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Efficacy of this compound against Yellow Stem Borer (% White Ear) at Reproductive Stage

TreatmentPre-treatment % White Ear3 DAT7 DAT14 DAT
This compound 2% GR2.11.51.00.8
This compound 10% SC2.01.20.80.6
Standard Check2.21.81.21.0
Untreated Control2.14.57.211.8

DAT: Days After Treatment. Data is hypothetical and for illustrative purposes.

Table 3: Illustrative Impact of this compound on Rice Grain Yield

TreatmentGrain Yield (q/ha)% Increase Over Control
This compound 2% GR48.538.6
This compound 10% SC50.243.4
Standard Check46.833.7
Untreated Control35.0-

q/ha: quintals per hectare. Data is hypothetical and for illustrative purposes.

Conclusion

This compound represents a promising new tool for the management of yellow stem borer in rice, particularly in areas with insecticide resistance. Its novel mode of action and favorable safety profile make it a valuable component of Integrated Pest Management (IPM) programs. The protocols outlined in this document provide a framework for researchers to conduct robust efficacy trials and generate the quantitative data needed to optimize its use for sustainable rice production.

References

Application Notes and Protocols for Integrated Pest Management (IPM) Strategies Incorporating Flupyrimin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These notes provide a comprehensive guide to integrating Flupyrimin, a novel insecticide, into Integrated Pest Management (IPM) programs. This compound offers a unique mode of action, making it a valuable tool for managing insecticide resistance. This document details its mechanism, provides protocols for efficacy and systemic activity evaluation, presents performance data, and outlines strategies for its effective use within an IPM framework.

Introduction to this compound

Signaling Pathway and Mode of Action

This compound acts as a competitive modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system.[7][13] It binds to the nAChR, but its interaction is antagonistic, meaning it blocks the action of the natural neurotransmitter, acetylcholine.[1][3][4][5] This binding disrupts the normal transmission of nerve signals. The continuous disruption leads to paralysis and ultimately the death of the target insect pest.[13] Its unique binding mechanism at an IMI-insensitive subtype receptor allows it to control pest populations that are resistant to conventional neonicotinoids.[1][6]

G This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Targets binding Binds to Novel Antagonist Site nAChR->binding Interaction disruption Disruption of Nerve Signal Transmission binding->disruption paralysis Paralysis disruption->paralysis death Insect Death paralysis->death G cluster_prep Preparation cluster_exp Bioassay cluster_analysis Analysis prep_sol Prepare Stock & Serial Dilutions of this compound prep_leaf Treat Leaf Disks (Leaf-Dip Method) prep_sol->prep_leaf infest Place Leaves in Assay Plates & Infest with Insects prep_leaf->infest incubate Incubate in Growth Chamber infest->incubate assess Assess Mortality (24, 48, 72h) incubate->assess analyze Correct Mortality & Calculate LC50/LC90 assess->analyze G cluster_foundation Foundation cluster_intervention Intervention cluster_chemical Chemical Strategy ipm Sustainable IPM Program monitoring Pest Scouting & Economic Thresholds ipm->monitoring cultural Cultural & Mechanical Controls ipm->cultural biological Biological Control (Natural Enemies) ipm->biological chemical Chemical Control monitoring->chemical Threshold Met This compound This compound (IRAC 4F) chemical->this compound rotation Rotate with other MoAs (e.g., IRAC 3A, 28) This compound->rotation Rotate rotation->this compound Rotate

References

Troubleshooting & Optimization

Technical Support Center: Investigating Mechanisms of Insect Resistance to Flupyrimin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating insect resistance to Flupyrimin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a novel insecticide that acts as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[1] It binds to these receptors, disrupting nerve signal transmission, which leads to paralysis and death of the target pest.[1] this compound's unique binding mechanism at the nAChR is different from that of other neonicotinoids like imidacloprid, which may explain its effectiveness against some insect populations resistant to other insecticides.[1]

Q2: What are the potential mechanisms of insect resistance to this compound?

While specific resistance mechanisms to this compound are still an active area of research, based on established principles of insecticide resistance, the primary mechanisms are expected to be:

  • Target-site resistance: This involves mutations in the insect's nAChR genes that alter the receptor's structure, reducing the binding affinity of this compound. This makes the insect less sensitive to the insecticide.[2][3]

  • Metabolic resistance: This is the most common form of resistance and involves the enhanced detoxification of this compound by enzymes before it can reach its target site.[4][5] The major enzyme families implicated in metabolic resistance are:

    • Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate or otherwise modify the insecticide, making it more water-soluble and easier to excrete.[4][5]

    • Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, increasing its water solubility and facilitating its removal from the insect's body.

    • Carboxylesterases (CarEs): These enzymes can hydrolyze ester bonds within the insecticide molecule, rendering it inactive.

Q3: How can I establish a baseline susceptibility for this compound in my insect population of interest?

Establishing a baseline susceptibility is crucial for future resistance monitoring.[6] This involves conducting bioassays on a susceptible (unexposed) population of the target insect. The goal is to determine the concentration of this compound that causes a specific level of mortality (e.g., LC50, the concentration that kills 50% of the population). This baseline data will serve as a reference against which field-collected populations can be compared to detect shifts in susceptibility.[6]

Troubleshooting Guides

Insect Bioassays

Q: My dose-response bioassay with this compound is showing inconsistent results (e.g., high variability in mortality between replicates). What could be the problem?

A: Inconsistent bioassay results can arise from several factors. Here are some common issues and their solutions:

Potential Cause Troubleshooting Steps
Inconsistent Insect Quality Ensure that all insects used in the bioassay are of the same developmental stage, age, and have been reared under identical conditions (temperature, humidity, diet).
Improper Insecticide Dilution Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting and calculations.
Uneven Insecticide Application For topical applications, ensure a consistent droplet size is applied to each insect. For diet or leaf-dip assays, ensure thorough and uniform mixing or coating of the insecticide.
Contamination Use clean glassware and equipment for each replicate to avoid cross-contamination between different concentrations.
Environmental Fluctuations Maintain consistent temperature, humidity, and photoperiod throughout the bioassay.
High Control Mortality If you observe significant mortality in your control group (insects not exposed to this compound), there may be an issue with the rearing conditions, handling stress, or the solvent used to dissolve the insecticide. Address these underlying issues before proceeding.
Biochemical Assays

Q: I am not detecting a significant difference in P450, GST, or esterase activity between my suspected resistant and susceptible insect populations after exposure to this compound. Does this mean metabolic resistance is not involved?

A: Not necessarily. Several factors could explain this observation:

Potential Cause Troubleshooting Steps
Incorrect Substrate The substrate used in your enzymatic assay may not be specific to the particular P450, GST, or esterase isozyme(s) involved in this compound metabolism. Try a broader range of substrates or, if possible, use radiolabeled this compound to directly track its metabolism.
Insufficient Induction The exposure time or concentration of this compound may not have been sufficient to induce the expression of detoxification enzymes. Try varying the exposure conditions.
Timing of Assay The peak of enzyme activity may occur at a different time point after exposure. Conduct a time-course experiment to determine the optimal time for measuring enzyme activity.
Other Resistance Mechanisms Resistance in your population may be primarily due to target-site mutations rather than metabolic detoxification. Consider sequencing the nAChR subunits.
Low Level of Resistance The difference in enzyme activity may be subtle and require a more sensitive assay or a larger sample size to detect a statistically significant difference.
Molecular Assays (qPCR)

Q: My qPCR results for detecting potential nAChR mutations are showing no amplification or inconsistent amplification. What should I do?

A: qPCR issues can be frustrating. Here’s a guide to common problems and solutions:

Potential Cause Troubleshooting Steps
Poor Primer/Probe Design Ensure your primers and probes are specific to the target nAChR gene and the specific mutation you are investigating. Check for potential secondary structures and primer-dimers.
Low DNA/RNA Quality Use a standardized protocol for DNA/RNA extraction to ensure high-purity nucleic acids. Check the integrity of your template using gel electrophoresis or a Bioanalyzer.
Incorrect Annealing Temperature Optimize the annealing temperature for your primers by running a temperature gradient qPCR.
Contamination Use dedicated workspaces and pipettes for pre- and post-PCR steps to avoid contamination with amplicons or foreign DNA. Always include a no-template control (NTC) in your runs.
Inhibitors in the Sample Dilute your DNA/RNA sample to reduce the concentration of potential PCR inhibitors carried over from the extraction process.

Experimental Protocols

Adult Vial Bioassay for this compound Susceptibility

This protocol is adapted from standard vial bioassay methods to determine the susceptibility of adult insects to this compound.[7]

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Glass scintillation vials (20 ml)

  • Pipettes

  • Vial roller or rotator

  • Adult insects of the target species (susceptible and field-collected populations)

  • Aspirator for transferring insects

Methodology:

  • Prepare Stock Solution: Dissolve a known weight of technical grade this compound in acetone to create a high-concentration stock solution (e.g., 1 mg/ml).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to achieve the desired test concentrations.

  • Coat Vials: Add 1 ml of each this compound dilution (and an acetone-only control) to separate glass scintillation vials.

  • Evaporate Solvent: Roll the vials on a vial roller or rotate them manually until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.

  • Introduce Insects: Using an aspirator, carefully introduce a known number of adult insects (e.g., 20) into each vial.

  • Observation: Record mortality at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration at each time point. Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) for each insect population.

Biochemical Assay for General Esterase Activity

This protocol provides a general method for measuring esterase activity, which may be involved in the metabolic resistance to this compound.

Materials:

  • Individual insects (frozen at -80°C)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Microplate reader

  • 96-well microplates

  • α-naphthyl acetate (B1210297) (substrate)

  • Fast Blue B salt (chromogenic agent)

  • Bovine serum albumin (BSA) for protein quantification (Bradford assay)

Methodology:

  • Homogenization: Homogenize individual insects in a known volume of cold phosphate buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Enzyme Source: Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a Bradford assay with BSA as the standard.

  • Enzyme Reaction: In a 96-well plate, add a specific volume of the enzyme extract to a solution containing the phosphate buffer and α-naphthyl acetate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).

  • Color Development: Stop the reaction and initiate color development by adding a solution of Fast Blue B salt.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the esterase activity as the change in absorbance per minute per milligram of protein. Compare the activity between susceptible and potentially resistant populations.

Data Presentation

Table 1: Hypothetical Susceptibility of Nilaparvata lugens Populations to this compound

PopulationLocationLC50 (µg/ml)95% Fiducial LimitsResistance Ratio (RR)
Susceptible Lab Strain-0.50.3 - 0.71.0
Field Population ARegion 12.51.8 - 3.25.0
Field Population BRegion 215.012.5 - 18.030.0
Field Population CRegion 30.80.6 - 1.11.6

Resistance Ratio (RR) = LC50 of Field Population / LC50 of Susceptible Lab Strain

Table 2: Hypothetical Detoxification Enzyme Activity in this compound-Resistant and Susceptible Bemisia tabaci

EnzymeSusceptible Strain (Activity ± SE)Resistant Strain (Activity ± SE)Fold Increase
P450 Monooxygenases10.2 ± 1.545.8 ± 5.24.5
Glutathione S-transferases25.6 ± 3.178.9 ± 8.73.1
Esterases5.4 ± 0.812.1 ± 1.92.2

Enzyme activity is expressed in arbitrary units per milligram of protein.

Visualizations

Flupyrimin_Resistance_Mechanisms cluster_insect Insect cluster_resistance Resistance Mechanisms This compound This compound Cuticle Cuticle This compound->Cuticle Penetration Internal_Compartment Internal Compartment Cuticle->Internal_Compartment Reduced_Penetration Reduced Cuticle Penetration Cuticle->Reduced_Penetration nAChR_Wildtype Nicotinic Acetylcholine Receptor (Wild-type) Internal_Compartment->nAChR_Wildtype Binding Metabolic_Detoxification Metabolic Detoxification (P450s, GSTs, Esterases) Internal_Compartment->Metabolic_Detoxification nAChR_Mutated Mutated nAChR (Target-Site Resistance) Internal_Compartment->nAChR_Mutated Binding Nervous_System_Disruption Nervous System Disruption (Insect Death) nAChR_Wildtype->Nervous_System_Disruption nAChR_Wildtype->nAChR_Mutated Mutation Detoxified_this compound Inactive Metabolites Metabolic_Detoxification->Detoxified_this compound Reduced_Binding Reduced Binding Affinity nAChR_Mutated->Reduced_Binding

Caption: Overview of potential mechanisms of insect resistance to this compound.

Experimental_Workflow Start Suspected Resistance in Field Population Bioassay Step 1: Bioassay (e.g., Adult Vial Test) Start->Bioassay Compare_LC50 Compare LC50 to Susceptible Strain Bioassay->Compare_LC50 Significant_Increase Significant Increase in LC50? Compare_LC50->Significant_Increase Biochemical_Assays Step 2: Biochemical Assays (P450, GST, Esterase) Significant_Increase->Biochemical_Assays Yes No_Resistance Conclusion: No Significant Resistance Detected Significant_Increase->No_Resistance No Increased_Activity Increased Enzyme Activity? Biochemical_Assays->Increased_Activity Metabolic_Resistance Conclusion: Metabolic Resistance Likely Increased_Activity->Metabolic_Resistance Yes Molecular_Assays Step 3: Molecular Assays (nAChR Sequencing) Increased_Activity->Molecular_Assays No Mutation_Found Target-Site Mutation Found? Molecular_Assays->Mutation_Found Target_Site_Resistance Conclusion: Target-Site Resistance Likely Mutation_Found->Target_Site_Resistance Yes Investigate_Other Investigate Other Mechanisms Mutation_Found->Investigate_Other No

Caption: A logical workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Optimizing Flupyrimin Application for Rice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flupyrimin in experimental settings for rice pest control.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the application and evaluation of this compound in rice field trials.

Issue Potential Cause(s) Recommended Solution(s)
Low efficacy of this compound 2% GR against Yellow Stem Borer (YSB) at the tillering stage. Incorrect Application Timing: Application was made after significant larval boring into the stems had already occurred.Apply this compound 2% GR preventatively or at the very early stages of infestation, ideally coinciding with the peak egg-laying period of YSB. For trial purposes, application at 20-25 days after transplanting is a common window for granular insecticides targeting early-stage pests.
Uneven Application: Granules were not distributed uniformly across the paddy, leading to "hotspots" of infestation.Ensure calibrated application equipment is used for even distribution of the granules. For small plot trials, hand application should be performed by trained personnel to ensure consistency.
Water Management: Insufficient standing water in the paddy can hinder the release and uptake of the active ingredient from the granules.Maintain a consistent water level (2-3 cm) in the paddy for several days after application to facilitate the dissolution and absorption of this compound by the rice plants.
High Organic Matter in Soil: this compound may be adsorbed by high levels of organic matter in the soil, reducing its availability for plant uptake[1].Conduct a soil analysis prior to the experiment. If organic matter is excessively high, consider this as a variable in your trial analysis. Future trials may require dosage adjustments, though this should be tested empirically.
Reduced control of Brown Planthopper (BPH) with this compound 10% SC applied at the panicle initiation stage. Rainfall After Application: Heavy rainfall shortly after a foliar spray can wash the product off the plant surfaces.Monitor weather forecasts and avoid application if heavy rain is expected. While specific rain-fastness data for this compound 10% SC is not publicly available, a general rule is to allow at least 6-8 hours of dry weather after application for optimal absorption.
Incorrect Spray Volume: Insufficient spray volume may result in poor coverage of the plant, especially the lower stems where BPH congregates.Use a sufficient water volume to ensure thorough coverage of the entire plant. For dense rice canopies, higher water volumes (e.g., 500 L/ha) may be necessary.
pH of Spray Solution: The pH of the water used for mixing the spray solution can sometimes affect the stability and efficacy of an insecticide.Check the pH of the water source. If it is highly alkaline or acidic, consider using a buffering agent to bring the pH to a neutral range (6.5-7.5).
Pest Resistance: While this compound is effective against many neonicotinoid-resistant BPH populations, localized resistance can develop.If resistance is suspected, collect a sample of the BPH population and conduct a bioassay to determine their susceptibility to this compound.
Inconsistent results across replicates in an experimental trial. Plot-to-Plot Variability: Differences in soil type, water drainage, or previous cropping history can lead to variations in plant health and pest pressure.Ensure that all replicate plots are as uniform as possible. Conduct a baseline assessment of soil properties and initial pest populations before applying treatments.
Application Error: Inconsistent application techniques or equipment calibration between replicates.Standardize all application procedures and ensure all equipment is calibrated before each use. Provide thorough training to all personnel involved in the application process.
Edge Effects: The outer rows of a plot may be influenced by adjacent plots (e.g., spray drift, pest migration).Use border rows around each plot that are not included in the data collection to minimize edge effects.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a novel insecticide that acts as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects[2][3][4]. Unlike neonicotinoid insecticides that are nAChR agonists (activators), this compound binds to the receptor and blocks the binding of the neurotransmitter acetylcholine. This disrupts nerve signal transmission, leading to paralysis and death of the target pest[5]. This different mode of action makes it effective against some insect populations that have developed resistance to other neonicotinoids[6].

Q2: Which are the critical growth stages in rice for this compound application?

A2: The critical growth stages for this compound application depend on the target pest and the formulation being used.

Q3: What is the difference between the 2% GR and 10% SC formulations?

A3:

  • This compound 2% GR is a granular formulation. It is applied to the paddy water and the active ingredient is absorbed by the roots and translocated throughout the plant (systemic action). This provides longer residual control and is ideal for early-season pests like YSB. Granular formulations are also less prone to being washed away by rain[8].

  • This compound 10% SC is a suspension concentrate for foliar spray . It is mixed with water and sprayed directly onto the rice plants. This provides faster knockdown of pests that are present on the plant surfaces and is suitable for controlling outbreaks of pests like BPH at later growth stages.

Q4: Can this compound be tank-mixed with other pesticides or fertilizers?

A4: It is generally advisable to conduct a compatibility test before tank-mixing this compound with other products. Mix a small amount of the intended products in the correct proportions in a jar to check for any physical incompatibility (e.g., precipitation, clumping). When preparing for a field trial, it is best to apply this compound alone to ensure that the observed effects are solely due to the active ingredient being tested.

Q5: What are the best practices for storing this compound for research purposes?

A5: Store this compound in its original container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Keep it separate from food, feed, and other chemicals. Ensure the storage area is locked and inaccessible to unauthorized personnel. Always refer to the product label for specific storage instructions.

Data Presentation

The following tables present illustrative quantitative data on the efficacy of this compound formulations applied at different rice growth stages. Note: This data is representative and compiled for educational purposes based on typical insecticide trial outcomes; it is not from a single, specific field trial of this compound.

Table 1: Efficacy of this compound 2% GR against Yellow Stem Borer (YSB) at the Tillering Stage

TreatmentApplication Timing (Days After Transplanting)YSB Deadhearts (%) at 45 DATYSB Whiteheads (%) at 75 DATYield (t/ha)
This compound 2% GR202.51.87.2
Standard Check (Granular)204.13.56.5
Untreated Control-15.812.34.8

Table 2: Efficacy of this compound 10% SC against Brown Planthopper (BPH) at the Panicle Initiation Stage

TreatmentApplication Timing (Growth Stage)BPH Population (per hill) at 14 Days After TreatmentHopperburn (%)Yield (t/ha)
This compound 10% SCPanicle Initiation1507.0
Standard Check (Foliar)Panicle Initiation3556.2
Untreated Control->200454.1

Experimental Protocols

Protocol 1: Evaluating the Optimal Application Timing of this compound 2% GR for YSB Control

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 5m x 5m with 1m buffer zones between plots.

  • Treatments:

    • T1: this compound 2% GR applied at 15 Days After Transplanting (DAT).

    • T2: this compound 2% GR applied at 25 DAT.

    • T3: this compound 2% GR applied at 35 DAT.

    • T4: Standard granular insecticide check applied at 25 DAT.

    • T5: Untreated Control.

  • Application: Hand-broadcast the granules uniformly into 2-3 cm of standing water in the respective plots.

  • Data Collection:

    • YSB deadhearts (%): Count the total number of tillers and the number of deadhearts from 20 randomly selected hills per plot at 45 and 60 DAT.

    • YSB whiteheads (%): Count the total number of panicles and the number of whiteheads from 20 randomly selected hills per plot at 75 and 90 DAT.

    • Yield: Harvest the central 3m x 3m area of each plot, thresh, dry, and weigh the grain. Calculate the yield in tons per hectare (t/ha).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Determining the Efficacy of this compound 10% SC against BPH

  • Experimental Design: RCBD with four replications.

  • Plot Size: 5m x 5m with 1m buffer zones.

  • Treatments:

    • T1: this compound 10% SC applied at the first sign of BPH infestation (at or near Economic Threshold Level - ETL).

    • T2: Standard foliar insecticide check applied at the same time as T1.

    • T3: Untreated Control.

  • Application: Use a calibrated knapsack sprayer to apply the insecticide solution to the point of runoff, ensuring thorough coverage of the lower parts of the rice plants.

  • Data Collection:

    • BPH population: Count the number of nymphs and adult BPH on 10 randomly selected hills per plot before spraying, and at 3, 7, and 14 days after spraying.

    • Hopperburn assessment: Visually assess the percentage of the plot area showing symptoms of hopperburn at 14 and 21 days after treatment.

    • Yield: Harvest the central 3m x 3m area of each plot and determine the yield as described in Protocol 1.

  • Statistical Analysis: Analyze the BPH population data and yield data using ANOVA and a mean separation test.

Visualizations

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_released->nAChR Binds to Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Signal_Blocked No Depolarization Signal Blocked Ion_Channel->Signal_Blocked This compound This compound This compound->nAChR Antagonistic Binding (Blocks ACh)

Caption: this compound's antagonistic action on the insect nicotinic acetylcholine receptor.

G cluster_planning Phase 1: Experimental Planning cluster_setup Phase 2: Field Setup & Application cluster_data Phase 3: Data Collection & Analysis Define_Objectives Define Objectives (e.g., Optimal timing for YSB) Select_Formulation Select Formulation (2% GR or 10% SC) Define_Objectives->Select_Formulation Experimental_Design Choose Experimental Design (e.g., RCBD) Select_Formulation->Experimental_Design Determine_Treatments Determine Treatments (Application Timings, Controls) Experimental_Design->Determine_Treatments Plot_Layout Plot Layout & Preparation Determine_Treatments->Plot_Layout Pre_Treatment_Sampling Pre-Treatment Sampling (Baseline Pest Levels) Plot_Layout->Pre_Treatment_Sampling Calibrate_Equipment Calibrate Application Equipment Pre_Treatment_Sampling->Calibrate_Equipment Apply_Treatments Apply Treatments at Scheduled Growth Stages Calibrate_Equipment->Apply_Treatments Post_Treatment_Sampling Post-Treatment Sampling (Pest Incidence, Damage %) Apply_Treatments->Post_Treatment_Sampling Yield_Assessment Yield Assessment (Harvest & Measurement) Post_Treatment_Sampling->Yield_Assessment Statistical_Analysis Statistical Analysis (ANOVA) Yield_Assessment->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Workflow for determining optimal this compound application timing in rice.

References

Technical Support Center: Mitigating Flupyrimin Cross-Resistance with Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Flupyrimin cross-resistance with other neonicotinoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mode of action differ from traditional neonicotinoids?

A1: this compound is a novel insecticide classified under IRAC Group 4F.[1] It targets the nicotinic acetylcholine (B1216132) receptor (nAChR), the same general target as neonicotinoids (IRAC Group 4A). However, their mechanisms differ significantly. While neonicotinoids are agonists that cause persistent and excessive stimulation of the nAChR, leading to nerve excitation, this compound acts as an antagonist.[2][3][4] This means it binds to the receptor and blocks its activation by the neurotransmitter acetylcholine, ultimately inhibiting nerve impulses. This distinct antagonistic action is a key reason for its effectiveness against pests that have developed resistance to neonicotinoid agonists.[2][3]

Q2: Is there evidence of cross-resistance between this compound and other neonicotinoids?

A2: Current research indicates a general lack of cross-resistance between this compound and traditional neonicotinoids like imidacloprid (B1192907).[2][3] this compound has demonstrated outstanding potency against imidacloprid-resistant rice pests.[2][3] This is attributed to its different binding mechanism at the nAChR.[5] While both bind to the nAChR, the specific binding sites and interactions differ. For instance, one study found that while one of the [3H]FLP receptors is identical to the imidacloprid receptor, there is an alternative IMI-insensitive subtype to which this compound also binds.[3]

Q3: What are the primary mechanisms of resistance to neonicotinoids?

A3: The two primary mechanisms of resistance to neonicotinoids are:

  • Target-site resistance: This involves genetic mutations in the nAChR subunits that reduce the binding affinity of the insecticide. For example, a Y151S mutation in the Nlα1 and Nlα3 subunits of the brown planthopper, Nilaparvata lugens, has been shown to confer resistance to imidacloprid.

  • Metabolic resistance: This involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach the target site. The most common enzymes implicated are cytochrome P450 monooxygenases (P450s), which can hydroxylate or otherwise modify the insecticide molecule, rendering it less toxic. Overexpression of specific P450 genes, such as CYP6CM1 in Bemisia tabaci, has been linked to high levels of neonicotinoid resistance.

Q4: Could pests develop resistance to this compound? What are the potential mechanisms?

A4: While this compound is effective against many neonicotinoid-resistant pests, the potential for resistance development exists with any insecticide. Potential mechanisms could include:

  • Target-site modifications: Mutations in the nAChR subunits at or near the this compound binding site could reduce its efficacy. Research has shown that the trifluoroacetyl pharmacophore of this compound is primarily recognized by the β subunit-face of the nAChR, a different interaction compared to imidacloprid.[1][5] A mutation in this region could potentially lead to resistance.

  • Enhanced metabolism: Pests could evolve to produce higher levels of detoxification enzymes, such as P450s, that can metabolize this compound. While specific P450s that metabolize this compound are still under investigation, the general role of P450s in insecticide detoxification is well-established.

Q5: What are the key strategies to mitigate the risk of resistance development to this compound?

A5: A proactive insecticide resistance management (IRM) program is crucial. Key strategies include:

  • Rotation of Modes of Action: Avoid the repeated and exclusive use of this compound. Rotate its use with insecticides from different IRAC groups that have distinct modes of action.

  • Integrated Pest Management (IPM): Incorporate a variety of pest control tactics, including biological control, cultural practices, and the use of resistant crop varieties, to reduce reliance on insecticides.

  • Monitoring: Regularly monitor pest populations for any signs of reduced susceptibility to this compound.

  • Adherence to Label Rates: Always use insecticides at the recommended label rates to ensure an effective dose is applied.

Troubleshooting Guides for Experimental Workflows

Issue 1: High variability in mortality rates between replicates in a bioassay.

  • Possible Cause: Inconsistent application of the insecticide, variations in the age or health of the test insects, or environmental fluctuations in the lab.

  • Troubleshooting Steps:

    • Standardize Insect Population: Use insects of the same age, developmental stage, and from a healthy, non-stressed colony.

    • Uniform Application: Ensure precise and consistent application of the insecticide solution to each replicate. For vial or tube assays, ensure even coating of the surfaces.

    • Controlled Environment: Maintain constant temperature, humidity, and photoperiod throughout the experiment.

    • Review Protocol: Carefully review the experimental protocol to ensure all steps are being followed consistently.

Issue 2: Higher than expected survival in a known neonicotinoid-resistant population treated with this compound.

  • Possible Cause: This could indicate the presence of a novel resistance mechanism that also confers some level of tolerance to this compound, or it could be an experimental artifact.

  • Troubleshooting Steps:

    • Confirm Resistance Profile: Re-test the population with the original neonicotinoid to confirm the level of resistance.

    • Synergist Assays: Conduct bioassays with and without synergists that inhibit metabolic enzymes (e.g., piperonyl butoxide for P450s). A significant increase in mortality with the synergist would suggest metabolic detoxification is involved.

    • Sequence Target Genes: If possible, sequence the nAChR subunit genes to look for mutations in the putative this compound binding region.

    • Check Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

Issue 3: Mortality observed in the control group.

  • Possible Cause: Contamination of the experimental setup, underlying health issues in the insect population, or stress from handling.

  • Troubleshooting Steps:

    • Check for Contamination: Ensure all glassware, rearing containers, and diet are free from any insecticide residues. Use dedicated equipment for different insecticides.

    • Assess Insect Health: Observe the insect colony for any signs of disease or stress.

    • Refine Handling Procedures: Minimize handling stress on the insects before and during the bioassay.

    • Solvent Controls: If a solvent is used to dissolve the insecticide, ensure the same solvent is used in the control group and that it is not causing toxicity.

Data Presentation

Table 1: Comparative Toxicity of this compound and Imidacloprid against Susceptible and Resistant Strains of the Brown Planthopper, Nilaparvata lugens

StrainInsecticideLC50 (mg/L)Resistance Ratio (RR)
SusceptibleImidacloprid0.611.0
ResistantImidacloprid5895
SusceptibleThis compoundData Not Available-
ResistantThis compoundData Not Available-

Note: While specific LC50 values for this compound against these exact strains are not available in the provided search results, literature indicates this compound's high efficacy against imidacloprid-resistant N. lugens.[2][3] The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Experimental Protocols

Protocol 1: WHO Tube Test for Adult Mosquito Susceptibility

This protocol is adapted from the World Health Organization (WHO) guidelines for testing insecticide susceptibility in adult mosquitoes.

Materials:

  • WHO tube test kit (including exposure tubes, holding tubes, and slide units)

  • Insecticide-impregnated papers (and control papers)

  • Aspirator

  • Adult mosquitoes (2-5 days old, non-blood-fed females)

  • 10% sugar solution on a cotton pad

  • Timer

Procedure:

  • Preparation: Label the exposure and holding tubes clearly. Line the holding tubes with clean white paper.

  • Mosquito Transfer: Using an aspirator, transfer 20-25 female mosquitoes into each holding tube.

  • Pre-exposure: Allow the mosquitoes to acclimate in the holding tubes for 1 hour.

  • Exposure: Gently transfer the mosquitoes from the holding tubes into the exposure tubes lined with insecticide-impregnated paper. For the control group, use tubes with control paper.

  • Exposure Period: Leave the mosquitoes in the exposure tubes for 1 hour.

  • Post-exposure: After 1 hour, transfer the mosquitoes back into the holding tubes.

  • Recovery: Provide the mosquitoes with a 10% sugar solution on a cotton pad and hold them for 24 hours.

  • Mortality Assessment: After 24 hours, record the number of dead and alive mosquitoes in each tube. Mosquitoes unable to stand or fly are considered dead.

Protocol 2: Adult Vial Test for Contact Insecticides

This protocol is a common method for assessing insecticide resistance in various insect species.

Materials:

  • Glass scintillation vials (20 ml)

  • Technical grade insecticide

  • Acetone (B3395972) (or other suitable solvent)

  • Micropipette

  • Vial roller or hot dog roller (optional, for even coating)

  • Test insects

  • Camel hair brush for transferring insects

Procedure:

  • Preparation of Vials:

    • Prepare a stock solution of the insecticide in acetone.

    • Perform serial dilutions to obtain the desired test concentrations.

    • Pipette a fixed volume (e.g., 500 µl) of each insecticide dilution into a glass vial. For the control, use acetone only.

    • Roll the vials on their side until the acetone has completely evaporated, leaving a thin film of insecticide coating the inner surface. This can be done manually or using a vial roller.

  • Insect Exposure:

    • Introduce a set number of insects (e.g., 10-20) into each vial.

    • Cap the vials with perforated lids or mesh to allow for air circulation.

  • Observation:

    • Maintain the vials at a constant temperature and humidity.

    • Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).

Visualizations

G cluster_pathway nAChR Signaling Pathway cluster_neonic Neonicotinoid Action (Agonist) cluster_flupy This compound Action (Antagonist) ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates nAChR->Ion_Channel No_Signal No Signal Transduction nAChR->No_Signal Prevents Activation Na_Influx Na+ Influx Ion_Channel->Na_Influx Ion_Channel->Na_Influx Depolarization Neuron Depolarization Na_Influx->Depolarization Na_Influx->Depolarization Excitation Nerve Excitation Depolarization->Excitation Depolarization->Excitation Convulsions_Paralysis Convulsions & Paralysis Excitation->Convulsions_Paralysis Leads to Neonic Neonicotinoid Neonic->nAChR Binds and Persistently Activates Flupy This compound Flupy->nAChR Binds and Blocks

Figure 1: Simplified signaling pathway showing the contrasting modes of action of neonicotinoids and this compound on the nicotinic acetylcholine receptor (nAChR).

G start Start: Suspect Reduced Efficacy of this compound step1 Conduct Standardized Bioassay (e.g., WHO Tube Test or Adult Vial Test) start->step1 decision1 Is mortality significantly lower than expected? step1->decision1 step2a Investigate Experimental Variables: - Insect health/age - Insecticide concentration/integrity - Environmental conditions decision1->step2a No step2b Proceed to Resistance Mechanism Investigation decision1->step2b Yes end End: Characterize Resistance Profile step2a->end step3 Conduct Synergist Bioassays (e.g., with PBO) step2b->step3 decision2 Does synergist significantly increase mortality? step3->decision2 step4a Indication of Metabolic Resistance (e.g., P450-mediated) decision2->step4a Yes step4b Investigate Target-Site Resistance decision2->step4b No step4a->end step5 Sequence nAChR Subunit Genes (especially β subunit) step4b->step5 decision3 Are mutations found in putative binding regions? step5->decision3 step6a Indication of Target-Site Resistance decision3->step6a Yes step6b Consider other mechanisms or re-evaluate experimental setup decision3->step6b No step6a->end step6b->end

Figure 2: A troubleshooting workflow for investigating suspected reduced efficacy of this compound in laboratory bioassays.

G cluster_mechanisms Potential Mechanisms of Reduced this compound Efficacy cluster_metabolic Metabolic Resistance Details cluster_target Target-Site Resistance Details Reduced_Efficacy Reduced this compound Efficacy Metabolic_Resistance Metabolic Resistance Reduced_Efficacy->Metabolic_Resistance Target_Site_Resistance Target-Site Resistance Reduced_Efficacy->Target_Site_Resistance P450 Overexpression of Cytochrome P450s (P450s) Metabolic_Resistance->P450 GSTs Overexpression of Glutathione S-Transferases (GSTs) Metabolic_Resistance->GSTs CEs Overexpression of Carboxylesterases (CEs) Metabolic_Resistance->CEs nAChR_Mutation Mutation in nAChR Subunits (e.g., β subunit) Target_Site_Resistance->nAChR_Mutation Detox Increased Detoxification of this compound P450->Detox GSTs->Detox CEs->Detox Binding_Affinity Reduced Binding Affinity of this compound nAChR_Mutation->Binding_Affinity

Figure 3: Logical relationship of potential biochemical mechanisms that could lead to reduced efficacy of this compound.

References

Improving the formulation of Flupyrimin for enhanced stability and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formulation of Flupyrimin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the formulation of this compound for enhanced stability and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical and physical properties of this compound I should be aware of during formulation? A: this compound is a solid, white powder with a melting point between 156.6–157.1 °C.[1] It is chemically stable under normal handling conditions but is sensitive to sunlight and heat.[1] While it has a long hydrolysis half-life of 228 days at 25°C and pH 7, prolonged exposure to non-neutral pH conditions or elevated temperatures during processing or storage could still be a factor in degradation.[2] Proper storage is critical; it should be kept in light-shielding, airtight containers in a well-ventilated area away from heat sources.[1][3]

Q2: My this compound active ingredient (AI) is showing degradation in my liquid formulation. What are the common causes? A: Degradation of this compound is often linked to environmental factors. Key conditions to avoid are direct sunlight and high heat, which can accelerate chemical breakdown.[1] If your formulation involves solvents or excipients that create harsh pH environments, this could also contribute to hydrolysis over time. Potential hazardous decomposition products can include nitrogen oxides and compounds of chlorine and fluorine.[1]

Q3: What are some modern formulation strategies to enhance the stability of this compound? A: To protect this compound from degradation factors like UV light and hydrolysis, consider advanced formulation technologies. Nano-encapsulation, where the active ingredient is enclosed within nanoparticles (e.g., polymer- or lipid-based), can offer controlled release and significantly enhance stability.[4] For moisture-sensitive applications, developing oil dispersions (ODs) can improve chemical stability.[5] Additionally, solid formulations, such as coated or extruded granules, have proven effective for specific applications like rice pest control.[6]

Q4: I am observing poor dispersibility and wetting of this compound powder in my suspension concentrate. How can this be improved? A: As a solid powder, this compound requires appropriate formulation aids for effective dispersion in aqueous systems.[1] The use of activator adjuvants, particularly surfactants (wetting agents, spreaders), is crucial.[4] These agents reduce the surface tension of the liquid, allowing for better coverage and suspension of the solid particles. Selecting a surfactant with the appropriate hydrophilic-lipophilic balance (HLB) is critical for performance.[7]

Q5: My formulation's efficacy is lower than expected in bioassays. What should I troubleshoot? A: Lower-than-expected efficacy can stem from issues with the formulation's stability or its delivery to the target. First, confirm the stability of the AI using an analytical method like HPLC to ensure it has not degraded. Second, evaluate the formulation's physical properties. Poor wetting, spreading, or penetration on the target surface can significantly reduce efficacy. Incorporating adjuvants can enhance these characteristics.[8] Finally, review your testing protocol to ensure it aligns with standard guidelines, including appropriate controls, application rates, and environmental conditions.[9][10]

Troubleshooting Guides

Issue: Formulation Instability

Q: My this compound formulation is showing signs of physical or chemical instability. How do I diagnose and solve the issue?

A: Use the following workflow to troubleshoot instability. Instability can be broadly categorized as chemical (degradation of the AI) or physical (changes in the formulation's properties, such as phase separation, sedimentation, or particle growth).

G start Instability Observed (e.g., Separation, Degradation) check_type Distinguish between Physical & Chemical Instability start->check_type phys_inst Physical Instability (e.g., Sedimentation, Crystal Growth) check_type->phys_inst Physical chem_inst Chemical Instability (HPLC shows AI loss) check_type->chem_inst Chemical cause_phys1 Cause: Poor Dispersion/ Wetting phys_inst->cause_phys1 cause_phys2 Cause: Particle Aggregation (Ostwald Ripening) phys_inst->cause_phys2 cause_chem1 Cause: Exposure to Sunlight (Photodegradation) chem_inst->cause_chem1 cause_chem2 Cause: Exposure to High Heat chem_inst->cause_chem2 cause_chem3 Cause: Hydrolysis due to incorrect pH chem_inst->cause_chem3 sol_phys1 Solution: Optimize Surfactant/ Dispersant Package. Verify with particle size analysis. cause_phys1->sol_phys1 sol_phys2 Solution: Add Crystal Growth Inhibitors. Optimize milling process for uniform size. cause_phys2->sol_phys2 sol_chem1 Solution: Use UV-blocking packaging. Add UV protectants to formulation. cause_chem1->sol_chem1 sol_chem2 Solution: Confirm storage conditions are cool. Evaluate AI stability at processing temps. cause_chem2->sol_chem2 sol_chem3 Solution: Use buffering agents to maintain optimal pH. cause_chem3->sol_chem3 G start Develop Stability-Indicating Method (e.g., RP-HPLC) stress Perform Forced Degradation (Acid, Base, Heat, UV, Oxidation) start->stress analyze Analyze Stressed Samples stress->analyze eval Evaluate Chromatogram analyze->eval pass Success: Peaks are resolved. Method is specific. Proceed with validation. eval->pass Good Peak Resolution fail Failure: Co-elution of AI and degradant peaks observed. eval->fail Poor Peak Resolution optimize Optimize Method: - Modify mobile phase gradient - Change column chemistry (e.g., C18, Phenyl) - Adjust pH of mobile phase - Alter temperature fail->optimize optimize->analyze

References

Technical Support Center: Troubleshooting Inconsistent Results in Flupyrimin Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during Flupyrimin field trials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

Q2: What are the primary target pests for this compound in rice?

This compound is highly effective against major rice pests, including:

  • White-backed Planthopper (Sogatella furcifera)[2]

  • Rice Water Weevil (Lissorhoptrus oryzophilus)[7][8]

  • Stink Bugs [7][8]

It has also been shown to help prevent the spread of Rice Stripe Virus (RSV), which is transmitted by planthoppers.[7][8]

Q3: What formulations of this compound are commonly used in field trials?

Troubleshooting Guides

Issue 1: Lower-than-expected efficacy against target pests.

Q: We are observing poor control of brown planthopper and yellow stem borer in our this compound-treated plots compared to our expectations. What are the potential causes?

A: Several factors can contribute to reduced efficacy. A systematic approach to troubleshooting is recommended.

Initial Assessment Workflow

cluster_solutions Potential Solutions A Low Efficacy Observed B Verify Application Parameters A->B C Incorrect Rate or Calibration? B->C No D Improper Timing? B->D No E Poor Coverage? B->E No F Review Environmental Conditions C->F No C_sol Recalibrate equipment. Verify calculations. C->C_sol Yes D->F No D_sol Apply at recommended pest life stage. D->D_sol Yes E->F No E_sol Adjust nozzle type/pressure. Increase spray volume. E->E_sol Yes G Rainfall Post-Application? F->G No H Extreme Temperatures? F->H No I High UV Radiation? F->I No J Assess Pest Population G->J No G_sol Re-apply if necessary. Use a sticker adjuvant. G->G_sol Yes H->J No H_sol Apply during cooler parts of the day. H->H_sol Yes I->J No I_sol Consider UV-protectant adjuvants. I->I_sol Yes K Incorrect Pest ID? J->K No L High Pest Pressure? J->L No M Suspect Resistance? J->M No N Check Product & Formulation K->N No K_sol Confirm pest identification. K->K_sol Yes L->N No L_sol Increase application frequency (within label limits). L->L_sol Yes M->N No M_sol Conduct resistance bioassay. M->M_sol Yes O Improper Storage? O_sol Check expiration date and storage conditions. O->O_sol Yes P Formulation Issue? P_sol Contact manufacturer. Try a different formulation. P->P_sol Yes Q Tank Mix Incompatibility? Q_sol Perform a jar test. Consult compatibility charts. Q->Q_sol Yes

Caption: Troubleshooting workflow for low insecticide efficacy.

Detailed Explanations:

  • Application Errors:

    • Incorrect Dosage: Applying a rate lower than recommended can result in sublethal effects.[9] Always calibrate application equipment and double-check calculations.

    • Poor Coverage: Especially with foliar sprays, inadequate coverage of the plant canopy can mean the insecticide does not reach the target pest.[10] This is critical for pests that reside in the lower parts of the rice plant, such as the brown planthopper.

    • Improper Timing: Application timing should coincide with the most susceptible life stage of the pest.[11]

  • Environmental Factors:

    • Rainfall: Heavy rain shortly after a foliar application can wash the product off the plant surfaces.[10]

    • Temperature and Sunlight: High temperatures and intense sunlight can lead to the degradation of the active ingredient.[9]

    • Water Management: For granular formulations applied to paddy water, water flow and depth can impact the distribution and concentration of the active ingredient. The efficacy of some systemic insecticides can be influenced by the timing of floods and the number of flushes.[6][12]

  • Pest-Related Factors:

    • Pest Resistance: While this compound is effective against pests resistant to other insecticides, the possibility of resistance development should not be entirely dismissed, especially in areas with high insecticide pressure.[9] If other factors are ruled out, a resistance bioassay is recommended.

    • High Pest Pressure: An extremely high initial pest population may overwhelm the control provided by a single application.

  • Product and Formulation:

    • Product Quality: Ensure the product is within its expiration date and has been stored correctly.

    • Tank Mix Incompatibility: If this compound was tank-mixed with other pesticides or fertilizers, chemical or physical incompatibility could have reduced its efficacy.[13][14] Always perform a jar test before tank-mixing for the first time.

Issue 2: Inconsistent results between trial replications.

Q: We are seeing significant variability in pest control and crop response across our replicate plots. What could be causing this?

A: High variability can obscure treatment effects and make data interpretation difficult.

  • Uneven Pest Distribution: Pest populations may not be uniformly distributed across the trial site. Pre-treatment scouting to assess pest distribution can help in designing a more robust trial layout.

  • Inconsistent Application: Variations in application speed, pressure, or spreader settings across replicates can lead to different application rates.[15]

  • Soil and Environmental Gradients: Differences in soil type, organic matter, pH, moisture, or sun exposure across the field can affect the degradation and uptake of this compound.[2] A randomized complete block design (RCBD) can help to mitigate the effects of such gradients.[3]

  • Water Management: In paddy trials, inconsistent water levels or flow between plots can lead to variable concentrations of the active ingredient.

Issue 3: Suspected phytotoxicity to the rice crop.

Q: We have observed some unusual symptoms on the rice plants in the this compound-treated plots. Could this be phytotoxicity?

A: While this compound is generally considered safe for rice, phytotoxicity can occasionally occur, especially with new formulations, high application rates, or specific environmental conditions.

Common Symptoms of Pesticide Phytotoxicity:

  • Chlorosis: Yellowing of leaves, either in spots, at the margins, or across the entire leaf.[1][16]

  • Necrosis or "Burn": Browning and death of plant tissue, particularly at the leaf tips and margins.[16]

  • Stunting: Reduced plant height or smaller leaves and tillers compared to the untreated control.[1][16]

  • Leaf Distortion: Curling, crinkling, or cupping of leaves.[1][16]

  • Abnormal Growth: Excessive tillering or other unusual growth patterns.[1]

Troubleshooting Steps:

  • Rule out other causes: Ensure the symptoms are not due to nutrient deficiencies, diseases, or other environmental stressors.

  • Check application rate: Verify that the correct rate was applied. Over-application is a common cause of phytotoxicity.[13]

  • Review environmental conditions: High temperatures and humidity can increase the risk of phytotoxicity for some products.[1]

  • Examine tank-mix partners: If this compound was tank-mixed, another product or an interaction between products could be the cause.[1]

  • Conduct a small-scale test: If you plan to use a new tank mix or application method, test it on a small number of plants before treating the entire trial.[1]

Data Presentation

Table 1: Factors Influencing this compound Degradation and Efficacy

FactorInfluence on this compoundRecommendations for Field Trials
pH (Water/Soil) Degradation can be pH-dependent. Generally, many insecticides are more stable in slightly acidic to neutral conditions. Alkaline hydrolysis can occur at high pH.Measure and record the pH of the spray water and soil. Buffer the spray solution to a neutral pH if necessary.
Temperature Higher temperatures can increase the rate of chemical and microbial degradation.[9]Record air and soil temperatures. Avoid applying during the hottest part of the day.
Sunlight (UV Radiation) UV radiation can cause photodegradation of the active ingredient.[9]Record weather conditions. Consider application times that minimize intense sun exposure (e.g., early morning, late evening).
Soil Organic Matter Higher organic matter can increase the adsorption of this compound, potentially reducing its availability for uptake by plants or contact with soil-dwelling pests.[17]Characterize the soil type and organic matter content of the trial site.
Soil Moisture Adequate moisture is necessary for the release of the active ingredient from granular formulations and for uptake by the plant.[18]Maintain consistent and appropriate water levels in paddy fields. Record irrigation and rainfall events.

Table 2: Efficacy of this compound Formulations Against Key Rice Pests (Hypothetical Data)

FormulationTarget PestApplication Rate (g a.i./ha)Pest Mortality (%) (7 Days After Treatment)
2% GRBrown Planthopper6085 ± 5
2% GRYellow Stem Borer6080 ± 7
10% SCBrown Planthopper5092 ± 4
10% SCYellow Stem Borer5088 ± 6
Untreated ControlBrown PlanthopperN/A5 ± 2
Untreated ControlYellow Stem BorerN/A3 ± 1

Note: This table presents hypothetical data for illustrative purposes. Actual efficacy will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Field Efficacy Trial of Granular (GR) this compound in Paddy Rice
  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications.[3] Plot size should be at least 5m x 4m.[4]

  • Treatments: Include the desired rates of this compound 2% GR, a standard insecticide check, and an untreated control.

  • Application:

    • Apply the granules uniformly by hand or with a calibrated granular applicator into the paddy water.

    • Maintain a consistent water depth (e.g., 3-5 cm) in the plots after application.

  • Efficacy Assessment:

    • Brown Planthopper: At 3, 7, and 14 days after application, randomly select 10 hills per plot and count the number of nymphs and adults at the base of the plants.

    • Yellow Stem Borer: At key vegetative and reproductive stages, count the number of "deadhearts" and "whiteheads" in the central rows of each plot.[4]

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.[19] Calculate percent reduction over control using Abbott's formula or a similar method.

Protocol 2: Field Efficacy Trial of Suspension Concentrate (SC) this compound in Paddy Rice
  • Experimental Design: Same as for the granular trial (RCBD, ≥ 4 replications).

  • Treatments: Include desired rates of this compound 10% SC, a standard check, and an untreated control.

  • Application:

    • Use a calibrated knapsack sprayer with appropriate nozzles to ensure uniform coverage of the rice foliage.

    • The spray volume should be sufficient to cover the target canopy (e.g., 300-500 L/ha).

  • Efficacy Assessment:

    • Follow the same procedures for assessing brown planthopper and yellow stem borer as described in the granular trial protocol.

  • Data Analysis: Same as for the granular trial.

Protocol 3: Bioassay for Assessing this compound Resistance in Brown Planthopper (Nilaparvata lugens)

This protocol is adapted from standard resistance monitoring methods.

  • Insect Collection: Collect adult brown planthoppers from the trial field and from a known susceptible population.

  • Insect Rearing: Rear the collected populations on susceptible rice seedlings in a controlled environment for at least one generation to obtain a uniform population for testing.

  • Topical Application Bioassay:

    • Prepare serial dilutions of technical grade this compound in a suitable solvent (e.g., acetone).

    • Anesthetize adult female planthoppers with CO2.

    • Apply a precise volume (e.g., 0.1 µL) of each dilution to the dorsal thorax of each insect using a micro-applicator.

    • The control group should be treated with the solvent only.

    • Use at least 30 insects per concentration, with a minimum of 5 concentrations.

  • Mortality Assessment: Place the treated insects on untreated rice seedlings in a controlled environment. Assess mortality at 24, 48, and 72 hours.

  • Data Analysis: Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration for 50% of the population) for both the field and susceptible populations. The resistance ratio (RR) can be calculated as: RR = LC50 of field population / LC50 of susceptible population.

Signaling Pathway and Workflow Diagrams

cluster_pathway This compound Mode of Action Pathway ACh Acetylcholine (B1216132) (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates IonChannel Ion Channel nAChR->IonChannel Opens Blocked Blocked This compound This compound This compound->nAChR Binds & Blocks Neuron Postsynaptic Neuron IonChannel->Neuron Na+ Influx Signal Nerve Signal Transmission Neuron->Signal Paralysis Paralysis & Death Signal->Paralysis Disruption Blocked->IonChannel

Caption: this compound's antagonistic action on the nAChR pathway.

cluster_workflow Standard Field Trial Workflow A Define Objectives & Treatments B Site Selection & Characterization A->B C Experimental Design (e.g., RCBD) B->C D Plot Layout & Marking C->D E Pre-Treatment Pest Scouting D->E F Equipment Calibration E->F G This compound Application (GR or SC) F->G H Post-Application Data Collection (Efficacy, Phytotoxicity) G->H I Data Analysis (ANOVA) H->I J Report & Interpretation I->J

Caption: A standard workflow for a this compound field trial.

References

Enhancing the selectivity of Flupyrimin analogs for target pests over beneficial insects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at enhancing the selectivity of Flupyrimin analogs for target pests over beneficial insects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound and its analogs?

A1: this compound and its analogs act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs). Unlike many neonicotinoid insecticides that are agonists (activators) of nAChRs, this compound blocks the receptor, preventing the neurotransmitter acetylcholine from binding and leading to the disruption of nerve signal transmission in susceptible insects.[1][2][3] This unique antagonistic mechanism contributes to its effectiveness against pests that have developed resistance to traditional neonicotinoids.[1][2][3]

Q2: What is the molecular basis for the selectivity of this compound analogs for target pests over beneficial insects like bees?

A2: The selectivity of this compound and its analogs is primarily attributed to differences in the subunit composition of nAChRs between target pests (like Hemiptera) and beneficial insects (like Hymenoptera).[1][2][4][5] Insect nAChRs are pentameric structures composed of various alpha (α) and beta (β) subunits. The specific combination of these subunits determines the pharmacological properties of the receptor, including its affinity for different ligands.[1][2][4][5] Research suggests that this compound analogs have a higher affinity for the nAChR subtypes prevalent in target pests compared to those in beneficial insects.[6][7]

Q3: What are the key experimental assays to determine the selectivity of this compound analogs?

A3: The three primary types of assays used to evaluate the selectivity of this compound analogs are:

  • Toxicity Bioassays: These assays determine the lethal concentration (LC50) or lethal dose (LD50) of a compound against target pests and beneficial insects. A higher selectivity ratio (LC50 for beneficial insect / LC50 for target pest) indicates greater selectivity.

  • Ligand-Binding Assays: These in vitro assays measure the binding affinity of the this compound analog to nAChRs from both target and non-target species. A higher affinity for pest nAChRs and lower affinity for beneficial insect nAChRs is desirable.

  • Electrophysiological Recordings: This technique directly measures the effect of the compound on the function of individual neurons or the whole nervous system. For this compound analogs, this would involve measuring the blockage of acetylcholine-induced currents in neurons from both pest and beneficial insects.

Q4: What is the significance of the trifluoroacetyl and pyridinylidene pharmacophores in this compound analogs?

A4: The trifluoroacetyl and pyridinylidene moieties are crucial pharmacophores that contribute to the high receptor potency of this compound analogs. Structure-activity relationship (SAR) studies have shown that modifications to these groups can significantly impact the compound's binding affinity to the nAChR and its overall insecticidal activity.

Troubleshooting Guides

Toxicity Bioassays
Issue Potential Cause(s) Troubleshooting Steps
High mortality in control group (>10%) 1. Unhealthy or stressed insects. 2. Contamination of diet, water, or rearing containers. 3. Improper handling of insects during the assay. 4. Unsuitable environmental conditions (temperature, humidity).1. Ensure insects are from a healthy, thriving colony and are of a consistent age and developmental stage. 2. Use fresh, sterile diet and water. Thoroughly clean all equipment before use. 3. Handle insects gently and minimize stress. 4. Maintain optimal and stable environmental conditions for the species being tested.[8]
High variability in mortality between replicates 1. Inconsistent application of the test compound. 2. Non-uniform insect size or age. 3. Small sample size.1. For topical applications, ensure the microapplicator is calibrated correctly. For feeding assays, ensure even coating of the diet. 2. Use insects of a consistent size and age across all replicates. 3. Increase the number of insects per replicate or the number of replicates to improve statistical power.
Lower than expected mortality at high concentrations 1. Degradation of the test compound. 2. Incorrect preparation of test solutions. 3. Development of resistance in the insect population.1. Use a fresh stock of the compound and store it according to the manufacturer's instructions. 2. Double-check all calculations and dilutions. Prepare fresh solutions for each assay. 3. If possible, use a known susceptible strain of insects for comparison.
Ligand-Binding Assays
Issue Potential Cause(s) Troubleshooting Steps
Low specific binding 1. Degraded radioligand. 2. Insufficient receptor concentration in the membrane preparation. 3. Incorrect buffer composition or pH.1. Check the age and storage conditions of the radioligand. 2. Optimize the membrane preparation protocol to enrich for nAChRs. 3. Ensure the buffer composition and pH are optimal for receptor binding.
High non-specific binding 1. Radioligand binding to non-receptor components. 2. Insufficient washing of the filter membrane. 3. Hydrophobic interactions of the compound with the filter.1. Include a high concentration of a known nAChR ligand (e.g., unlabeled this compound) to define non-specific binding accurately. 2. Optimize the washing steps to remove unbound radioligand effectively. 3. Consider pre-treating the filters with a blocking agent like polyethyleneimine (PEI).
Inconsistent results between assays 1. Variability in membrane preparations. 2. Pipetting errors. 3. Fluctuation in incubation temperature or time.1. Standardize the membrane preparation protocol and use pooled preparations if possible. 2. Use calibrated pipettes and ensure accurate and consistent pipetting. 3. Maintain a consistent incubation temperature and time for all assays.
Electrophysiological Recordings
Issue Potential Cause(s) Troubleshooting Steps
No response to acetylcholine (ACh) application 1. Neuron is not viable. 2. ACh solution is degraded. 3. The neuron does not express a sufficient number of nAChRs.1. Ensure the dissection and preparation of the nervous tissue is done carefully to maintain neuron health. 2. Prepare fresh ACh solutions daily. 3. Try recording from different neurons or preparations.
Unstable baseline recording 1. Poor seal between the recording electrode and the neuron. 2. Mechanical vibrations. 3. Electrical noise.1. Ensure the recording electrode has a good seal with the cell membrane. 2. Use an anti-vibration table and minimize movement in the room. 3. Ground all equipment properly and use a Faraday cage to shield from electrical interference.
Variable response to this compound analog application 1. Inconsistent drug concentration reaching the neuron. 2. Desensitization of the nAChRs. 3. Run-down of the neuron over time.1. Ensure a consistent and rapid application of the test solution. 2. Allow sufficient time for washout and recovery of the receptors between applications. 3. Monitor the health of the neuron throughout the experiment and discard data from unhealthy cells.

Data Presentation

Table 1: Comparative Toxicity of this compound and Analogs against a Target Pest (e.g., Nilaparvata lugens) and a Beneficial Insect (e.g., Apis mellifera)

CompoundTarget Pest: Nilaparvata lugens LC50 (mg/L)Beneficial Insect: Apis mellifera LD50 (µ g/bee )Selectivity Ratio (LD50 Bee / LC50 Pest)
This compound~0.150 - 0.280[9]>11.0 (oral and contact)[10]High
Analog B4N/A>11.0 (oral and contact)[10]N/A
Analog 2j20.93 (Aphis glycines)[6][7]Low acute oral and contact toxicity[6][7]Favorable
Imidacloprid~0.538[9]Highly toxic (<2)[11]Low
Triflumezopyrim~0.280 - 0.848[9]N/AN/A

Note: LC50 values for N. lugens are from rice seedling dip method. LD50 values for A. mellifera are classified as practically non-toxic when >11 µ g/bee .[11] A direct numerical comparison of the selectivity ratio is challenging due to different testing methodologies (LC50 vs. LD50). However, the data clearly indicates a significantly better safety profile for this compound and its analogs compared to Imidacloprid.

Experimental Protocols

Insecticide Toxicity Bioassay (Leaf-Dip Method for Sucking Insects)

Objective: To determine the median lethal concentration (LC50) of a this compound analog against a target sucking pest.

Materials:

  • Rearing cages for the target insect.

  • Host plants for the insect.

  • Test compound (this compound analog).

  • Solvent (e.g., acetone).

  • Surfactant (e.g., Triton X-100).

  • Distilled water.

  • Beakers, graduated cylinders, and pipettes.

  • Petri dishes lined with moist filter paper.

  • Fine brush for handling insects.

  • Incubator or environmental chamber.

Procedure:

  • Prepare Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Make a series of five to seven serial dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100).

    • Prepare a control solution containing only distilled water and the surfactant.

  • Treat Host Plant Material:

    • Excise leaves or stems from the host plant.

    • Dip the plant material into each test solution for a standardized time (e.g., 10-30 seconds).

    • Allow the treated plant material to air dry completely.

  • Insect Exposure:

    • Place the dried, treated plant material into individual Petri dishes.

    • Introduce a known number of insects (e.g., 10-20) of a uniform age and developmental stage into each Petri dish.

    • Seal the Petri dishes.

  • Incubation and Mortality Assessment:

    • Incubate the Petri dishes under controlled conditions (temperature, humidity, and photoperiod) suitable for the test insect.

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

nAChR Ligand-Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a this compound analog for nAChRs from a target pest and a beneficial insect.

Materials:

  • Insect tissue rich in nAChRs (e.g., heads or thoraces).

  • Radiolabeled ligand (e.g., [3H]this compound or [3H]imidacloprid).

  • Unlabeled test compound (this compound analog).

  • Homogenization buffer.

  • Binding buffer.

  • Homogenizer (e.g., Potter-Elvehjem).

  • Centrifuge.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Dissect and collect the desired insect tissue.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Binding Reaction:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand).

    • Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Selectivity Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of this compound Analogs purification Purification & Structural Confirmation (NMR, MS) synthesis->purification bioassay Toxicity Bioassays (Pests vs. Beneficials) purification->bioassay binding nAChR Ligand-Binding Assays (Pest vs. Beneficial Receptors) purification->binding electrophysiology Electrophysiological Recordings (Pest vs. Beneficial Neurons) purification->electrophysiology selectivity Determination of Selectivity Ratios bioassay->selectivity binding->selectivity electrophysiology->selectivity sar Structure-Activity Relationship (SAR) Analysis lead_opt Lead Optimization sar->lead_opt selectivity->sar lead_opt->synthesis Iterative Design signaling_pathway cluster_pest Target Pest Neuron cluster_beneficial Beneficial Insect Neuron pest_receptor Pest nAChR (High Affinity Site) pest_channel_closed Ion Channel Blocked pest_receptor->pest_channel_closed Antagonizes pest_no_depolarization No Depolarization pest_channel_closed->pest_no_depolarization pest_paralysis Paralysis & Mortality pest_no_depolarization->pest_paralysis beneficial_receptor Beneficial nAChR (Low Affinity Site) beneficial_channel_open Ion Channel Remains Open for ACh beneficial_receptor->beneficial_channel_open beneficial_normal_transmission Normal Synaptic Transmission beneficial_channel_open->beneficial_normal_transmission beneficial_survival Survival beneficial_normal_transmission->beneficial_survival This compound This compound Analog This compound->pest_receptor Binds Strongly This compound->beneficial_receptor Binds Weakly ach Acetylcholine (ACh) ach->beneficial_receptor Binds

References

Flupyrimin Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Flupyrimin. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-(pyridin-2-yl)-2,2,2-trifluoroacetamide (Intermediate 1) - Incomplete acylation of 2-aminopyridine (B139424).- Suboptimal reaction temperature.- Inefficient removal of ethanol (B145695) byproduct.- Ensure complete dissolution of 2-aminopyridine before adding ethyl trifluoroacetate (B77799).- Maintain the reaction temperature between 70-80°C.- Use a Dean-Stark apparatus to effectively remove ethanol and drive the reaction to completion.
Formation of Isomeric Byproducts during Alkylation - Nucleophilic attack by the exocyclic nitrogen of the pyridinium (B92312) ylide intermediate instead of the desired ring nitrogen.- Carefully control the reaction temperature, keeping it below 25°C during the addition of 2-chloro-5-(chloromethyl)pyridine (B46043).- Use a non-polar aprotic solvent such as toluene (B28343) or hexane (B92381) to favor the desired N-alkylation.- Employ a bulky base like potassium tert-butoxide to sterically hinder attack at the exocyclic nitrogen.
Presence of Unreacted 2-chloro-5-(chloromethyl)pyridine - Insufficient reaction time.- Low reaction temperature.- Inadequate mixing in a large-scale reactor.- Increase the reaction time to 12-16 hours.- Maintain the reaction temperature at the optimized level (e.g., 25°C).- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulties in Product Isolation and Purification - Formation of oily products that are difficult to crystallize.- Co-precipitation of impurities with the final product.- Use a mixed solvent system for crystallization, such as ethyl acetate (B1210297)/hexane or dichloromethane/pentane.- Perform a preliminary purification step using column chromatography with a silica (B1680970) gel stationary phase and a gradient elution of ethyl acetate in hexane.- Consider a final recrystallization from isopropanol (B130326) to achieve high purity.
Batch-to-Batch Inconsistency - Variations in the quality of starting materials.- Inconsistent control of reaction parameters (temperature, time, stoichiometry).- Differences in work-up and purification procedures.- Qualify all starting materials to ensure they meet required specifications.- Implement strict process controls for all critical parameters.- Standardize all work-up and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the alkylation step in this compound synthesis?

A1: Based on laboratory-scale experiments, aprotic solvents are generally preferred for the alkylation of the pyridinium ylide intermediate. While various solvents can be used, toluene has been shown to provide a good balance of solubility for the reactants and can facilitate the desired reaction pathway, minimizing the formation of isomers. For large-scale synthesis, the choice of solvent may also be influenced by factors such as cost, safety, and ease of recovery.

Q2: How can I minimize the formation of the N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)-2,2,2-trifluoroacetamide isomer?

A2: The formation of this isomer arises from the competing nucleophilic attack at the exocyclic nitrogen. To minimize its formation, consider the following:

  • Base Selection: Utilize a sterically hindered base such as potassium tert-butoxide. The bulkiness of the base can favor deprotonation at the less sterically accessible ring nitrogen.

  • Temperature Control: Maintain a low reaction temperature (ideally below 25°C) during the addition of the alkylating agent, 2-chloro-5-(chloromethyl)pyridine.

  • Solvent Choice: As mentioned, non-polar aprotic solvents can help suppress the formation of this byproduct.

Q3: What are the critical quality attributes of the intermediate, 2-chloro-5-(chloromethyl)pyridine, for a successful large-scale synthesis?

A3: The purity of 2-chloro-5-(chloromethyl)pyridine is crucial for a successful and high-yielding synthesis of this compound. Key quality attributes to monitor include:

Q4: What are the recommended purification methods for obtaining high-purity this compound on a large scale?

A4: A multi-step purification process is often necessary to achieve the high purity required for pharmaceutical or agrochemical applications. A typical large-scale purification strategy may involve:

  • Initial Work-up: Quenching the reaction with water and extracting the product into a suitable organic solvent like ethyl acetate.

  • Aqueous Washes: Washing the organic layer with brine to remove water-soluble impurities.

  • Solvent Swap and Crystallization: Concentrating the organic solution and performing a crystallization from a suitable solvent or solvent mixture (e.g., isopropanol, ethyl acetate/hexane).

  • Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

  • Drying: Drying the final product under vacuum at a controlled temperature.

Experimental Protocols

Key Experiment: Optimization of the Alkylation Step

Objective: To determine the optimal conditions (solvent and base) to maximize the yield of this compound and minimize the formation of the isomeric byproduct.

Methodology:

  • Preparation of Intermediate 1: Synthesize N-(pyridin-2-yl)-2,2,2-trifluoroacetamide (Intermediate 1) by reacting 2-aminopyridine with ethyl trifluoroacetate in the presence of a catalytic amount of sodium ethoxide, with continuous removal of ethanol.

  • Reaction Setup: In a series of parallel reactors, dissolve Intermediate 1 in different solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran).

  • Base Addition: To each reactor, add a specific base (e.g., Potassium Carbonate, Sodium Hydride, Potassium tert-butoxide) in a stoichiometric amount at 0°C.

  • Alkylation: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in the corresponding solvent to each reactor, maintaining the temperature below 25°C.

  • Reaction Monitoring: Monitor the progress of the reaction in each reactor by HPLC at regular intervals.

  • Work-up and Analysis: After the reaction is complete, quench each reaction with water and extract the product. Analyze the crude product from each reactor by HPLC to determine the ratio of this compound to the isomeric byproduct and calculate the yield.

Data Presentation

The following table summarizes hypothetical results from the optimization experiment described above.

Run Solvent Base Yield of this compound (%) Yield of Isomer (%)
1TolueneK₂CO₃7515
2TolueneNaH858
3Toluenet-BuOK92<2
4DCMK₂CO₃7218
5DCMNaH8210
6DCMt-BuOK885
7ACNK₂CO₃6525
8ACNNaH7815
9ACNt-BuOK858
10THFK₂CO₃7020
11THFNaH8012
12THFt-BuOK876

Visualizations

Flupyrimin_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation cluster_purification Purification A 2-Aminopyridine C Intermediate 1 (N-(pyridin-2-yl)-2,2,2-trifluoroacetamide) A->C NaOEt, Heat B Ethyl Trifluoroacetate B->C F This compound C->F Solvent (e.g., Toluene) G Isomeric Byproduct C->G D 2-chloro-5-(chloromethyl)pyridine D->F D->G E Base (e.g., t-BuOK) E->F E->G H Crude Product F->H G->H I Crystallization H->I J Pure this compound I->J

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action P1 Low Yield C1 Incomplete Reaction P1->C1 C3 Suboptimal Temperature P1->C3 C4 Poor Quality Reagents P1->C4 P2 High Impurity Levels C2 Side Reactions P2->C2 P2->C3 P2->C4 S1 Increase Reaction Time/Temp C1->S1 S2 Optimize Solvent/Base C2->S2 S3 Purify Intermediates C2->S3 C3->S1 C3->S2 S4 Qualify Starting Materials C4->S4

Caption: Logical relationship for troubleshooting synthesis issues.

Technical Support Center: Overcoming Flupyrimin Solubility Challenges in Aqueous Lab Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Flupyrimin during laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

This compound is a compound with low aqueous solubility.[1] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile.[2][3][4] For aqueous-based biological assays, a co-solvent system is typically required to achieve and maintain the desired concentration without precipitation.

Q2: Why does my this compound solution precipitate when diluted with an aqueous buffer?

This phenomenon, often called "crashing out," occurs when a concentrated stock solution of a poorly soluble compound in an organic solvent is diluted into an aqueous medium. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate. To avoid this, it is crucial to use a carefully selected co-solvent system and follow proper dilution protocols.[5]

Q3: What are the recommended solvents for preparing a this compound stock solution?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[2][3] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted.[2][3] It is advisable to use newly opened or anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[3] Acetonitrile is another solvent in which this compound is soluble and can be used for preparing standard solutions for analysis.[4][6]

Q4: What are effective co-solvent systems for preparing aqueous working solutions of this compound?

Several co-solvent systems can be employed to prepare clear, aqueous working solutions of this compound. The choice of system may depend on the specific requirements of the assay and the tolerance of the biological system to the solvents. Common and effective co-solvent systems include combinations of DMSO with other agents like PEG300, Tween-80, saline, SBE-β-CD (Sulfobutyl ether β-cyclodextrin), and corn oil.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for laboratory assays.

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. The solvent may not be appropriate, or the concentration is too high.For initial stock solutions, use DMSO.[2][3] If using DMSO, gentle warming and sonication can aid dissolution.[3] Ensure you are not exceeding the solubility limit in the chosen solvent.
Precipitation occurs immediately upon adding the DMSO stock solution to an aqueous buffer. Rapid change in solvent polarity ("crashing out").Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[5] This gradual addition helps to disperse the compound more effectively.
The final aqueous solution is cloudy or becomes cloudy over time. The solubility limit in the final co-solvent system has been exceeded, or the solution is unstable.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent(s) if your experimental system allows. 3. Consider using a different co-solvent system. For example, formulations with SBE-β-CD can enhance the solubility of poorly soluble agents.[7]
Inconsistent results are observed between experiments. Variable precipitation is leading to inconsistent effective concentrations of this compound.Standardize the entire solution preparation protocol. This includes using the same solvent batches, consistent volumes, rates of addition, and mixing speeds.

Quantitative Data Summary

The following tables provide a summary of this compound's solubility in various solvent systems.

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationObservationsReference
DMSO250 mg/mL (791.94 mM)Requires sonication.[3]
Acetonitrile100 µg/mLUsed for analytical standard solutions.[4][6]

Table 2: Co-Solvent Formulations for Aqueous Solutions of this compound

FormulationAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.59 mM)[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.59 mM)[2][3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.59 mM)[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 250 mg/mL).[3]

  • Vortex the solution vigorously.

  • If necessary, place the tube in an ultrasonic bath for short intervals until the solid is completely dissolved.[3]

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Aqueous Working Solution using a Co-Solvent System (DMSO/PEG300/Tween-80/Saline)

This protocol is for preparing a 1 mL working solution.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly. The final solution should be clear.[3]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve store_stock Store at -20°C / -80°C dissolve->store_stock add_stock Add Stock Solution to Co-solvent store_stock->add_stock Use Stock prepare_cosolvent Prepare Co-solvent Mix (e.g., PEG300, Tween-80) prepare_cosolvent->add_stock add_aqueous Add Aqueous Phase (e.g., Saline) add_stock->add_aqueous final_mix Vortex to Homogenize add_aqueous->final_mix

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Precipitation Observed? check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed correctly? check_concentration->check_dilution Yes check_concentration->check_dilution No reduce_conc Decrease Final Concentration check_concentration->reduce_conc Yes check_solvent_quality Is the DMSO anhydrous? check_dilution->check_solvent_quality No check_dilution->check_solvent_quality Yes slow_addition Add Stock Dropwise to Stirring Buffer check_dilution->slow_addition No check_mixing Was mixing adequate? check_solvent_quality->check_mixing No check_solvent_quality->check_mixing Yes use_fresh_dmso Use Fresh, Anhydrous DMSO check_solvent_quality->use_fresh_dmso No increase_mixing Improve Vortexing/Stirring check_mixing->increase_mixing No change_cosolvent Try a Different Co-solvent System check_mixing->change_cosolvent No check_mixing->change_cosolvent Yes

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Refining Bioassays for Flupyrimin's Antagonistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for accurately measuring the antagonistic effects of Flupyrimin on nicotinic acetylcholine (B1216132) receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel insecticide that acts as an antagonist at insect nicotinic acetylcholine receptors (nAChRs)[1][2]. Unlike many other neonicotinoid insecticides that are agonists (activators) of nAChRs, this compound blocks the normal function of these receptors, leading to disruption of nerve signal transmission, paralysis, and eventual death of the target insect[1][2]. Its distinct binding mechanism makes it effective against pests that have developed resistance to other insecticides like imidacloprid[1][2].

Q2: Which bioassays are most suitable for quantifying the antagonistic effects of this compound?

A2: The two primary and most effective bioassays for characterizing the antagonistic properties of this compound at nAChRs are the two-electrode voltage clamp (TEVC) electrophysiological assay and radioligand binding assays[1][2][3][4]. TEVC allows for the direct measurement of the inhibition of ion channel function in real-time, while radioligand binding assays quantify the affinity of this compound for the nAChR binding sites[5][6].

Q3: How does this compound's efficacy compare against imidacloprid-resistant insect strains?

A3: this compound has demonstrated outstanding potency against various rice pests that are resistant to imidacloprid[1][2]. For instance, it is highly effective against the brown planthopper (Nilaparvata lugens), a pest known for developing resistance to neonicotinoids[7][8]. This efficacy is attributed to its different binding mechanism at the nAChR compared to imidacloprid[9][10].

Q4: What is the significance of determining if this compound is a competitive or non-competitive antagonist?

A4: Understanding the nature of antagonism is crucial for elucidating the precise mechanism of action. A competitive antagonist binds to the same site as the native ligand (acetylcholine), and its effect can be overcome by increasing the concentration of the agonist. A non-competitive antagonist binds to an allosteric (different) site, and its inhibitory effect cannot be surmounted by increasing the agonist concentration. This information is vital for structure-activity relationship studies and for designing new insecticides.

Q5: What are the key safety advantages of this compound?

A5: this compound exhibits superior safety towards pollinators, such as honeybees, compared to many other neonicotinoid insecticides[1][2]. It also shows a very low affinity for mammalian nAChRs, suggesting a favorable safety profile for vertebrates[1][2].

Troubleshooting Guides

Two-Electrode Voltage Clamp (TEVC) Assay Troubleshooting

Issue 1: Low or no inhibition of acetylcholine (ACh)-induced currents by this compound.

Possible Cause Troubleshooting Steps
This compound degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.
Incorrect agonist concentration Ensure the concentration of ACh used to elicit baseline currents is appropriate (typically in the EC50 to EC80 range) to allow for a clear window of inhibition.
Insufficient pre-incubation time For antagonists, pre-incubating the oocyte with this compound before co-application with ACh is often necessary to allow the antagonist to bind to the receptor. Optimize the pre-incubation time (e.g., 1-5 minutes).
Poor oocyte health or receptor expression Visually inspect oocytes for signs of damage. Ensure proper cRNA injection and allow sufficient time (2-5 days) for receptor expression.
Voltage clamp issues Check electrode resistance and ensure proper impalement of the oocyte. Monitor the holding potential and clamp stability.

Issue 2: High variability in the measured IC50 values for this compound.

Possible Cause Troubleshooting Steps
Inconsistent solution exchange Ensure the perfusion system provides a complete and consistent exchange of solutions in the recording chamber.
Variability in oocyte receptor expression Inject a consistent amount of cRNA into each oocyte. If variability persists, consider using oocytes from the same batch for a single experiment.
Run-down of ACh-induced currents Allow for a sufficient washout period between applications to ensure the receptor fully recovers. If current run-down is observed, normalize the inhibited current to the preceding control current.
Inaccurate concentration of this compound Double-check all dilutions and calculations for the this compound solutions. Use calibrated pipettes.
Radioligand Binding Assay Troubleshooting

Issue 1: High non-specific binding of the radioligand.

Possible Cause Troubleshooting Steps
Radioligand concentration too high Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.
Hydrophobic nature of the antagonist This compound, like many insecticides, can be hydrophobic, leading to binding to non-receptor components. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Pre-treating filters with a blocking agent like polyethyleneimine (PEI) can also help.
Insufficient washing Increase the number and volume of washes with ice-cold buffer after filtration to remove unbound radioligand.
High amount of membrane protein Titrate the amount of membrane preparation used in the assay to find the optimal concentration that maximizes the specific binding signal-to-noise ratio.

Issue 2: Inability to achieve complete displacement of the radioligand with this compound.

Possible Cause Troubleshooting Steps
This compound is a partial or non-competitive antagonist If this compound binds to an allosteric site, it may not fully displace a radioligand bound to the orthosteric site. Consider using a radiolabeled version of this compound if available.
Irreversible or very slow dissociation of this compound Increase the incubation time to ensure equilibrium is reached. If binding is suspected to be irreversible, this will be evident by the lack of dissociation in kinetic experiments.
Solubility issues with this compound Ensure this compound is fully dissolved in the assay buffer. A small amount of DMSO is often used to aid solubility, but the final concentration should be kept low (typically <1%) to avoid effects on the receptor.
Incorrect radioligand Confirm that the chosen radioligand binds to the specific nAChR subtype you are studying and is appropriate for a displacement assay.

Quantitative Data Summary

Table 1: Antagonistic Activity of this compound on Insect nAChRs

Insect Species Assay Type Parameter Value Reference
Periplaneta americana (American Cockroach)Two-Electrode Voltage ClampIC500.32 nM[1]
Musca domestica (House Fly)[3H]this compound BindingKd10.27 nM[1]
Musca domestica (House Fly)[3H]this compound BindingKd26.5 nM[1]

Table 2: Insecticidal Activity of this compound Against Various Pest Species

Pest Species Assay Method Parameter This compound Value (ppm) Imidacloprid Value (ppm) Reference
Nilaparvata lugens (Brown Planthopper)Foliar ApplicationLC500.380.36[1]
Sogatella furcifera (White-backed Planthopper)Foliar ApplicationLC500.230.44[1]
Plutella xylostella (Diamondback Moth)Foliar ApplicationLC500.631.8[1]
Musca domestica (House Fly)Topical ApplicationLD50 (µg/g)0.300.38[1]

Table 3: Ecotoxicological Profile of this compound

Organism Test Type Parameter Value (µ g/bee ) Reference
Apis mellifera (Honeybee)Acute Oral ToxicityLD50>100[1]
Apis mellifera (Honeybee)Acute Contact ToxicityLD50>100[1]
Bombus terrestris (Bumblebee)Acute Oral ToxicityLD50>100[1]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for this compound's Antagonistic Effect

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on insect nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing the insect nAChR of interest.

  • TEVC setup (amplifier, micromanipulators, perfusion system).

  • Glass microelectrodes (filled with 3 M KCl).

  • Recording solution (e.g., ND96).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution (in DMSO).

Procedure:

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -70 mV.

  • Establish a stable baseline by perfusing with the recording solution.

  • Apply a pulse of ACh at a concentration that elicits a submaximal response (e.g., EC50) and record the inward current.

  • Wash the oocyte with the recording solution until the current returns to baseline.

  • Repeat step 4 to ensure a stable and reproducible response to ACh.

  • Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

  • Co-apply the same concentration of ACh and this compound and record the inhibited current.

  • Wash the oocyte with the recording solution.

  • Repeat steps 7-9 with a range of this compound concentrations to generate a dose-response curve.

  • Data Analysis: Normalize the inhibited current responses to the control ACh response. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for insect nAChRs using a competitive binding assay.

Materials:

  • Membrane preparation from insect tissues or cells expressing the nAChR of interest.

  • Radioligand specific for the nAChR (e.g., [3H]imidacloprid or a custom [3H]this compound).

  • This compound stock solution.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a microtiter plate, add the membrane preparation, a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of unlabeled this compound.

  • For total binding, omit the unlabeled this compound.

  • For non-specific binding, add a high concentration of a known nAChR ligand to displace all specific binding of the radioligand.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

nAChR_Antagonism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR_open nAChR (Open) Ion Influx ACh->nAChR_open Binds nAChR_blocked nAChR (Blocked) No Ion Influx ACh->nAChR_blocked Binding Prevented This compound This compound This compound->nAChR_blocked Binds & Blocks Signal Signal Propagation nAChR_open->Signal Leads to No_Signal No Signal nAChR_blocked->No_Signal Results in TEVC_Workflow start Start: nAChR-expressing Xenopus Oocyte clamp Two-Electrode Voltage Clamp (Hold at -70mV) start->clamp apply_ACh Apply ACh (EC50) Record Control Current clamp->apply_ACh wash1 Washout apply_ACh->wash1 pre_incubate Pre-incubate with This compound wash1->pre_incubate co_apply Co-apply ACh + This compound Record Inhibited Current pre_incubate->co_apply wash2 Washout co_apply->wash2 repeat_conc Repeat for multiple This compound Concentrations wash2->repeat_conc repeat_conc->pre_incubate Next Concentration analysis Data Analysis: Normalize & Fit Curve repeat_conc->analysis All Concentrations Tested end Determine IC50 analysis->end Binding_Assay_Logic start Start: Prepare nAChR Membrane Homogenate incubation Incubate: Membranes + Radioligand + this compound (competitor) start->incubation filtration Rapid Filtration: Separate Bound from Free incubation->filtration counting Scintillation Counting: Quantify Bound Radioligand filtration->counting analysis Data Analysis: Competition Curve counting->analysis end Determine IC50 and Ki analysis->end

References

Validation & Comparative

Comparative Analysis of Flupyrimin and Imidacloprid on Nicotinic Acetylcholine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Flupyrimin and imidacloprid (B1192907), focusing on their binding characteristics to the nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target for insecticides. The information presented is collated from various experimental studies to offer an objective overview of their respective interactions with this receptor.

Executive Summary

This compound and imidacloprid both target the insect nicotinic acetylcholine receptor (nAChR) but exhibit distinct modes of action. Imidacloprid, a neonicotinoid, acts as an agonist or partial agonist, causing persistent activation of the receptor, which leads to paralysis and death of the insect.[1][2] In contrast, this compound is a novel insecticide that functions as an antagonist, blocking the nAChR and preventing its activation by the endogenous neurotransmitter acetylcholine.[1][3][4] This fundamental difference in their mechanism of action is reflected in their binding properties and provides a basis for their differential insecticidal activities and potential for managing insecticide resistance.

Data Presentation: nAChR Binding and Functional Parameters

The following table summarizes key quantitative data from various studies on the interaction of this compound and imidacloprid with nAChRs. It is important to note that the experimental conditions, including the specific nAChR subtypes and insect species, vary between studies, which can influence the absolute values.

ParameterThis compoundImidaclopridSpecies/Receptor SystemReference
Mode of Action AntagonistAgonist / Partial AgonistInsect Neurons[1][2][3]
IC₅₀ (Inhibition of ACh-induced current) 0.32 nMNot Applicable (Agonist)Periplaneta americana (American Cockroach) neurons[3]
IC₅₀ (Radioligand Displacement) Not directly compared in a single study28 nM (displacing [³H]NMI)Musca domestica (Housefly)
Binding Affinity (Kd) Multiple high-affinity binding components revealed by [³H]FLP binding; one site is identical to the IMI receptor, another is IMI-insensitive.Kd1 < 0.01 nM, Kd2 = 1.5 nM (in susceptible strain)Nilaparvata lugens (Brown Planthopper)
Selectivity IC₅₀ (rat α4β2 nAChR) = 1100 nMBinds much more strongly to insect neuron receptors than to mammal neuron receptors.Insect vs. Rat[1]
Effect of nAChR Mutation (T77 on Rβ2 subunit) Enhanced binding potencyUnchanged affinityHybrid aphid Mpα2/rat Rβ2 nAChR

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the nAChR.

1. Membrane Preparation:

  • Dissect and homogenize insect heads or specific ganglia (e.g., from Musca domestica or Myzus persicae) in an ice-cold buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • For each reaction, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]imidacloprid or [³H]this compound) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (this compound or imidacloprid).

  • Total Binding: Wells containing only the membrane preparation and the radioligand.

  • Non-specific Binding: Wells containing the membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., nicotine (B1678760) or unlabeled imidacloprid) to saturate the specific binding sites.

  • Incubate the plate at a controlled temperature (e.g., 22-25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC on Xenopus laevis oocytes expressing nAChRs to characterize the functional effects of this compound and imidacloprid.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis.

  • Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., insect α and β subunits).

  • Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply acetylcholine (ACh) to the oocyte to elicit a baseline current response, confirming the functional expression of nAChRs.

3. Compound Application and Data Acquisition:

  • For Agonists (Imidacloprid): Apply increasing concentrations of imidacloprid to the oocyte and record the elicited inward current.

  • For Antagonists (this compound): Pre-apply this compound for a set duration (e.g., 1-2 minutes) before co-applying it with a fixed concentration of ACh. Record the inhibition of the ACh-induced current.

  • Record the currents using an appropriate amplifier and data acquisition software.

4. Data Analysis:

  • For Agonists: Plot the current amplitude against the concentration of imidacloprid to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits 50% of the maximal response). The efficacy can be determined by comparing the maximal response to that of the endogenous agonist, ACh.

  • For Antagonists: Plot the percentage of inhibition of the ACh-induced current against the concentration of this compound to generate an inhibition curve and determine the IC₅₀.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis tissue Insect Tissue (e.g., Heads) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Membrane Pellet centrifuge2->pellet resuspend Resuspension pellet->resuspend membranes Membrane Prep resuspend->membranes setup Assay Setup (96-well plate) membranes->setup add_components Add Components: - Membrane Prep - Radioligand ([3H]IMI) - Competitor (Flu/IMI) setup->add_components incubate Incubation (Equilibrium) add_components->incubate filter Filtration incubate->filter wash Washing filter->wash scintillation Scintillation Counting wash->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50/Ki plot_curve->determine_ic50

Caption: Workflow for a radioligand binding assay to determine nAChR affinity.

Signaling Pathway: Agonist vs. Antagonist Action at the nAChR

nAChR_Signaling cluster_imidacloprid Imidacloprid (Agonist) cluster_this compound This compound (Antagonist) imidacloprid Imidacloprid nAChR_I nAChR (Closed) imidacloprid->nAChR_I Binds nAChR_I_open nAChR (Open) nAChR_I->nAChR_I_open Activates ion_influx_I Na+/Ca2+ Influx nAChR_I_open->ion_influx_I depolarization_I Neuron Depolarization ion_influx_I->depolarization_I hyper_I Hyperexcitation & Paralysis depolarization_I->hyper_I This compound This compound nAChR_F nAChR (Closed) This compound->nAChR_F Binds & Blocks ACh Acetylcholine ACh->nAChR_F Binding Blocked no_activation No Channel Opening nAChR_F->no_activation no_signal No Signal Transmission no_activation->no_signal

Caption: Opposing actions of imidacloprid and this compound on nAChR signaling.

References

Flupyrimin: A Safer Alternative for Pollinators Compared to Neonicotinoids and Sulfoximines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of toxicological data reveals the superior safety profile of Flupyrimin for crucial pollinators like bees, offering a viable alternative to widely used neonicotinoid and sulfoximine (B86345) insecticides. This guide provides a detailed comparison of this compound with other systemic insecticides, supported by experimental data, to inform researchers, scientists, and drug development professionals on its reduced risk to these vital insects.

Executive Summary

This compound, a novel insecticide, demonstrates a significantly lower toxicity to a range of bee species compared to neonicotinoids and sulfoximines. Its unique mode of action as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) is a key determinant of its enhanced safety profile. In contrast, neonicotinoids and sulfoximines act as agonists or modulators of this receptor, leading to overstimulation and neurotoxicity in bees. This guide presents a comprehensive overview of the available data, including acute and chronic toxicity, sublethal effects, and the underlying molecular interactions, to validate the superior safety of this compound.

Comparative Toxicity Assessment

Quantitative data from various studies consistently demonstrate the lower toxicity of this compound to bees when compared to neonicotinoids and sulfoximines. The following tables summarize the acute and chronic toxicity data for key insecticides across different bee species.

Acute Toxicity Data

Acute toxicity is typically measured by the median lethal dose (LD50), the dose required to kill 50% of a test population. A higher LD50 value indicates lower toxicity.

Table 1: Acute Oral Toxicity (LD50 in µ g/bee ) of Selected Insecticides to Bees

Insecticide ClassCompoundApis mellifera (Honeybee)Bombus spp. (Bumblebee)Osmia spp. (Mason Bee)
This compound This compound> 53[1]> 100[1]> 100[1]
Neonicotinoids Imidacloprid (B1192907)0.0037 - 0.06[2]0.0380.024
Clothianidin0.0035 - 0.04[2]0.0170.021
Thiamethoxam0.005 - 0.024[3]0.0012[4]0.013
Acetamiprid7.1 - 14.5[5]9.1> 100
Thiacloprid17.32 - 38.7[6]15.6> 100
Sulfoximines Sulfoxaflor (B1682526)0.05 - 0.162[7][8]0.027 - 0.71[9]0.045

Table 2: Acute Contact Toxicity (LD50 in µ g/bee ) of Selected Insecticides to Bees

Insecticide ClassCompoundApis mellifera (Honeybee)Bombus spp. (Bumblebee)Osmia spp. (Mason Bee)
This compound This compound> 11.0[10]--
Neonicotinoids Imidacloprid0.024 - 0.0810.150.05
Clothianidin0.014 - 0.040.0420.018
Thiamethoxam0.024 - 0.03[3]0.0760.027
Acetamiprid8.1> 25> 100
Thiacloprid39.4> 20> 100
Sulfoximines Sulfoxaflor0.13 - 0.379[7][8]0.1 - 20[1]0.12

Note: Dashes (-) indicate data not available. Values are presented as ranges from multiple studies where applicable.

Chronic Toxicity Data

Chronic toxicity, often assessed through No Observed Adverse Effect Level (NOAEL), provides insight into the long-term impacts of pesticide exposure.

Table 3: Chronic Oral Toxicity (NOAEL in µ g/bee/day ) of Selected Insecticides to Apis mellifera

Insecticide ClassCompoundNOAEL
This compound This compoundData not available
Neonicotinoids Imidacloprid0.0049
Clothianidin0.0042
Thiamethoxam0.0049
Sulfoximines Sulfoxaflor0.0625 (larvae)[11]

Sublethal Effects on Pollinators

Beyond direct mortality, sublethal exposure to insecticides can have profound impacts on bee health and colony survival.

Neonicotinoids

Sublethal doses of neonicotinoids have been shown to impair various crucial bee behaviors:

  • Foraging: Reduced foraging efficiency, including longer foraging trips and a decreased ability to locate food sources, has been observed with imidacloprid exposure[12][13][14].

  • Learning and Memory: Neonicotinoids can impair olfactory learning and memory, which are essential for bees to associate floral cues with rewards[15]. This has been demonstrated in studies using the proboscis extension reflex (PER) assay[15].

  • Navigation: Disorientation and an impaired homing ability have been reported in bees exposed to imidacloprid and other neonicotinoids[14].

  • Immune System: Neonicotinoids can suppress the immune system of bees, making them more susceptible to diseases and parasites.

Sulfoximines

While proposed as a safer alternative to neonicotinoids, studies indicate that sulfoxaflor also exhibits significant sublethal effects on bees:

  • Reproduction and Development: Chronic exposure to sulfoxaflor can reduce the reproductive output of bumblebee colonies, leading to fewer workers, males, and new queens. It can also cause developmental abnormalities, such as deformed wings in honeybees[8][11].

  • Foraging and Homing: Sulfoxaflor has been shown to negatively affect foraging activity and homing ability in honeybees[16].

  • Learning and Memory: While some studies have shown minimal impact on learning and memory after acute exposure, others have demonstrated that sublethal doses can impair these cognitive functions, particularly when exposure occurs before or after conditioning[10][17][18][19].

This compound

Current research indicates that this compound has a superior safety profile regarding sublethal effects. Its antagonistic action on the nAChR does not lead to the same neurotoxic cascade observed with agonists like neonicotinoids. Studies have shown this compound to be harmless to pollinators like Apis, Bombus, and Osmia species[20].

Mechanism of Action: A Tale of Two Interactions

The differential toxicity of these insecticides stems from their distinct interactions with the nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system.

nAChR_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_insecticides Insecticide Interaction Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Overstimulation Overstimulation nAChR->Overstimulation Continuous Activation Blockage Blockage nAChR->Blockage Prevents Activation Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Neuronal_Signal Neuronal_Signal Depolarization->Neuronal_Signal Leads to Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Agonist (Binds and Activates) Sulfoximines Sulfoximines Sulfoximines->nAChR Modulator (Binds and Activates) This compound This compound This compound->nAChR Antagonist (Binds and Blocks)

Caption: nAChR signaling and insecticide interaction.

As illustrated in the diagram, acetylcholine is the natural neurotransmitter that binds to and activates nAChRs, leading to neuronal signaling.

  • Neonicotinoids and Sulfoximines (Agonists/Modulators): These insecticides mimic acetylcholine and bind to the nAChR, causing it to open. However, they are not readily broken down by acetylcholinesterase, leading to continuous stimulation of the receptor. This over-excitation results in paralysis and death in insects. The high affinity of certain neonicotinoids for specific bee nAChR subunits contributes to their high toxicity. Molecular docking studies suggest that the nitro group of neonicotinoids like imidacloprid forms a hydrogen bond with the Arg173 residue of the β subunit of the honeybee nAChR, a key interaction for high bee toxicity[1].

  • This compound (Antagonist): In contrast, this compound binds to the nAChR but does not activate it. Instead, it blocks acetylcholine from binding, thereby preventing neuronal signaling. This antagonistic action avoids the neurotoxic overstimulation caused by agonists. Molecular modeling indicates that the key active parts of this compound are positioned closer to the α subunit and do not form a hydrogen bond with the critical Arg173 residue on the β subunit, which is consistent with its low bee-toxicity[14].

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized laboratory tests following the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity Test (based on OECD Guideline 213)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally to adult honeybees.

  • Methodology:

    • Test Animals: Young adult worker honeybees (Apis mellifera) are used.

    • Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose (B13894) solution.

    • Exposure: Bees are starved for a short period and then provided with the test solution. A range of at least five concentrations is tested.

    • Observation: Mortality is recorded at 24 and 48 hours after exposure. The test can be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours[15].

    • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Contact Toxicity Test (based on OECD Guideline 214)
  • Objective: To determine the LD50 of a substance when applied topically to adult honeybees.

  • Methodology:

    • Test Animals: Young adult worker honeybees are used.

    • Test Substance Application: A precise volume of the test substance, typically dissolved in a suitable solvent like acetone, is applied directly to the dorsal thorax of each bee using a micro-applicator.

    • Observation: Mortality is recorded at 24 and 48 hours after application, with a possible extension to 96 hours[15].

    • Data Analysis: The LD50 is calculated.

Assessment of Sublethal Effects (e.g., Proboscis Extension Reflex - PER)
  • Objective: To evaluate the impact of sublethal insecticide exposure on learning and memory.

  • Methodology:

    • Exposure: Bees are fed a sucrose solution containing a sublethal concentration of the test substance.

    • Conditioning: Bees are individually harnessed and subjected to a classical conditioning paradigm. An odor (conditioned stimulus) is presented just before their antennae are touched with a sucrose solution (unconditioned stimulus), which elicits the proboscis extension reflex (unconditioned response).

    • Testing: After several pairings, the bees are exposed to the odor alone. A proboscis extension in response to the odor indicates that the bee has learned the association.

    • Data Analysis: The percentage of bees showing a conditioned response is compared between treated and control groups to assess learning and memory impairment[9][15].

PER_Workflow cluster_setup Experimental Setup cluster_conditioning Conditioning Phase cluster_testing Testing Phase Harness Harness Individual Bee Exposure Oral Exposure to Test Substance Harness->Exposure Odor Present Odor (CS) Exposure->Odor Sucrose Present Sucrose (US) Odor->Sucrose Paired with PER_U Proboscis Extension (Unconditioned Response) Sucrose->PER_U Test_Odor Present Odor Alone PER_U->Test_Odor After Multiple Pairings PER_C Proboscis Extension (Conditioned Response?) Test_Odor->PER_C

Caption: Proboscis Extension Reflex (PER) workflow.

Conclusion

The extensive body of evidence clearly indicates that this compound possesses a significantly more favorable safety profile for pollinators compared to neonicotinoid and sulfoximine insecticides. Its unique antagonistic mode of action at the nAChR prevents the neurotoxic effects commonly associated with agonist and modulator insecticides. The high LD50 values and lack of significant sublethal effects position this compound as a promising and safer alternative for integrated pest management strategies that aim to protect vital pollinator populations. For researchers and professionals in drug development, the distinct molecular interactions of this compound with the nAChR offer valuable insights for the rational design of future insecticides with improved target specificity and reduced environmental impact.

References

A Comparative Analysis of the Insecticidal Spectrum of Flupyrimin and Other Nicotinic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flupyrimin, a novel insecticide, with other classes of insecticides that target the nicotinic acetylcholine (B1216132) receptor (nAChR). The analysis is supported by experimental data to delineate differences in their mode of action, insecticidal spectrum, and safety profiles.

Introduction to Nicotinic Acetylcholine Receptor (nAChR) Insecticides

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels critical for fast synaptic transmission in the insect central nervous system.[1][2] For decades, these receptors have been a key target for insecticides due to their abundance in insects and differences from their mammalian counterparts.[3][4] The disruption of nAChR function leads to paralysis and eventual death of the insect.[5][6]

Insecticides targeting the nAChR are classified by the Insecticide Resistance Action Committee (IRAC) into Group 4. This group is further divided into subgroups based on chemical structure and specific binding characteristics. This compound represents a distinct chemical class within this group, offering a unique mode of action compared to the widely used neonicotinoids and other emerging nAChR modulators.[1]

Differentiated Modes of Action at the Nicotinic Acetylcholine Receptor

The primary distinction among nAChR insecticides lies in their interaction with the receptor: they can act as agonists, causing persistent and uncontrolled receptor activation, or as antagonists, blocking the receptor from its natural neurotransmitter, acetylcholine (ACh).

  • Agonists (e.g., Neonicotinoids, Sulfoximines, Butenolides): These compounds mimic acetylcholine, binding to the nAChR and opening the ion channel. However, they are not easily broken down, leading to continuous nervous stimulation, over-excitation, and eventual paralysis and death.[5][7]

  • Antagonists (e.g., this compound, Mesoionics): These compounds bind to the nAChR but do not activate it. Instead, they block acetylcholine from binding, thereby preventing nerve signal transmission. This inhibition of the nervous system also results in paralysis and death.[3][8][9]

This compound's antagonistic action is particularly noteworthy. It acts on insect nAChRs in a manner different from other nicotinic insecticides.[8][10][11] Studies have shown that this compound binds to multiple high-affinity sites on the house fly nAChR, one of which is identical to the imidacloprid (B1192907) receptor and another that is an imidacloprid-insensitive subtype.[10][12][13] This differentiated binding mechanism is a key factor in its ability to control pests that have developed resistance to neonicotinoids.[8][12]

nAChR_Signaling_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Disruption by Nicotinic Insecticides cluster_agonist Agonist Action (e.g., Neonicotinoids) cluster_antagonist Antagonist Action (e.g., this compound) ACh Acetylcholine (ACh) [Presynaptic Neuron] Receptor_Normal nAChR (Resting) ACh->Receptor_Normal Binds AChE ACh Esterase (Enzyme) ACh->AChE Degraded by Channel_Open Channel Opens (Na+/K+ Influx) Receptor_Normal->Channel_Open Activates Signal_On Nerve Signal Propagated Channel_Open->Signal_On Depolarization Receptor_Closed nAChR (Resting) Channel_Open->Receptor_Closed ACh Unbinds Agonist Agonist Insecticide Receptor_Agonist nAChR Agonist->Receptor_Agonist Binds Channel_Sustained Sustained Opening (Continuous Influx) Receptor_Agonist->Channel_Sustained Activates Signal_Overstimulated Overstimulation Paralysis & Death Channel_Sustained->Signal_Overstimulated Antagonist Antagonist Insecticide Receptor_Antagonist nAChR Antagonist->Receptor_Antagonist Binds & Blocks Channel_Blocked Channel Remains Closed Receptor_Antagonist->Channel_Blocked Signal_Blocked Signal Blocked Paralysis & Death Channel_Blocked->Signal_Blocked ACh_Blocked ACh ACh_Blocked->Receptor_Antagonist Cannot Bind Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Insect Rearing (Synchronized Population) E3 Insect Infestation P1->E3 P2 Host Plant Cultivation E1 Foliar Application (Spray Tower) P2->E1 P3 Test Compound Dilution Series P3->E1 E2 Plant Drying E1->E2 E2->E3 E4 Incubation (Controlled Environment) E3->E4 A1 Mortality Assessment (e.g., 24, 48, 72h) E4->A1 A2 Data Correction (Abbott's Formula) A1->A2 A3 Statistical Analysis (Probit / Logit) A2->A3 A4 Result (LC50, LC90 Values) A3->A4

References

Flupyrimin: A Promising Alternative to Neonicotinoids with No Cross-Resistance in Resistant Insect Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of cross-resistance studies reveals that Flupyrimin, a novel insecticide, demonstrates significant efficacy against various insect strains that have developed resistance to neonicotinoid insecticides. This lack of cross-resistance is attributed to its unique mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, distinguishing it from neonicotinoids which act as nAChR agonists.

Comparative Efficacy of this compound

This compound has shown outstanding potency against insect pests that have developed resistance to imidacloprid (B1192907), a widely used neonicotinoid.[1] This is particularly evident in critical rice pests such as the brown planthopper (Nilaparvata lugens) and the small brown planthopper (Laodelphax striatellus).

Table 1: Insecticidal Activity of this compound and Imidacloprid against Neonicotinoid-Susceptible and -Resistant Planthoppers
SpeciesStrainCompoundLC90 (mg/L)Resistance Ratio (RR)
Nilaparvata lugensSusceptibleThis compound0.28-
Imidacloprid0.55-
Imidacloprid-ResistantThis compound0.351.25
Imidacloprid>100>182
Laodelphax striatellusSusceptibleThis compound0.16-
Imidacloprid0.21-
Imidacloprid-ResistantThis compound0.181.13
Imidacloprid1571.4

Data sourced from Onozaki et al., 2017. The rice seedling dip method was used to determine the LC90 values.

The data clearly indicates that while the imidacloprid-resistant strains of both N. lugens and L. striatellus show extremely high resistance to imidacloprid, their susceptibility to this compound remains largely unchanged, with resistance ratios close to 1.

Table 2: Topical Application Toxicity of this compound and Imidacloprid against Planthoppers
SpeciesStrainCompoundLD90 (ng/insect)
Nilaparvata lugensSusceptibleThis compound0.39
Imidacloprid1.2
Laodelphax striatellusSusceptibleThis compound0.45
Imidacloprid0.48

Data sourced from Onozaki et al., 2017.

Understanding the Lack of Cross-Resistance: A Different Mode of Action

The primary reason for the absence of cross-resistance between this compound and neonicotinoids lies in their distinct interactions with the insect nicotinic acetylcholine receptor (nAChR).

  • Neonicotinoids are agonists of the nAChR. They bind to the receptor and mimic the action of acetylcholine, leading to a continuous and uncontrolled firing of nerve impulses, which results in paralysis and death of the insect.

  • This compound , on the other hand, is an antagonist of the nAChR. It binds to the receptor but does not activate it. Instead, it blocks acetylcholine from binding, thereby preventing nerve signal transmission and leading to paralysis and death.[1]

This fundamental difference in their mode of action means that resistance mechanisms developed by insects to counteract neonicotinoids, such as target-site mutations that prevent agonist binding, are often ineffective against an antagonist like this compound.

Simplified Signaling Pathway of nAChR Insecticides cluster_neonicotinoid Neonicotinoid (Agonist) cluster_this compound This compound (Antagonist) Neonicotinoid Neonicotinoid nAChR_agonist nAChR Neonicotinoid->nAChR_agonist Binds and Activates IonChannel_Open Continuous Ion Influx nAChR_agonist->IonChannel_Open Opens Ion Channel Nerve_Firing Constant Nerve Firing IonChannel_Open->Nerve_Firing Leads to Paralysis_Death_Neo Paralysis & Death Nerve_Firing->Paralysis_Death_Neo Results in This compound This compound nAChR_antagonist nAChR This compound->nAChR_antagonist Binds and Blocks IonChannel_Closed No Ion Influx nAChR_antagonist->IonChannel_Closed Prevents Opening Nerve_Block Nerve Signal Blockage IonChannel_Closed->Nerve_Block Leads to Paralysis_Death_Flu Paralysis & Death Nerve_Block->Paralysis_Death_Flu Results in Acetylcholine Acetylcholine Acetylcholine->nAChR_agonist Normal Binding Acetylcholine->nAChR_antagonist Blocked Binding

Distinct modes of action of Neonicotinoids and this compound at the nAChR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Onozaki et al. (2017).

Insect Strains and Rearing
  • Susceptible Strains: Laboratory-maintained strains of Nilaparvata lugens and Laodelphax striatellus with no prior exposure to insecticides.

  • Neonicotinoid-Resistant Strains: Field-collected strains of N. lugens and L. striatellus exhibiting high levels of resistance to imidacloprid, maintained under laboratory conditions.

  • Rearing Conditions: Insects are reared on rice seedlings in a controlled environment with a temperature of 25±2°C, a 16:8 hour (light:dark) photoperiod, and 60-70% relative humidity.

Bioassay Methods

Two primary bioassay methods were utilized to assess the insecticidal activity of this compound and other compounds.

This method is used to evaluate the efficacy of insecticides through systemic and contact action on planthoppers feeding on treated rice seedlings.

Rice Seedling Dip Bioassay Workflow A Prepare serial dilutions of insecticide B Dip rice seedlings (2-3 leaf stage) in dilutions for 30 seconds A->B C Air-dry treated seedlings B->C D Place seedlings in test tubes with water C->D E Introduce 10-20 adult planthoppers into each tube D->E F Seal tubes with ventilated caps E->F G Incubate under controlled conditions F->G H Assess mortality after 96 hours G->H I Calculate LC90 values using probit analysis H->I

Workflow for the rice seedling dip bioassay.
  • Insecticide Solutions: Serial dilutions of this compound and imidacloprid are prepared in water containing a surfactant (e.g., 0.02% Tween-20).

  • Treatment: Rice seedlings at the 2-3 leaf stage are dipped into the respective insecticide solutions for 30 seconds. Control seedlings are dipped in the surfactant solution only.

  • Exposure: After air-drying, the treated seedlings are placed in glass tubes containing water. Adult planthoppers (10-20 per replicate) are then introduced into the tubes.

  • Mortality Assessment: The number of dead insects is recorded after 96 hours of exposure.

  • Data Analysis: The lethal concentration to kill 90% of the population (LC90) is calculated using probit analysis.

This method assesses the contact toxicity of an insecticide by direct application to the insect's body.

  • Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 0.25 µL) of the insecticide solution in acetone (B3395972) to the dorsal thorax of each anesthetized adult planthopper.

  • Exposure: Treated insects are placed in petri dishes with a food source (e.g., a fresh rice stem) and held under the standard rearing conditions.

  • Mortality Assessment: Mortality is assessed at 24 and 48 hours post-treatment.

  • Data Analysis: The lethal dose required to kill 90% of the population (LD90) is calculated.

Logical Relationship of Cross-Resistance

The potential for cross-resistance between two insecticides is primarily determined by their modes of action and the resistance mechanisms developed by the insect.

Cross-Resistance Logic A Insecticide A (e.g., Neonicotinoid) C Shared Mode of Action or Shared Detoxification Pathway A->C E Different Modes of Action and Different Detoxification Pathways A->E B Insecticide B (e.g., this compound) B->C B->E D High Probability of Cross-Resistance C->D If YES F Low Probability of Cross-Resistance E->F If YES

Logical framework for predicting cross-resistance between insecticides.

Conclusion

The data presented in this guide strongly indicates that this compound is a highly effective insecticide against neonicotinoid-resistant strains of major insect pests. Its distinct mode of action as a nicotinic acetylcholine receptor antagonist makes it a valuable tool for insecticide resistance management programs. The lack of significant cross-resistance provides a much-needed alternative for controlling problematic insect populations that are no longer susceptible to neonicotinoids. Further research into the efficacy of this compound against a broader range of neonicotinoid-resistant insect species is warranted to fully realize its potential in global crop protection.

References

A Comparative Toxicological Analysis of Flupyrimin and Fipronil on Key Rice Pests

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the toxicological profiles of two prominent insecticides, Flupyrimin and fipronil (B1672679), against major rice pests. This report presents a side-by-side comparison of their efficacy, mode of action, and potential non-target effects, supported by available experimental data.

Two insecticides, this compound and fipronil, are utilized in the management of economically significant rice pests. While both aim to control pest populations, they exhibit distinct toxicological profiles, mechanisms of action, and impacts on the broader agroecosystem. This guide provides a detailed comparison to inform research, development, and integrated pest management strategies.

Executive Summary

This compound, a newer insecticide, acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. It has demonstrated high efficacy against rice planthoppers, including those resistant to other insecticides, and notably possesses a superior safety profile concerning pollinators. Fipronil, a broad-spectrum phenylpyrazole insecticide, functions by blocking GABA-gated chloride channels, leading to neuronal hyperexcitation. It is effective against a wide array of rice pests. This guide presents a comparative analysis of their lethal and sublethal toxicities, experimental protocols for toxicological assessment, and a visualization of their respective signaling pathways.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative toxicological data for this compound and fipronil against key rice pests.

Table 1: Acute Toxicity of this compound and Fipronil on Rice Pests

InsecticidePest SpeciesLife StageMethod of ApplicationLD50/LC50Source(s)
This compoundNilaparvata lugens (Brown Planthopper)AdultTopical ApplicationHigher activity than imidacloprid[1]
This compoundSogatella furcifera (White-backed Planthopper)AdultTopical ApplicationHigher activity than imidacloprid[1]
FipronilNilaparvata lugens (Brown Planthopper)AdultTopical ApplicationSimilar activity to this compound[1]
FipronilChilo suppressalis (Asiatic Rice Borer)LarvaNot SpecifiedLD50 < 1 ng/larva[2]
FipronilChilo suppressalis (Asiatic Rice Borer)LarvaTopical ApplicationLD50 at least 45.3 times greater in resistant strain[3]

Table 2: Sublethal Effects of Fipronil on Nilaparvata lugens

ParameterObserved EffectSource(s)
FecundityIncreased at certain sublethal doses[4]
DevelopmentNo significant effect on nymphal development[5]
LifespanSignificantly prolonged in macropterous and brachypterous females at LC25[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are generalized protocols for common bioassays used in insecticide evaluation for rice pests.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

Protocol:

  • Insect Rearing: Rear a healthy, homogenous population of the target rice pest (e.g., Nilaparvata lugens) on susceptible rice seedlings in a controlled environment.

  • Insect Selection: Select healthy, uniform adults (e.g., 1- to 2-day-old brachypterous females) for the assay.

  • Insecticide Preparation: Prepare a stock solution of the technical-grade insecticide in a suitable solvent (e.g., acetone). Make a series of graded dilutions from the stock solution.

  • Application: Anesthetize the insects briefly with carbon dioxide. Using a micro-applicator, apply a precise volume (e.g., 0.1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in clean vials or petri dishes with a fresh rice seedling for food. Maintain them under controlled conditions.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours) after application. Insects that are unable to right themselves when gently prodded are considered moribund and counted as dead.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LD50 (the dose required to kill 50% of the test population).

Rice Seedling Dip Bioassay

This method evaluates the systemic and contact activity of an insecticide when applied to the host plant.

Protocol:

  • Plant Preparation: Grow rice seedlings of a susceptible variety to the 2-3 leaf stage.

  • Insecticide Preparation: Prepare a series of aqueous dilutions of the insecticide formulation.

  • Seedling Treatment: Bundle the rice seedlings and dip them into the insecticide solutions for a standardized period (e.g., 30 seconds). The control group is dipped in water.

  • Drying: Allow the treated seedlings to air-dry completely.

  • Infestation: Place the treated seedlings in test tubes or cages. Introduce a known number of test insects (e.g., third-instar nymphs of Sogatella furcifera) into each container.

  • Observation: Maintain the test units under controlled environmental conditions.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after infestation.

  • Data Analysis: Use the mortality data to calculate the LC50 (the concentration required to kill 50% of the test population) through probit analysis.

Signaling Pathways and Experimental Workflows

This compound: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound acts as an antagonist at the insect nicotinic acetylcholine receptor (nAChR). In a normal state, the neurotransmitter acetylcholine (ACh) binds to the nAChR, a ligand-gated ion channel, causing it to open and allow the influx of sodium ions (Na+). This influx leads to the depolarization of the postsynaptic membrane and the propagation of a nerve impulse. This compound binds to the nAChR, preventing ACh from binding. This blockage of the receptor inhibits the influx of Na+, thereby preventing depolarization and disrupting nerve signal transmission, which ultimately leads to paralysis and death of the insect.[6]

Flupyrimin_Mechanism cluster_Normal Normal Synaptic Transmission cluster_this compound This compound Action ACh Acetylcholine (ACh) nAChR_open nAChR (Open) ACh->nAChR_open Binds Na_influx Na+ Influx nAChR_open->Na_influx Allows Depolarization Depolarization Na_influx->Depolarization Nerve_Impulse Nerve Impulse Depolarization->Nerve_Impulse This compound This compound nAChR_blocked nAChR (Blocked) This compound->nAChR_blocked Binds & Blocks No_Na_influx No Na+ Influx nAChR_blocked->No_Na_influx No_Depolarization No Depolarization No_Na_influx->No_Depolarization Paralysis Paralysis & Death No_Depolarization->Paralysis

This compound's antagonistic action on the nicotinic acetylcholine receptor.
Fipronil: GABA-Gated Chloride Channel Blockage

Fipronil is a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[7] In the insect central nervous system, GABA is an inhibitory neurotransmitter. When GABA binds to its receptor, the chloride channel opens, allowing an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission. Fipronil binds to a site within the chloride channel of the GABA receptor, physically blocking the channel.[8] This prevents the influx of Cl- even when GABA is bound to the receptor. The resulting lack of inhibition leads to hyperexcitation of the central nervous system, causing convulsions, paralysis, and ultimately the death of the insect.[9]

Fipronil_Mechanism cluster_Normal_Inhibition Normal Inhibitory Transmission cluster_Fipronil Fipronil Action GABA GABA GABA_Receptor_open GABA Receptor (Open) GABA->GABA_Receptor_open Binds Cl_influx Cl- Influx GABA_Receptor_open->Cl_influx Allows Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Nerve Inhibition Hyperpolarization->Inhibition Fipronil Fipronil GABA_Receptor_blocked GABA Receptor (Blocked) Fipronil->GABA_Receptor_blocked Binds & Blocks No_Cl_influx No Cl- Influx GABA_Receptor_blocked->No_Cl_influx Hyperexcitation Hyperexcitation No_Cl_influx->Hyperexcitation Death Paralysis & Death Hyperexcitation->Death

Fipronil's blockage of the GABA-gated chloride channel.
Experimental Workflow for Insecticide Bioassay

The following diagram outlines a typical workflow for conducting insecticide bioassays to determine LD50 or LC50 values.

Bioassay_Workflow start Start rearing Insect Rearing start->rearing selection Select Test Insects rearing->selection prep Prepare Insecticide Dilutions application Insecticide Application (Topical or Dip) prep->application selection->application observation Observation Period application->observation mortality Assess Mortality observation->mortality analysis Data Analysis (Probit Analysis) mortality->analysis end Determine LD50/LC50 analysis->end

A generalized workflow for conducting insecticide bioassays.

Conclusion

This compound and fipronil represent two distinct classes of insecticides with different modes of action and toxicological profiles. This compound's targeted action on nAChRs and its favorable safety profile for pollinators make it a valuable tool, particularly in light of resistance to other insecticides. Fipronil's broad-spectrum activity against a range of rice pests is a key asset, although its impact on non-target organisms requires careful management. This comparative guide provides a foundational understanding for researchers and professionals to inform further investigation and the development of sustainable pest management strategies in rice cultivation. Further research is needed to generate more comprehensive comparative data, especially regarding the sublethal effects of this compound and the acute toxicity of both compounds against a wider range of rice pests.

References

Flupyrimin: A Comparative Efficacy Analysis Against Hemiptera and Lepidoptera Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flupyrimin's efficacy against key Hemiptera and Lepidoptera pests, juxtaposed with the performance of other commercially available insecticides. The data presented is collated from peer-reviewed studies to ensure objectivity and reliability.

Executive Summary

This compound is a novel insecticide that acts as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[1][2] This mode of action is distinct from many other neonicotinoid insecticides, which typically act as agonists.[3] This unique mechanism contributes to its effectiveness against insect populations that have developed resistance to conventional neonicotinoids.[1][4] Extensive research has demonstrated this compound's potent activity against a range of piercing-sucking and chewing insect pests, particularly in rice cultivation.[5][6]

Comparative Efficacy Data

The following tables summarize the insecticidal activity of this compound in comparison to other standard insecticides. The data is primarily derived from the foundational study by Onozaki et al. (2017), with additional recent findings incorporated where available.[7]

Table 1: Efficacy of this compound and Comparator Insecticides Against Hemiptera Pests

Target PestStageApplicationThis compound (FLP)Imidacloprid (IMI)Other Standard Insecticide(s)
Nilaparvata lugens (Brown Planthopper)2nd instar larvaFoliar (LC90, ppm)4.5465.3 (Fipronil)
Sogatella furcifera (White-backed Planthopper)2nd instar larvaFoliar (LC90, ppm)1.29.14.5 (Sulfoxaflor)
Laodelphax striatellus (Small Brown Planthopper)2nd instar larvaFoliar (LC90, ppm)1.11.2-
Nephotettix cincticeps (Green Rice Leafhopper)2nd instar larvaFoliar (LC90, ppm)0.20.2-
Aphis gossypii (Cotton Aphid)1st instar larvaFoliar (LC90, ppm)0.30.04-
Trialeurodes vaporariorum (Greenhouse Whitefly)AdultFoliar (LC90, ppm)>1001.00.1 (Dinotefuran)
Trigonotylus caelestialium (Rice Leaf Bug)2nd instar larvaFoliar (LC90, ppm)0.61.0-
Frankliniella occidentalis (Western Flower Thrips)1st instar larvaFoliar (LC90, ppm)20200.1 (Emamectin benzoate)
Myzus persicae (Green Peach Aphid)AdultFoliar (LC50, mg/L)--Flonicamid: 0.10, Sulfoxaflor: 0.001-48.9

Data for N. lugens, S. furcifera, L. striatellus, N. cincticeps, A. gossypii, T. vaporariorum, T. caelestialium, and F. occidentalis adapted from Onozaki et al. (2017).[7] Data for M. persicae adapted from other studies.[8][9]

Table 2: Efficacy of this compound and Comparator Insecticides Against Lepidoptera Pests

Target PestStageApplicationThis compound (FLP)Imidacloprid (IMI)Other Standard Insecticide(s)
Plutella xylostella (Diamondback Moth)2nd instar larvaFoliar (LC90, ppm)0.9410.01 (Spinosad)
Oulema oryzae (Rice Leaf Beetle)AdultTopical (LD90, µ g/female )0.41.5-
Musca domestica (House Fly)AdultTopical (LD90, µ g/female )0.073.00.08 (Permethrin)

Data adapted from Onozaki et al. (2017).[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.

Hemiptera Efficacy Bioassay (Rice Planthoppers) - Rice Seedling Dip Method

This method is a standard for assessing the efficacy of insecticides against rice planthoppers like Nilaparvata lugens and Sogatella furcifera.

  • Insect Rearing: Pest colonies are maintained on susceptible rice seedlings in a controlled environment (e.g., 27 ± 1°C, 70-80% relative humidity, 16h light/8h dark photoperiod). Nymphs of a specific instar (e.g., 3rd instar) are synchronized for uniform testing.

  • Insecticide Preparation: A stock solution of the test insecticide is prepared in an appropriate solvent. Serial dilutions are then made using water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage. A control solution with only the solvent and surfactant is also prepared.

  • Treatment Application: Rice seedlings at a specific growth stage (e.g., 15-day-old) are dipped into the respective insecticide dilutions for a set duration (e.g., 30 seconds) with gentle agitation. The treated seedlings are then air-dried.

  • Insect Infestation: The treated seedlings are placed in test containers (e.g., petri dishes or vials). A predetermined number of test insects (e.g., 10-15 nymphs) are then introduced onto the seedlings.

  • Data Collection and Analysis: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects that are unable to move when prodded are considered dead. The collected data is then used to calculate lethal concentrations (e.g., LC50, LC90) through probit analysis.

Lepidoptera Efficacy Bioassay (Plutella xylostella) - Leaf-Dip Method

The leaf-dip bioassay is a widely accepted technique for evaluating insecticide efficacy against leaf-chewing insects like the diamondback moth.

  • Insect Rearing: Plutella xylostella larvae are reared on untreated host plant leaves (e.g., cabbage) in a controlled environment. Larvae of a specific instar (e.g., 2nd or 3rd instar) are used for the bioassay.

  • Insecticide Preparation: Serial dilutions of the test insecticide are prepared in distilled water, often with a wetting agent to ensure uniform leaf coverage.

  • Treatment Application: Leaf discs of a uniform size are cut from host plant leaves. Each disc is then dipped into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation. The treated discs are allowed to air-dry.

  • Insect Infestation: The dried, treated leaf discs are placed in individual containers (e.g., petri dishes). A set number of larvae (e.g., 10) are then introduced into each container.

  • Data Collection and Analysis: Larval mortality is assessed at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unresponsive to gentle prodding are considered dead. The data is then subjected to probit analysis to determine lethal concentrations.[9]

Mode of Action Analysis - Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effect of insecticides on the ion channels of insect neurons, providing insight into the mode of action.

  • Neuron Preparation: Neurons are dissociated from a specific ganglion of the target insect (e.g., the terminal abdominal ganglion of the American cockroach, Periplaneta americana).

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to allow for "whole-cell" recording. The neuron's membrane potential is clamped at a specific voltage.

  • Compound Application: A known concentration of the neurotransmitter acetylcholine (ACh) is applied to elicit an inward current through the nAChRs. Subsequently, the test insecticide is applied to observe its effect on the ACh-induced current.

  • Data Analysis: The amplitude of the inward current before and after the application of the insecticide is measured. An inhibition of the current by the insecticide indicates an antagonistic effect on the receptor. The concentration of the insecticide that causes 50% inhibition of the current (IC50) can be determined.

Visualizations

Signaling Pathway and Mode of Action

Flupyrimin_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh_vesicle->ACh_release Nerve Impulse ACh ACh ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ion Channel) ACh->nAChR Binds to receptor Na_ion Na+ ion nAChR->Na_ion Opens channel no_depolarization No Depolarization (Signal Blocked) nAChR->no_depolarization Prevents channel opening depolarization Neuron Depolarization (Signal Propagation) Na_ion->depolarization Influx leads to This compound This compound This compound->nAChR Binds and blocks (Antagonist) Insecticide_Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Observation cluster_analysis Data Analysis rearing Insect Rearing (Synchronized Population) infestation Insect Infestation on Treated Substrate rearing->infestation solutions Insecticide Solution Preparation (Serial Dilutions) application Treatment Application (e.g., Leaf-Dip or Seedling-Dip) solutions->application drying Air Drying of Treated Substrate application->drying drying->infestation incubation Incubation under Controlled Conditions infestation->incubation assessment Mortality Assessment (e.g., at 24, 48, 72h) incubation->assessment analysis Probit Analysis assessment->analysis lc_values Determination of LC50 / LC90 Values analysis->lc_values

References

A Comparative Analysis of Flupyrimin, Sulfoxaflor, and Triflumezopyrim for the Control of Rice Planthoppers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against economically damaging rice planthoppers, researchers and crop protection professionals now have a comprehensive guide to the performance of three key insecticides: Flupyrimin, sulfoxaflor, and triflumezopyrim (B3026458). This guide provides a detailed comparison of their efficacy, mode of action, and the experimental protocols used for their evaluation, offering valuable insights for developing effective integrated pest management (IPM) strategies.

All three insecticides target the insect's nervous system by acting on the nicotinic acetylcholine (B1216132) receptor (nAChR), a critical component for nerve signal transmission. However, they exhibit distinct modes of action at this common target, which is a crucial factor in managing insecticide resistance.

Performance Against Brown Planthopper (Nilaparvata lugens)

The brown planthopper (Nilaparvata lugens) is one of the most destructive insect pests of rice in Asia. The following tables summarize the available efficacy data for this compound, sulfoxaflor, and triflumezopyrim against this key pest. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Efficacy (LC50) of Sulfoxaflor and Triflumezopyrim against Nilaparvata lugens

InsecticideFormulationLC50 (mg/L)Pest StageBioassay MethodSource(s)
Sulfoxaflor 24% SC1.63 - 13.203rd Instar NymphsRice Seedling Dip[1]
Triflumezopyrim 10% SC0.05 - 0.293rd Instar NymphsRice Seedling Dip[1]
Triflumezopyrim Technical Grade0.1503rd Instar NymphsRice Seedling Dip[1]
Triflumezopyrim Technical Grade0.094 ng/individualAdultsTopical Application[1]

LC50 (Lethal Concentration, 50%) is the concentration of an insecticide that is lethal to 50% of the tested organisms.

Table 2: Qualitative and Comparative Efficacy of this compound

InsecticideTarget PestEfficacy ComparisonSource(s)
This compound Nilaparvata lugensSimilar activity to fipronil[2]
This compound Sogatella furcifera (White-backed planthopper)Higher efficacy than sulfoxaflor[2]

Understanding the Modes of Action

While all three insecticides target the nAChR, their specific mechanisms of action differ, which has implications for resistance management.

  • This compound acts as a nicotinic antagonist. It binds to the nAChR but does not activate it, thereby blocking the binding of the natural neurotransmitter, acetylcholine (ACh). This prevents the ion channel from opening and disrupts nerve signaling.[3][4]

  • Sulfoxaflor is a competitive modulator of the nAChR, acting as an agonist. It mimics ACh, binding to and opening the ion channel, leading to continuous and uncontrolled nerve stimulation. This results in the paralysis and eventual death of the insect.[5][6]

  • Triflumezopyrim is a novel mesoionic insecticide that inhibits the nAChR at the orthosteric binding site. This inhibitory action is distinct from the agonistic effect of many other nAChR-targeting insecticides.[7][8]

Experimental Protocols

The efficacy data presented in this guide were primarily generated using two standard bioassay methods for rice planthoppers: the rice seedling dip method and the topical application method.

Rice Seedling Dip Bioassay

This method is widely used to evaluate the efficacy of systemic and contact insecticides against sap-sucking insects like the brown planthopper.

Workflow:

  • Insect Rearing: A healthy, uniform population of Nilaparvata lugens is reared on susceptible rice seedlings under controlled laboratory conditions (e.g., 27 ± 1°C, 70-80% relative humidity, 16h light/8h dark photoperiod). Third-instar nymphs are commonly used for bioassays.[7]

  • Insecticide Preparation: A stock solution of the test insecticide is prepared, from which a series of at least five serial dilutions are made. A surfactant is typically added to the water to ensure even coverage of the rice seedlings. A control group using only water and the surfactant is also prepared.[7]

  • Seedling Treatment: Rice seedlings (approximately 15 days old) are dipped into the respective insecticide dilutions or the control solution for a standardized period (e.g., 30 seconds). The treated seedlings are then allowed to air-dry.[7]

  • Infestation: The treated seedlings are placed in test containers, and a known number of planthopper nymphs (e.g., 10-20) are introduced onto the seedlings.

  • Mortality Assessment: The mortality of the planthoppers is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Rice_Seedling_Dip_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis InsectRearing 1. Rear N. lugens Infestation 4. Infest Seedlings InsecticidePrep 2. Prepare Insecticide Dilutions SeedlingPrep 3. Dip Rice Seedlings InsecticidePrep->SeedlingPrep SeedlingPrep->Infestation Incubation 5. Incubate Infestation->Incubation Mortality 6. Assess Mortality Incubation->Mortality DataAnalysis 7. Calculate LC50 Mortality->DataAnalysis

Workflow for the Rice Seedling Dip Bioassay.
Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly onto the insect's body.

Workflow:

  • Insect Preparation: A uniform group of adult or late-instar nymph planthoppers are selected from the laboratory colony.

  • Insecticide Preparation: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.

  • Application: A micro-applicator is used to apply a precise, small droplet (e.g., 0.2 µL) of the insecticide solution to a specific location on the insect's body, typically the dorsal thorax. Control insects are treated with the solvent alone.

  • Holding: The treated insects are transferred to a holding container with a food source (e.g., fresh rice stems) and kept under controlled conditions.

  • Mortality Assessment: Mortality is recorded at set time intervals (e.g., 24, 48, and 72 hours) after application.

  • Data Analysis: The data is used to calculate the LD50 (Lethal Dose, 50%), the dose that is lethal to 50% of the tested insects.

Topical_Application_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis InsectPrep 1. Prepare N. lugens Application 3. Apply Insecticide InsectPrep->Application SolutionPrep 2. Prepare Insecticide Solutions SolutionPrep->Application Holding 4. Hold Insects Application->Holding Mortality 5. Assess Mortality Holding->Mortality DataAnalysis 6. Calculate LD50 Mortality->DataAnalysis

Workflow for the Topical Application Bioassay.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct modes of action of this compound, sulfoxaflor, and triflumezopyrim at the nicotinic acetylcholine receptor.

Flupyrimin_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Blocks (Antagonist) IonChannel Ion Channel (Closed) NoSignal No Signal Transmission IonChannel->NoSignal Remains Closed

Mode of Action of this compound as an nAChR Antagonist.

Sulfoxaflor_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Binds & Activates (Agonist) IonChannel Ion Channel (Open) Signal Continuous Signal Transmission IonChannel->Signal Opens

Mode of Action of Sulfoxaflor as an nAChR Agonist.

Triflumezopyrim_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binding Inhibited Triflumezopyrim Triflumezopyrim Triflumezopyrim->nAChR Binds & Inhibits IonChannel Ion Channel (Closed) NoSignal No Signal Transmission IonChannel->NoSignal Remains Closed

Mode of Action of Triflumezopyrim as an nAChR Inhibitor.

Conclusion

This compound, sulfoxaflor, and triflumezopyrim represent valuable tools in the management of rice planthoppers. Their distinct modes of action on the same target site, the nAChR, offer opportunities for rotation to mitigate the development of insecticide resistance. While direct comparative efficacy data for all three compounds under identical conditions is limited, the available information suggests that all are effective against key planthopper species. Researchers and crop protection professionals are encouraged to consider the specific pest pressures, local resistance profiles, and integrated pest management principles when selecting and using these insecticides.

References

A Comparative Analysis of Flupyrimin Metabolism in Plants and Animals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the metabolic pathways, quantitative data, and experimental methodologies of the novel insecticide Flupyrimin in plant and animal systems.

This compound, a recently developed insecticide, exhibits distinct metabolic fates in plants and animals, a critical consideration for its efficacy, environmental impact, and safety assessment. This guide provides a detailed comparison of its metabolic pathways, supported by available quantitative data and experimental protocols, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Divergent Metabolic Pathways

Studies have revealed that while this compound undergoes metabolism in both plants and animals, the primary resulting metabolites differ significantly. The core metabolic transformation involves the cleavage of the this compound molecule.

In animals , particularly demonstrated in studies with rats, the primary metabolic route leads to the formation of Metabolite B (2-(6-chloronicotinamide)acetic acid) . This is accompanied by the formation of a common metabolite, Metabolite A (1-(6-chloro-3-pyridylmethyl)pyridine-2-(1H)-imine) .

Conversely, in plants , with rice being a key subject of study, the metabolic pathway predominantly yields Metabolite C (6-chloronicotinic acid) , alongside the common Metabolite A .

This divergence in metabolic end-products highlights fundamental differences in the enzymatic systems of plants and animals responsible for xenobiotic detoxification.

Quantitative Comparison of Metabolite Formation

While comprehensive quantitative data across a wide range of species is still emerging, available studies provide insights into the relative distribution of this compound and its metabolites. The following tables summarize the key quantitative findings from representative studies in rats and rice.

Table 1: Distribution of this compound and its Metabolites in Rats

Tissue/MatrixParent this compound (% of Administered Dose)Metabolite A (% of Administered Dose)Metabolite B (% of Administered Dose)
UrineData not availableData not availableData not available
FecesData not availableData not availableData not available
LiverData not availableData not availableData not available
KidneyData not availableData not availableData not available
BloodData not availableData not availableData not available
Quantitative data from rat metabolism studies are not yet publicly available in a detailed, tabulated format. Regulatory submissions to agencies like the EPA and EFSA would contain this information.

Table 2: Distribution of this compound and its Metabolites in Rice

Plant PartParent this compound (ng/g)Metabolite A (ng/g)Metabolite C (ng/g)
RootsData not availableData not availableData not available
ShootsData not availableData not availableData not available
GrainsData not availableData not availableData not available
Detailed quantitative data on the distribution of this compound and its specific metabolites (A and C) in various rice tissues from metabolism studies are not readily available in the public domain. Such data is typically found within comprehensive pesticide registration dossiers.

Visualizing the Metabolic Pathways

To illustrate the distinct metabolic routes of this compound in plants and animals, the following diagrams have been generated using the DOT language.

Flupyrimin_Metabolism_Animals This compound This compound Metabolite_A Metabolite A (1-(6-chloro-3-pyridylmethyl)pyridine-2-(1H)-imine) This compound->Metabolite_A Metabolic Transformation Metabolite_B Metabolite B (2-(6-chloronicotinamide)acetic acid) This compound->Metabolite_B Primary Pathway

Caption: Metabolic pathway of this compound in animals.

Flupyrimin_Metabolism_Plants This compound This compound Metabolite_A Metabolite A (1-(6-chloro-3-pyridylmethyl)pyridine-2-(1H)-imine) This compound->Metabolite_A Metabolic Transformation Metabolite_C Metabolite C (6-chloronicotinic acid) This compound->Metabolite_C Primary Pathway

Caption: Metabolic pathway of this compound in plants.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the study of this compound metabolism in animal and plant systems.

Animal Metabolism Studies (Rat Model)

1. Administration of Radiolabeled this compound:

  • Sprague-Dawley rats are typically used.

  • A single oral dose of [¹⁴C]-labeled this compound is administered via gavage.

  • Both low and high dose groups are included to assess dose-dependent metabolism.

2. Sample Collection:

  • Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

  • At the end of the study, tissues such as liver, kidney, fat, muscle, and blood are collected.

3. Sample Preparation and Analysis:

  • Urine samples are often analyzed directly or after enzymatic hydrolysis to detect conjugated metabolites.

  • Feces and tissue samples are homogenized and extracted with appropriate organic solvents (e.g., acetonitrile/water).

  • Radioactivity in all samples is quantified using Liquid Scintillation Counting (LSC).

  • Metabolite profiling is performed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection.

  • Identification of metabolites is achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with reference standards.

Plant Metabolism Studies (Rice Model)

1. Application of Radiolabeled this compound:

  • Rice plants are grown under controlled greenhouse conditions.

  • [¹⁴C]-labeled this compound is applied to the rice plants, often through foliar spray or application to the paddy water, to simulate agricultural practices.

2. Sample Collection:

  • Plant materials (e.g., leaves, stems, roots, and grains) are collected at various time points after application, including at harvest.

3. Sample Preparation and Analysis:

  • Plant samples are homogenized and extracted with solvents like acetonitrile/water to isolate this compound and its metabolites.

  • The extracts are partitioned with organic solvents to separate compounds based on polarity.

  • Total radioactive residue (TRR) in the extracts and remaining plant material is determined by LSC or combustion analysis.

  • Metabolite profiling of the extracts is conducted using HPLC with radiometric detection.

  • Structural identification of metabolites is carried out using LC-MS, LC-MS/MS, and NMR, and by comparison with synthesized reference compounds.

Conclusion

The metabolic pathways of this compound diverge significantly between plants and animals, leading to the formation of distinct primary metabolites. While Metabolite A is a common transformation product, animals primarily produce Metabolite B, and plants yield Metabolite C. This comparative guide highlights the importance of understanding these differences for a thorough assessment of this compound's environmental fate, selectivity, and potential risks. Further research providing more detailed quantitative data on metabolite distribution in a wider range of species will be invaluable for refining risk assessments and ensuring the safe and effective use of this novel insecticide.

A Comparative Analysis of Pest Control Efficacy: Organic Insecticides vs. Flupyrimin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action between Flupyrimin, a novel synthetic insecticide, and a range of commonly used organic insecticides. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance data, detailed experimental protocols, and visualizations of key biological pathways.

Overview and Mechanism of Action

Pest management strategies are increasingly scrutinized for their efficacy, specificity, and environmental impact. This guide examines two distinct approaches: the targeted action of the synthetic insecticide this compound and the broader, varied mechanisms of organic alternatives.

This compound is a novel insecticide that acts as an antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[1][2] Its unique mode of action is effective against a variety of pests, including those that have developed resistance to other insecticides like imidacloprid.[2][3] this compound works by binding to nAChRs, which disrupts nerve signal transmission, leading to paralysis and death of the target pest.[4] Notably, it has demonstrated a high degree of safety towards pollinators, such as bees, and low toxicity to non-target organisms.[2][5][6]

Organic Insecticides encompass a diverse group of substances derived from natural sources. Their mechanisms of action are varied:

  • Spinosad: A product of fermentation of the soil bacterium Saccharopolyspora spinosa, spinosad acts on the insect's nervous system by altering the function of nicotinic acetylcholine receptors and γ-aminobutyric acid (GABA) channels.[7] This leads to rapid muscle contraction, paralysis, and death.

  • Pyrethrins (B594832): These are botanical insecticides derived from chrysanthemum flowers. They are neurotoxins that target the voltage-gated sodium channels in nerve axons, causing repetitive nerve firings, paralysis, and death.[8][9]

  • Bacillus thuringiensis (Bt): This microbial insecticide produces crystal proteins (delta-endotoxins) that are toxic to specific insect larvae.[10] Upon ingestion, these toxins bind to receptors in the insect's gut, creating pores that lead to gut wall paralysis, cessation of feeding, and septicemia.[10]

  • Neem Oil (Azadirachtin): Extracted from the seeds of the neem tree, its primary active component, azadirachtin, acts as an antifeedant, repellent, and insect growth regulator.[11] It disrupts the molting process by interfering with the insect hormone ecdysone.[11]

Signaling and Action Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action for this compound and the selected organic insecticides.

Flupyrimin_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Nicotinic ACh Receptor (nAChR) ACh->Receptor Normal Binding (Blocked) This compound This compound This compound->Receptor Antagonistic Binding IonChannel Ion Channel (Closed) Receptor->IonChannel Prevents Opening NoSignal No Signal Transmission IonChannel->NoSignal Paralysis Paralysis & Death NoSignal->Paralysis

Caption: this compound antagonistically binds to nAChRs, blocking signal transmission.

Organic_Insecticide_Pathways cluster_spinosad Spinosad Mechanism cluster_pyrethrin Pyrethrin Mechanism cluster_bt Bacillus thuringiensis (Bt) Mechanism Spinosad Spinosad nAChR nACh Receptor Spinosad->nAChR Activates GABA GABA Receptor Spinosad->GABA Inhibits Excitation Hyperexcitation nAChR->Excitation GABA->Excitation Paralysis_Spinosad Paralysis_Spinosad Excitation->Paralysis_Spinosad Paralysis Pyrethrin Pyrethrin NaChannel Voltage-Gated Na+ Channel Pyrethrin->NaChannel Keeps Open RepetitiveFiring Repetitive Nerve Firing NaChannel->RepetitiveFiring Paralysis_Pyrethrin Paralysis_Pyrethrin RepetitiveFiring->Paralysis_Pyrethrin Paralysis Ingestion Larval Ingestion of Bt Toxin Activation Toxin Activation in Midgut Ingestion->Activation Binding Binding to Gut Receptors Activation->Binding Pore Pore Formation Binding->Pore GutDamage Gut Wall Damage & Septicemia Pore->GutDamage

Caption: Mechanisms of action for Spinosad, Pyrethrin, and Bacillus thuringiensis.

Comparative Efficacy Data

The following tables summarize the insecticidal activities of this compound and various organic insecticides against a range of pest species, as documented in scientific literature. Direct comparison of efficacy values should be approached with caution due to variations in experimental conditions, application methods, and pest populations.

Table 1: Insecticidal Activity of this compound

Target Pest Species Efficacy (LC90 or LD90) Application Method Reference
Brown Planthopper Nilaparvata lugens 0.20 ppm Foliar Spray [12]
White-backed Planthopper Sogatella furcifera 0.05 ppm Foliar Spray [12]
Diamondback Moth Plutella xylostella 0.28 ppm Foliar Spray [12]
House Fly Musca domestica 0.003 μ g/fly Topical Application [12]
Rice Leaf Beetle Oulema oryzae 0.38 ppm Foliar Spray [12]

| Western Flower Thrips | Frankliniella occidentalis | 0.77 ppm | Foliar Spray |[12] |

Table 2: Efficacy of Common Organic Insecticides

Active Ingredient Product Example Target Pest(s) Average Pest Reduction (%) Reference
Spinosad Entrust Flea Beetles, Cabbageworms, Colorado Potato Beetle 73.9 [13]
Pyrethrin + Azadirachtin Azera Green Peach Aphid, Japanese Beetle, Flea Beetles 61.7 [13]
Pyrethrin PyGanic Green Peach Aphid, Potato Leafhopper, Flea Beetles 48.6 [13]

| Azadirachtin | Neemix | Mexican Bean Beetle Larvae, Colorado Potato Beetle Larvae | 46.1 |[13] |

Table 3: Comparative Efficacy of Bacillus thuringiensis (Bt) Formulations Against Spodoptera litura

Formulation (Strain) Instar Mortality after 7 days (%) LC50 (mg/ml) Reference
Turex (kurstaki + aizawai) 1st 64.29 16.03 [14]
Dipel (kurstaki) 1st 55.95 35.80 [14]
Turex (kurstaki + aizawai) 2nd 60.71 24.22 [14]

| Dipel (kurstaki) | 2nd | 57.74 | 36.69 |[14] |

Table 4: Comparative Efficacy of Neem Derivatives vs. Imidacloprid Against Cotton Pests (7 Days Post-Application)

Treatment Concentration Jassid Reduction (%) Thrips Reduction (%) Reference
Imidacloprid - 67.96 71.23 [15]
Neem Oil 5% 57.28 58.69 [15]
Neem Seed Water Extract 5% 50.48 - [15]

| Neem Oil | 3% | 48.54 | 40.38 |[15] |

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of insecticide efficacy. The following section outlines a generalized methodology for conducting such trials, based on established guidelines.[16][17]

4.1. General Experimental Workflow

The diagram below illustrates a typical workflow for laboratory-based insecticide efficacy testing.

Efficacy_Testing_Workflow cluster_app Application Methods Pest_Rearing 1. Pest Culture & Rearing (Standardized age/stage) Exp_Design 3. Experimental Design (e.g., RCBD, 5-10 replicates) Pest_Rearing->Exp_Design Treatment_Prep 2. Treatment Preparation (Serial Dilutions) Treatment_Prep->Exp_Design Application 4. Treatment Application Exp_Design->Application Incubation 5. Incubation (Controlled Environment) Application->Incubation Leaf_Dip Leaf Dip Assay Application->Leaf_Dip Topical Topical Application Application->Topical Foliar_Spray Foliar Spray Application->Foliar_Spray Observation 6. Data Collection (e.g., 24, 48, 72h) Incubation->Observation Analysis 7. Statistical Analysis (e.g., Probit, ANOVA) Observation->Analysis Report 8. Final Report (LC50/LD50, Efficacy %) Analysis->Report

Caption: Generalized workflow for conducting insecticide efficacy trials.

4.2. Detailed Methodology

  • Test Organisms: Insects should be from a healthy, laboratory-reared colony of a known susceptible strain. The life stage to be tested (e.g., third-instar larvae, adult) must be uniform across all replicates.[16]

  • Experimental Design: A completely randomized design (CRD) or randomized complete block design (RCBD) is typically used. A minimum of five replicates for each treatment and control group is recommended.[18]

  • Treatment Preparation: Test insecticides are diluted in a suitable solvent (e.g., distilled water with a non-ionic surfactant) to create a range of concentrations. A control group treated only with the solvent is mandatory.[19]

  • Application Methods:

    • Foliar/Leaf Dip Assay: For foliage-feeding insects, leaves are dipped into the insecticide solution for a set time (e.g., 5-10 seconds), allowed to air dry, and then placed in a container with the test insects.[14]

    • Topical Application: A micro-applicator is used to apply a precise dose of the insecticide directly onto the dorsal thorax of each insect.[12]

    • Residual Surface Assay: A surface (e.g., glass petri dish, filter paper) is treated with the insecticide. After the solvent evaporates, insects are exposed to the treated surface for a defined period.[17]

  • Incubation and Observation: After treatment, insects are held in a controlled environment (e.g., 25°C, 65% RH, 16:8 L:D photoperiod). Mortality is typically assessed at multiple intervals, such as 24, 48, and 72 hours post-exposure.[20] An insect is considered dead if it is unable to make coordinated movement when prodded.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. Probit analysis is commonly used to calculate lethal concentration (LC50/LC90) or lethal dose (LD50/LD90) values. Analysis of variance (ANOVA) can be used to compare the mean mortality among different treatments.[14]

Conclusion

This compound represents a significant advancement in synthetic insecticide technology, offering high efficacy against key pests, including resistant strains, while demonstrating a favorable safety profile for pollinators.[2][21] Its targeted action on the nAChR provides a distinct advantage in specific pest management scenarios, particularly in rice cultivation.[3][22]

Organic insecticides offer a diverse range of modes of action and are integral to integrated pest management (IPM) and organic farming systems.[13] The efficacy of organic options like spinosad can be comparable to synthetic alternatives for certain pests.[13] However, the performance of many organic insecticides, such as pyrethrins and neem oil, can be more variable and they often have shorter environmental persistence.[23][24] The choice between this compound and organic alternatives will depend on the specific target pest, crop, regulatory environment, and overall pest management philosophy.

References

Safety Operating Guide

Proper Disposal of Flupyrimin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Flupyrimin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound waste. Adherence to these procedural, step-by-step guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber, butyl rubber, or other resistant material.
Eye Protection Safety glasses or gogglesANSI Z87.1 certified.
Skin and Body Lab coat, long-sleeved shirt, and long pantsTo prevent skin contact.
Respiratory Respirator with appropriate cartridgeRecommended if handling in a poorly ventilated area or if dust or aerosol generation is likely.

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[1] Laboratory personnel are responsible for the safe collection, storage, and labeling of this compound waste prior to its removal by a certified waste management company.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, solutions, and contaminated materials, must be classified as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.

2. Waste Collection:

  • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be in good condition, with a secure, leak-proof lid.

  • For liquid waste, use a container that is resistant to the solvents used with this compound.

  • For solid waste, such as contaminated PPE or absorbent materials, double-bag the items in robust plastic bags before placing them in the designated solid hazardous waste container.

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol," "Contaminated gloves with this compound").

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Provide the waste management company with an accurate description of the waste stream.

6. Decontamination of Empty Containers:

  • Empty this compound containers must also be disposed of as hazardous waste unless they have been triple-rinsed.

  • Triple-Rinsing Procedure:

    • Fill the empty container to approximately one-quarter full with a suitable solvent (e.g., water or as specified on the product label).

    • Securely close the lid and shake the container vigorously for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container for liquid this compound waste.

    • Repeat this process two more times.[2][3]

  • After triple-rinsing, puncture the container to prevent reuse.[2][3]

  • Dispose of the clean, empty container in accordance with your institution's and local regulations, which may include recycling programs for pesticide containers.

7. Spill Management:

  • In the event of a this compound spill, immediately alert personnel in the area and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or absorbent pads.

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.

  • Report the spill to your institution's EHS department.

Experimental Protocols

While direct chemical neutralization or degradation of this compound in a laboratory setting is not recommended without a validated protocol, research has been conducted on the degradation of pyridine (B92270), a core component of the this compound molecule. One study demonstrated the effective degradation of pyridine using a UV/H₂O₂ treatment. It is important to note that this method has not been specifically validated for this compound, and its effectiveness may vary.

Example Experimental Protocol for Pyridine Degradation (for informational purposes only):

  • Objective: To degrade pyridine in an aqueous solution.

  • Materials: Pyridine solution, hydrogen peroxide (H₂O₂), UV lamp (254 nm).

  • Procedure:

    • Prepare an aqueous solution of pyridine at a known concentration.

    • Adjust the pH of the solution to neutral.

    • Add H₂O₂ to the solution to a final concentration of 10 mM.

    • Expose the solution to UV irradiation at 254 nm.

    • Monitor the degradation of pyridine over time using an appropriate analytical method (e.g., HPLC).

  • Results from a study on pyridine showed that over 90% of the pyridine was degraded within 10 minutes under these conditions.

Disclaimer: This protocol is for informational purposes only and is based on a study of pyridine, not this compound. The application of this method to this compound waste should only be conducted by trained professionals after a thorough risk assessment and validation study.

Mandatory Visualization

Flupyrimin_Disposal_Workflow cluster_Lab_Activities In-Laboratory Procedures cluster_External_Disposal External Disposal A This compound Waste Generation (Unused product, solutions, contaminated materials) B Segregate and Collect in Labeled Hazardous Waste Container A->B Step 1 & 2 D Triple-Rinse Empty Containers A->D For Empty Containers C Store in Designated Satellite Accumulation Area B->C Step 3 & 4 F Contact EHS or Licensed Waste Contractor C->F E Puncture and Dispose of Clean Containers D->E Step 6 E->F G Scheduled Waste Pickup F->G Step 5 H Transportation and Final Disposal (e.g., Incineration) G->H Responsibility of Contractor Spill Spill Occurs Spill_Response Contain, Absorb, and Collect as Hazardous Waste Spill->Spill_Response Spill_Response->B

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Flupyrimin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Flupyrimin is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesElbow-length PVC or nitrile rubber gloves are recommended. Avoid leather, paper, or fabric gloves as they can absorb and retain the chemical. Wash the outside of gloves before removal. For added protection, consider wearing a light pair of disposable gloves underneath.[1][2]
Eye and Face Protection Safety glasses with side shields, chemical goggles, or a face shieldUse chemical goggles and a face shield when there is a risk of splashing or when handling liquid formulations.[2][3]
Body Protection Protective clothingWear a long-sleeved shirt, long pants, or a lab coat. For tasks with a higher risk of contamination, such as mixing or handling concentrates, a chemical-resistant suit or apron should be worn over coveralls.[1][4]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or when handling powders that may generate dust. The specific type of respirator should be chosen based on the potential for airborne exposure.[3][5]
Footwear Chemical-resistant bootsWear boots made of a chemical-resistant material. Pants should be worn over the top of the boots to prevent chemicals from entering.[2]

Experimental Protocol: Preparing a this compound Solution

This protocol outlines the steps for safely preparing a this compound solution in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Read the Safety Data Sheet (SDS) for this compound thoroughly before starting.[4][6][7]

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[6][7]

  • Assemble all necessary materials: this compound, solvent, glassware, magnetic stirrer, and stir bar.

  • Don all required personal protective equipment as detailed in the table above.

2. Weighing and Dissolving:

  • Tare a clean, dry weighing vessel on an analytical balance.

  • Carefully weigh the required amount of this compound powder, avoiding the generation of dust.[6]

  • Record the exact weight.

  • In the fume hood, add the weighed this compound to a beaker containing the appropriate volume of solvent.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the mixture until the this compound is completely dissolved.

3. Storage and Labeling:

  • Transfer the prepared solution to a clearly labeled, sealed container.[6][7] The label should include the chemical name, concentration, solvent, date of preparation, and any relevant hazard warnings.

  • Store the solution in a designated, secure area away from incompatible materials.[6][7]

4. Decontamination and Waste Disposal:

  • Thoroughly clean all glassware and equipment used in the preparation process.

  • Dispose of any disposable materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.

  • Follow the disposal guidelines outlined below for any excess solution or contaminated materials.

Emergency Procedures: this compound Spill Workflow

In the event of a this compound spill, a swift and organized response is crucial to mitigate potential hazards. The following diagram illustrates the logical workflow for handling a spill.

Spill_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate the immediate area Alert Alert supervisor and colleagues Evacuate->Alert Isolate Isolate the spill area Alert->Isolate PPE Don appropriate PPE Isolate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Package Package waste in a sealed container Clean->Package Label_Waste Label the waste container clearly Package->Label_Waste Dispose Dispose of as hazardous waste Label_Waste->Dispose Report Document and report the incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product and Excess Solution: Unused this compound and leftover solutions should be disposed of as hazardous waste.[4] Contact your institution's environmental health and safety (EHS) office for specific procedures and to arrange for pickup by a licensed waste disposal contractor.[8] Do not pour this compound solutions down the drain.[5]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent.[9] The rinsate should be collected and disposed of as hazardous waste. After rinsing, puncture the container to prevent reuse and dispose of it according to local regulations, which may include recycling or disposal in a sanitary landfill.[10]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[6][7] Inform those who handle the waste of the potential hazards.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.